4-Ethynyl-benzeneacetic acid ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-ethynylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h1,5-8H,4,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSERCQUZHQLSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethynyl-benzeneacetic Acid Ethyl Ester: A Foundational Precursor in Quantitative Glycomics
Executive Summary
4-Ethynyl-benzeneacetic acid ethyl ester (CAS: 87356-23-8), also known as ethyl 2-(4-ethynylphenyl)acetate, is a highly specialized bifunctional organic compound[1]. While it possesses standard alkyne and ester reactivities, its primary significance in modern analytical chemistry and drug development lies in its role as the critical precursor for synthesizing 4-phenethylbenzohydrazide (P2GPN) [2].
P2GPN is a hydrophobic hydrazide reagent used to derivatize N-linked glycans. By tagging highly hydrophilic native glycans with this hydrophobic moiety, researchers can dramatically increase their ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS)[3]. Furthermore, the synthesis of P2GPN using stable isotopes (13C6) enables the INLIGHT™ (Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags) strategy, a gold-standard method for the relative quantification of glycans in biomarker discovery and biopharmaceutical characterization[4][5].
Physicochemical Profiling
Understanding the structural properties of 4-ethynyl-benzeneacetic acid ethyl ester is essential for predicting its behavior in cross-coupling reactions. The terminal alkyne provides a site for carbon-carbon bond formation, while the ethyl ester serves as a protected reactive site for subsequent conversion to a hydrazide[1][2].
| Property | Value |
| Chemical Name | 4-Ethynyl-benzeneacetic acid ethyl ester |
| Synonyms | Ethyl 2-(4-ethynylphenyl)acetate |
| CAS Registry Number | 87356-23-8 |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Key Functional Groups | Terminal Alkyne (-C≡CH), Ethyl Ester (-COOCH₂CH₃) |
| Primary Application | Precursor for P2GPN glycan derivatization tags |
Synthesis of P2GPN Reagents
The synthesis of the P2GPN tag from 4-ethynyl-benzeneacetic acid ethyl ester is a masterclass in orthogonal reactivity. The methodology relies on selectively reacting the alkyne while preserving the ester.
Expert Insight: The Causality of the Synthetic Route
To enable relative quantification via MS, both a "Light" (12C) and "Heavy" (13C6) version of the tag must be synthesized[6]. Rather than attempting to source a prohibitively expensive 13C-labeled ethynyl ester, the isotopic label is introduced via commercially available 13C6-bromobenzene during a Sonogashira coupling[2]. The rigid triple bond is then reduced to provide a flexible ethyl linker, and the ester is converted to a hydrazide, which is the active moiety that reacts with the reducing end of glycans[2][7].
Step-by-Step Synthesis Protocol
-
Sonogashira Coupling: Combine 4-ethynyl-benzeneacetic acid ethyl ester with bromobenzene (or 13C6-bromobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide, and triethylamine. This yields a diphenylalkyne intermediate[2].
-
Hydrogenation: Dissolve the intermediate in an appropriate solvent and reduce the alkyne to an alkane using hydrogen gas (H₂) over a Palladium on Carbon (Pd/C) catalyst. This step ensures the final tag has the necessary conformational flexibility[2].
-
Hydrazinolysis: React the resulting ethyl ester intermediate with hydrazine monohydrate (NH₂NH₂·H₂O) at elevated temperatures. The hydrazine displaces the ethoxy group, forming the final 4-phenethylbenzohydrazide (P2GPN) reagent[2][3].
Synthesis of P2GPN from 4-ethynyl-benzeneacetic acid ethyl ester.
The INLIGHT™ Glycan Derivatization Workflow
Once synthesized, the P2GPN reagents are deployed in the INLIGHT™ strategy to quantify N-linked glycans cleaved from glycoproteins (e.g., monoclonal antibodies or plasma proteins)[4][5].
Expert Insight: Hydrazone Formation vs. Reductive Amination
Historically, glycans were labeled via reductive amination (e.g., with 2-AB), which requires toxic reducing agents like sodium cyanoborohydride (NaBH₃CN)[8]. These agents introduce high salt concentrations that severely suppress ESI-MS signals, necessitating tedious Solid Phase Extraction (SPE) cleanup steps that can cause sample loss[3]. By contrast, the P2GPN tag utilizes hydrazone formation . The hydrazide group reacts directly with the aldehyde at the reducing end of the glycan under mildly acidic conditions. This reaction is salt-free, allowing the derivatized glycans to be directly injected into the LC-MS system without prior cleanup, achieving >95% reaction efficiency[3][5].
Step-by-Step Derivatization Protocol
-
Glycan Release: Cleave N-linked glycans from the target glycoprotein using PNGase F[5][9].
-
Reagent Preparation: Immediately prior to use, prepare a 1 mg/mL solution of P2GPN (Light or Heavy) in a 75:25 (v/v) Methanol:Acetic Acid solution. Rationale: Acetic acid acts as a catalyst for hydrazone formation, while methanol ensures the hydrophobic P2GPN tag remains fully soluble[3][9].
-
Labeling: Add 100 µL of the reagent solution to the lyophilized glycan sample[9].
-
Incubation: Vortex, centrifuge, and incubate the mixture at 56°C for 3 hours[9].
-
Drying: Lyophilize the samples to dryness in vacuo to remove the volatile methanol and acetic acid[9].
-
Mixing & Analysis: Reconstitute the Light-labeled (Sample A) and Heavy-labeled (Sample B) glycans, mix them in a 1:1 ratio, and analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to ESI-MS[6][7].
The INLIGHT glycan derivatization and relative quantification workflow.
Quantitative Impact on Mass Spectrometry
Native glycans are highly hydrophilic, meaning they tend to remain in the interior of the electrospray droplet during ESI, leading to poor ionization[3]. The addition of the hydrophobic P2GPN tag (derived from 4-ethynyl-benzeneacetic acid ethyl ester) acts as a surfactant. It drives the derivatized glycan to the surface of the electrospray droplet, dramatically increasing the number of ions that enter the gas phase and reach the mass spectrometer[3][10].
Table: Impact of P2GPN Derivatization on Glycan Analysis
| Analytical Parameter | Native N-Linked Glycans | P2GPN-Derivatized Glycans | Mechanistic Driver |
| ESI Ion Abundance | Baseline (Low) | ~4-fold Increase [3] | Increased hydrophobicity drives surface activity in ESI droplets. |
| Reaction Efficiency | N/A | >95% [3][5] | Favorable thermodynamics of hydrazone formation. |
| Sample Prep Time | Variable | < 4 Hours [6][7] | Elimination of post-reaction SPE cleanup (salt-free reaction). |
| Analytical Variability | High (Run-to-Run) | < ±30% [6] | Multiplexing (Light/Heavy mixing) normalizes LC-MS fluctuations. |
| Quantification Method | Absolute (Label-free) | Relative (Isotopic) [7] | Exact mass difference of 6.0201 Da distinguishes sample origins. |
References
-
[1] Molaid. ethyl 2-(4-ethynylphenyl)acetate - CAS 87356-23-8. Available at:
-
[2] Walker, S.H., et al. (2010). Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at:
-
[6] Walker, S.H., et al. (2011). Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-Linked Glycans by Electrospray Ionization Mass Spectrometry. ACS Publications. Available at:
-
[7] Walker, S.H., et al. (2010). Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry. PMC. Available at:
-
[10] ResearchGate. (2025). Isotope-coded hydrazide tags for MALDI-MS based quantitative glycomics. Available at:
-
[9] PMC. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans. Available at:
-
[3] PMC. (2010). Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry. Available at:
-
[4] PMC. Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT): A Novel Glycan Relative Quantification Strategy. Available at:
-
[5] PMC. (2020). Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™. Available at:
-
[8] PMC. (2023). High-throughput Quantitative Glycomics Enabled by 12-plex Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags. Available at:
Sources
- 1. ethyl 2-(4-ethynylphenyl)acetate - CAS号 87356-23-8 - 摩熵化学 [molaid.com]
- 2. Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT): A Novel Glycan Relative Quantification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Quantitative Glycomics Enabled by 12-plex Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Monograph: Ethyl 2-(4-ethynylphenyl)acetate (CAS 87356-23-8)
[1][2][3]
Part 1: Executive Summary & Strategic Utility
Ethyl 2-(4-ethynylphenyl)acetate (CAS 87356-23-8) is a high-value bifunctional building block characterized by a terminal alkyne and an ester-protected carboxylate.[1] In the landscape of modern drug discovery, it serves as a critical "linchpin" scaffold.[1] Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Bioconjugation , where it functions as a rigid, aromatic linker capable of undergoing orthogonal transformations.[1]
Core Applications
-
Click Chemistry Handle: The terminal alkyne is a canonical partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid attachment of fluorophores, affinity tags (biotin), or pharmacophores to a phenylacetic acid core.[1][2]
-
PROTAC Linker Synthesis: Used to synthesize rigid linkers for Proteolysis Targeting Chimeras (PROTACs), connecting E3 ligase ligands to target protein warheads.[1]
-
Heterocycle Formation: Acts as a precursor for 1,2,3-triazoles, isoxazoles, and indoles via cyclization reactions.[1]
Part 2: Chemical Identity & Properties[3][5][6][7]
| Property | Specification |
| CAS Number | 87356-23-8 |
| IUPAC Name | Ethyl 2-(4-ethynylphenyl)acetate |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |
| Key Functional Groups | Terminal Alkyne ( |
| SMILES | CCOC(=O)CC1=CC=C(C#C)C=C1 |
Part 3: Synthetic Methodology (Expert Protocol)
While commercial sources exist, in-house synthesis is often required for isotopic labeling or scale-up.[1] The most robust route utilizes a Sonogashira Coupling starting from Ethyl 2-(4-bromophenyl)acetate.[1]
Critical Design Consideration: Ester Stability
Expert Insight: A common pitfall in synthesizing this compound is the deprotection of the trimethylsilyl (TMS) protecting group.[1] Standard basic conditions (e.g., NaOH/MeOH) will hydrolyze the ethyl ester to the carboxylic acid.[1] The protocol below uses a fluoride-mediated deprotection to preserve the ester moiety.[1]
Step-by-Step Protocol
Phase 1: Sonogashira Coupling
Reagents: Ethyl 2-(4-bromophenyl)acetate (1.0 equiv), TMS-acetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (3.0 equiv), THF (anhydrous).[1]
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.
-
Charging: Add Ethyl 2-(4-bromophenyl)acetate, Pd(PPh₃)₂Cl₂, and CuI. Dissolve in anhydrous THF (0.2 M concentration).
-
Activation: Add Et₃N via syringe. The solution may darken, indicating precatalyst activation.[1]
-
Addition: Add TMS-acetylene dropwise over 10 minutes to control exotherm.
-
Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] Look for the disappearance of the bromide starting material (
) and appearance of the TMS-intermediate ( ).[1] -
Workup: Filter through a celite pad to remove Pd/Cu residues.[1] Concentrate the filtrate.
Phase 2: Selective Desilylation
Reagents: TBAF (1.0 M in THF, 1.1 equiv), Acetic Acid (1.1 equiv), THF.[1]
-
Conditioning: Dissolve the crude TMS-intermediate in THF at 0°C.
-
Buffering: Crucial Step: Add Acetic Acid before TBAF.[1] This buffers the solution to prevent basic hydrolysis of the ethyl ester.[1]
-
Deprotection: Add TBAF dropwise.[1] Stir at 0°C for 30 minutes.
-
Quench: Quench with saturated NH₄Cl solution.
-
Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄.[1]
-
Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Synthetic Pathway Visualization[3]
Figure 1: Two-step synthesis via Sonogashira coupling and buffered desilylation to preserve the ester.
Part 4: Application in Drug Discovery (Click Chemistry)[3]
The primary utility of CAS 87356-23-8 is as a bioorthogonal linker .[1] In a typical workflow, the ester is hydrolyzed after the click reaction, or the phenylacetic core acts as a specific binding motif (e.g., for COX enzymes) while the alkyne clicks to a probe.[1]
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Conjugate CAS 87356-23-8 to an Azide-functionalized Fluorophore (
-
Solvent System: t-BuOH/H₂O (1:1).[1] This mixture solubilizes organic linkers while maintaining compatibility with Cu catalysts.[1]
-
Catalyst Preparation: Premix CuSO₄ (5 mol%) and THPTA ligand (10 mol%) in water. Note: THPTA prevents Cu-induced degradation of biomolecules.[1]
-
Reaction Assembly:
-
Incubation: Stir at Room Temperature for 1–2 hours.
-
Validation: Monitor by LC-MS. The product mass will be
.[1]
Bio-Conjugation Workflow
Figure 2: CuAAC conjugation workflow. The alkyne serves as the 'Click' acceptor.[1][2][4]
Part 5: Quality Control & Characterization[3]
To ensure experimental success, the compound must meet specific spectral criteria.
Expected NMR Data (400 MHz, CDCl₃)
-
¹H NMR:
-
¹³C NMR:
Storage & Stability[3]
Part 6: References
-
PubChem. Ethyl 2-(4-bromophenyl)acetate (Precursor Data). National Library of Medicine.[1] [Link][1]
-
Organic Syntheses. Sonogashira Coupling Protocols.[1] Org.[1][6][7][4][8] Synth. 2005, 82, 134.[1] [Link]
-
Sharpless, K. B., et al. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew.[1][2] Chem. Int. Ed. 2001, 40, 2004.[1] [Link]
Sources
- 1. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CAS 14062-25-0: Ethyl 2-(4-bromophenyl)acetate [cymitquimica.com]
- 7. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 8. jeolusa.com [jeolusa.com]
Architectural Utility of 4-Ethynyl-Benzeneacetic Acid Ethyl Ester in Bioconjugation and Glycan Profiling
Executive Summary
4-Ethynyl-benzeneacetic acid ethyl ester (commonly referred to as Ethyl 2-(4-ethynylphenyl)acetate) is a highly versatile, bifunctional aromatic building block. Characterized by a terminal alkyne and a protected ethyl ester moiety, this compound serves as a critical intermediate in advanced bioconjugation strategies. Its primary architectural value lies in the synthesis of stable-isotope labeled hydrophobic hydrazide reagents, which are engineered to drastically enhance the relative quantification and ionization efficiency of N-linked glycans in Electrospray Ionization Mass Spectrometry (ESI-MS)[1].
This technical guide deconstructs the physicochemical properties of 4-Ethynyl-benzeneacetic acid ethyl ester and provides a field-proven, self-validating methodology for its application in synthesizing mass spectrometry derivatization tags.
Physicochemical Profiling & Structural Analysis
The structural architecture of 4-Ethynyl-benzeneacetic acid ethyl ester dictates its orthogonal reactivity. The molecule is defined by a molecular formula of C12H12O2 and a molecular weight of 188.22 g/mol [2].
The compound is divided into two highly specific reactive domains:
-
Terminal Alkyne Domain: The ethynyl group provides a highly specific bioorthogonal handle. It is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) or copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to precisely extend the aromatic system to tune the hydrophobicity of the final molecule[1].
-
Ethyl Ester Domain: The ester acts as a stable, protected carboxylate. It survives the alkaline and reductive conditions required for alkyne modifications, yet it can undergo quantitative hydrazinolysis to yield a reactive hydrazide—a functional group essential for tagging the reducing end of glycans[1].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Ethynyl-benzeneacetic acid ethyl ester |
| Synonyms | Ethyl 2-(4-ethynylphenyl)acetate[3] |
| CAS Registry Number | 87356-23-8 |
| Molecular Formula | C12H12O2[2] |
| Molecular Weight | 188.22 g/mol |
| Exact Mass | 188.0837 Da |
| SMILES String | CCOC(=O)CC1=CC=C(C=C1)C#C[3] |
| InChIKey | ZSERCQUZHQLSNM-UHFFFAOYSA-N[2] |
Mechanistic Utility in Bioconjugation & Synthesis
The causality behind selecting 4-Ethynyl-benzeneacetic acid ethyl ester over alternative scaffolds lies in its precise molecular weight and functional group pairing. The base mass of 188.22 g/mol is optimal for the addition of heavy isotopes (such as
Why an Ethyl Ester instead of a Free Acid? Using an ethyl ester provides an optimal balance of steric hindrance and reactivity. A free carboxylic acid would risk coordinating with the palladium or copper catalysts during cross-coupling, thereby poisoning the Sonogashira reaction. The ethyl ester maintains the molecule's solubility in organic solvents and prevents catalyst deactivation, yet it remains sufficiently reactive to undergo direct nucleophilic acyl substitution by hydrazine, bypassing the need for unstable peptide coupling reagents (like EDC/NHS)[1].
Synthesis pathway of glycan-tagging hydrazide reagents via Sonogashira coupling and hydrazinolysis.
Experimental Protocol: Synthesis of Hydrazide Derivatization Reagents
This protocol outlines the transformation of 4-Ethynyl-benzeneacetic acid ethyl ester into 4-phenethylbenzohydrazide (P2GPN) , a highly effective reagent for the relative quantification of N-linked glycans[1].
Phase 1: Sonogashira Cross-Coupling
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve 4-Ethynyl-benzeneacetic acid ethyl ester (1.0 eq) and bromobenzene (or
-bromobenzene for isotopic labeling) (1.2 eq) in anhydrous triethylamine[1]. -
Catalysis: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).
-
Reaction: Stir the mixture at 70°C for 12 hours. Causality Note: Triethylamine serves simultaneously as the solvent and the base to neutralize the hydrobromic acid generated during the catalytic cycle.
-
Purification: Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the diphenylalkyne intermediate.
Phase 2: Catalytic Hydrogenation
-
Reduction: Dissolve the diphenylalkyne intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C) (10% w/w)[1].
-
Hydrogenation: Purge the reaction vessel with
gas and stir vigorously at room temperature under 1 atm of for 4 hours. -
Rationale: The rigid diphenylalkyne intermediate restricts conformational flexibility. By hydrogenating the triple bond to an alkane (forming a phenethyl group), the molecule gains rotational freedom. This flexibility allows the hydrophobic tag to interact more favorably with reversed-phase liquid chromatography (LC) stationary phases and significantly enhances the surface activity of the derivatized glycans during ESI-MS[1].
Phase 3: Hydrazinolysis
-
Conversion: To the saturated ethyl ester in ethanol, add an excess of hydrazine monohydrate (10.0 eq)[1].
-
Reflux: Heat the reaction to reflux for 16 hours. The nucleophilic acyl substitution replaces the ethoxy group with a hydrazide.
-
Isolation: Cool the mixture to precipitate the 4-phenethylbenzohydrazide product. Filter and wash with cold ethanol to yield the final reagent.
Table 2: Stoichiometric Matrix for Synthesis
| Reagent / Catalyst | Equivalents | Functional Role in Synthesis |
| 4-Ethynyl-benzeneacetic acid ethyl ester | 1.0 eq | Primary bifunctional scaffold (Alkyne/Ester) |
| Bromobenzene (or | 1.2 eq | Aryl halide for hydrophobic extension[1] |
| Pd(PPh3)4 | 0.05 eq | Transition metal catalyst for cross-coupling |
| CuI | 0.10 eq | Co-catalyst for terminal alkyne activation |
| Triethylamine (TEA) | Solvent | Base for HBr neutralization and reaction solvent |
| Hydrazine Monohydrate | 10.0 eq | Nucleophile for ester-to-hydrazide conversion[1] |
Analytical Validation (Self-Validating System)
A robust synthetic protocol must be self-validating. To ensure the integrity of the synthesized reagent without relying on assumptions, the following analytical checkpoints are mandatory at each phase:
-
Checkpoint 1 (Sonogashira Coupling): Monitor the reaction via Thin Layer Chromatography (TLC). The successful coupling is validated by
NMR through the complete disappearance of the terminal alkyne proton singlet (typically observed at ~3.1 ppm). -
Checkpoint 2 (Hydrogenation): The loss of the rigid alkyne/alkene signals and the appearance of upfield alkane multiplets (~2.9 ppm) in the
NMR spectrum validate the complete reduction of the triple bond to the phenethyl chain. -
Checkpoint 3 (Hydrazinolysis): The complete disappearance of the ethyl ester signals (the distinct quartet at ~4.1 ppm and triplet at ~1.2 ppm) and the emergence of broad hydrazide
signals confirm the hydrazide formation. Finally, High-Resolution Mass Spectrometry (HRMS) provides the definitive proof via an exact mass shift corresponding to the loss of the group and the addition of the group.
References
-
Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry. Analytical Chemistry (PubMed Central).[Link]
Sources
- 1. Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(4-ethynylphenyl)acetate | CymitQuimica [cymitquimica.com]
- 3. FCKeditor - Resources Browser [amohan.mcm.edu]
Technical Guide: 4-Ethynylphenylacetic Acid vs. Ethyl 4-Ethynylphenylacetate
Topic: Difference between 4-ethynyl-benzeneacetic acid and its ethyl ester Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the architecture of targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), the "linker" is not merely a bridge but a critical determinant of bioavailability and efficacy. 4-Ethynylphenylacetic acid (CAS 213622-93-6) and its ethyl ester derivative, Ethyl 4-ethynylphenylacetate (CAS 87356-23-8) , represent a strategic pair of "click-ready" synthons.
While they share the same phenyl-alkyne core, their roles in synthesis are orthogonal. The ethyl ester is the robust, lipophilic intermediate preferred for upstream chemical manipulation and purification. The acid is the reactive "warhead," generated in situ or late-stage, to facilitate amide coupling or bioconjugation. This guide delineates their physicochemical divergences, synthetic utility, and specific protocols for interconversion and application.
Part 1: Physicochemical Characterization
The primary distinction between these two molecules lies in their polarity and handling properties. The ester is a "masked" acid, designed to survive non-polar purification methods (silica gel chromatography) where the free acid would streak or bind irreversibly.
Comparative Data Table
| Feature | 4-Ethynylphenylacetic Acid | Ethyl 4-ethynylphenylacetate |
| CAS Number | 213622-93-6 | 87356-23-8 |
| Structure | Free Carboxylic Acid (-COOH) | Ethyl Ester (-COOEt) |
| Molecular Weight | 160.17 g/mol | 188.22 g/mol |
| Physical State | Solid (Crystalline powder) | Oil or Low-melting Solid |
| Solubility (Organic) | Low (requires DMSO, MeOH, DMF) | High (DCM, EtOAc, THF, Toluene) |
| Solubility (Aqueous) | Moderate (pH-dependent) | Insoluble |
| pKa (Predicted) | ~4.3 (Carboxyl H) | N/A (Non-ionizable) |
| Chromatography | Requires acidic modifier (AcOH) | Standard Normal Phase |
| Primary Role | Linker Terminus / Amide Coupling | Synthetic Intermediate / Precursor |
Part 2: Synthetic Utility & Reactivity
The Alkyne Handle (Click Chemistry)
Both molecules possess a terminal alkyne at the para position. This group is bioorthogonal, allowing for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.
-
Why use the Ester? If performing a Sonogashira coupling to install the alkyne (e.g., from a bromo-precursor), the ester prevents catalyst poisoning. Free carboxylic acids can sequester copper or palladium catalysts, reducing yield.
-
Why use the Acid? In final bioconjugation steps where the target molecule (e.g., a protein or ligand) has an amine, the acid is activated (EDC/NHS) to form a stable amide bond.
The Carboxyl Tail (Amide Coupling)
-
The Acid: Acts as an electrophile after activation. It is the necessary form for attaching the linker to E3 ligase ligands (e.g., Thalidomide derivatives) or Target of Interest (POI) ligands.
-
The Ester: Inert to coupling reagents. It serves as a protecting group during the manipulation of the alkyne end.
Strategic Workflow Diagram
The following decision tree illustrates when to employ each form during a drug discovery campaign.
Caption: Synthetic workflow for converting the bromo-precursor to the active ethynyl-linker via the ethyl ester intermediate.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Acid from the Ester (Hydrolysis)
Objective: Convert the lipophilic ethyl ester (CAS 87356-23-8) into the reactive carboxylic acid (CAS 213622-93-6) for subsequent coupling.
Reagents:
-
Ethyl 4-ethynylphenylacetate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)
-
Solvent: THF/Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve Ethyl 4-ethynylphenylacetate in THF (approx. 0.2 M concentration).
-
Activation: Add a solution of LiOH·H2O in water dropwise to the stirring ester solution. The mixture may become slightly cloudy.
-
Reaction: Stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The ester spot (high Rf) should disappear, replaced by the acid spot (baseline/low Rf).
-
Workup (Critical):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the remaining aqueous residue with water.
-
Wash: Extract once with Diethyl Ether to remove unreacted ester or non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 using 1M HCl. The product, 4-ethynylphenylacetic acid , will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Protocol B: Amide Coupling (Linker Attachment)
Objective: Attach the acid linker to a secondary amine (e.g., piperazine derivative) to create a functional PROTAC anchor.
Reagents:
-
4-Ethynylphenylacetic acid (1.0 equiv)
-
Target Amine (e.g., 1-Boc-piperazine) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: In a dry flask, dissolve 4-ethynylphenylacetic acid in DMF. Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU in one portion. The solution will turn yellow. Stir for 10 minutes to form the activated ester.
-
Addition: Add the Target Amine.
-
Completion: Stir at room temperature for 1–2 hours.
-
Purification: Dilute with EtOAc, wash with saturated NaHCO3 (to remove byproducts) and Brine. Dry over Na2SO4. Purify via flash chromatography.
Part 4: Analytical Characterization
To ensure the integrity of your linker, confirm the following spectral signatures:
-
IR Spectroscopy (Carbonyl Region):
-
Ester: Sharp band at ~1735 cm⁻¹ .
-
Acid: Broad band at ~1700–1710 cm⁻¹ (often overlaps with OH stretch).
-
Alkyne Signal: Both will show a weak, sharp band at ~2100 cm⁻¹ (C≡C stretch) and ~3300 cm⁻¹ (≡C-H stretch).
-
-
1H NMR (Chloroform-d):
-
Ester: Look for the ethyl group pattern: A quartet at ~4.15 ppm (2H) and a triplet at ~1.25 ppm (3H).
-
Acid: These ethyl signals will be absent . Look for a broad singlet at >10 ppm (COOH), though this often exchanges/disappears in protic solvents.
-
Common Feature: The ethynyl proton (≡C-H) appears as a singlet at ~3.0–3.1 ppm .
-
References
-
ChemicalBook. (2025). Ethyl 4-hydroxyphenylacetate Properties and Synthesis. (Source for general phenylacetate ester properties).[1] Link
-
ChemScene. (2025). 2-(4-Ethynylphenyl)acetic acid (CAS 213622-93-6) Product Data.Link
-
Molaid. (2024). Ethyl 2-(4-ethynylphenyl)acetate (CAS 87356-23-8) Synthesis and Reactions.[2]Link
-
Sigma-Aldrich. (2025).[1] Ethyl 2-(4-ethynylphenyl)acetate Product Specification.[3][4][5]Link
-
Organic Syntheses. (1922). Ethyl Phenylacetate Synthesis Protocols (Classic Fischer Esterification).Link
Sources
- 1. 苯乙酸乙酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 2-(4-ethynylphenyl)acetate (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 3. ethyl 2-(4-ethynylphenyl)acetate - CAS号 87356-23-8 - 摩熵化学 [molaid.com]
- 4. Ethyl 2-(4-ethynylphenyl)acetate | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Structure-Activity Relationship of Ethynyl Phenylacetate Derivatives
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of ethynyl phenylacetate derivatives , a chemical scaffold situated at the intersection of several major pharmacological classes.
By synthesizing the "ethynyl" linker (characteristic of mGluR5 antagonists like MPEP) with the "phenylacetate" core (characteristic of NSAIDs like Diclofenac and histone deacetylase inhibitors), this guide explores the medicinal chemistry principles governing this hybrid scaffold.
Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary & Scaffold Analysis
The ethynyl phenylacetate scaffold represents a versatile pharmacophore in medicinal chemistry, combining a rigid acetylene spacer with a flexible, acidic phenylacetic acid tail. This structure is frequently explored in the development of:
-
mGluR5 Antagonists: Where the ethynyl group provides the necessary rigid spacing between aromatic domains to lock the receptor in an inactive conformation.
-
COX-2 Inhibitors: Where the phenylacetate moiety mimics the arachidonic acid transition state, while the ethynyl extension probes the hydrophobic channel of the cyclooxygenase enzyme.
-
Anticancer Agents: Specifically as histone deacetylase (HDAC) inhibitors (using the carboxylate as a zinc-binding group) or tubulin polymerization inhibitors.
The Core Scaffold
The structure consists of three distinct domains, each critical for tuning biological activity:
-
Domain A (The Warhead): The Phenylacetate moiety (Acid or Ester).[1] Responsible for electrostatic interactions (e.g., salt bridges with Arginine residues).
-
Domain B (The Linker): The Ethynyl group (
). A rigid, linear spacer that restricts conformational freedom and conjugates the -systems of the aromatic rings. -
Domain C (The Distal Cap): An aromatic or heteroaromatic ring attached to the alkyne. This region dictates lipophilicity and fills hydrophobic pockets in the target protein.
Figure 1: Pharmacophore dissection of the ethynyl phenylacetate scaffold.
Synthesis Strategy: The Sonogashira Protocol
The construction of ethynyl phenylacetate derivatives relies heavily on Palladium-catalyzed cross-coupling. The most robust pathway involves the Sonogashira coupling of a phenylacetate halide with a terminal alkyne.
Retrosynthetic Analysis
-
Disconnection:
bond formation. -
Building Blocks:
-
Halogenated Phenylacetate: Methyl 4-iodophenylacetate or 4-bromophenylacetate.
-
Terminal Alkyne: Phenylacetylene or substituted heteroaryl alkyne.
-
Optimized Experimental Protocol
Objective: Synthesis of Methyl 4-(phenylethynyl)phenylacetate.
-
Reagents:
-
Methyl 4-iodophenylacetate (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (
, 3 mol%) -
Copper(I) iodide (CuI, 2 mol%)
-
Triethylamine (
, 3.0 eq) -
Solvent: Anhydrous THF or DMF.
-
-
Procedure:
-
Degassing: Charge a flame-dried Schlenk flask with the aryl iodide,
catalyst, and . Evacuate and backfill with Argon ( ). -
Addition: Add anhydrous THF followed by
via syringe. -
Coupling: Add phenylacetylene dropwise at room temperature.
-
Reaction: Stir at
(for iodides) or (for bromides) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1). -
Workup: Dilute with
, filter through a Celite pad to remove palladium black. Wash filtrate with (sat. aq) to remove copper salts. -
Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
-
-
Validation:
-
1H NMR: Look for the disappearance of the terminal alkyne proton (
ppm) and the shift of aromatic protons. -
IR: Characteristic internal alkyne stretch at
(often weak).
-
Detailed SAR Analysis
Domain A: The Phenylacetate Headgroup
This region dictates the "address" of the molecule—where it binds.
| Modification | Effect on Activity | Mechanism |
| Free Acid (-COOH) | High Potency (COX/HDAC) | Forms critical salt bridge with Arginine (e.g., Arg120 in COX-1). Essential for anti-inflammatory activity. |
| Methyl Ester (-COOMe) | Improved Permeability | Acts as a prodrug. Often inactive in vitro against enzymes but active in vivo after hydrolysis. |
| Alpha-Methylation (-CH(Me)COOH) | Increased Stability | Hinders metabolic beta-oxidation. Introduces chirality (S-enantiomer often preferred for COX inhibition). |
| Amide Isostere (-CONH2) | Altered Selectivity | Shifts profile towards carbonic anhydrase or specific CNS targets; reduces acidity. |
Domain B: The Ethynyl Linker
The alkyne is more than just a connector; it is a "molecular rod."
-
Rigidity vs. Flexibility: Unlike an ethyl (
) linker, the ethynyl group prevents the two aromatic rings from folding over each other. This is crucial for fitting into narrow hydrophobic channels (e.g., the mGluR5 allosteric pocket). -
Electronic Communication: The alkyne conjugates the two phenyl rings. Electron-withdrawing groups on the Distal Ring (Domain C) will lower the electron density of the Phenylacetate ring, potentially increasing the acidity of the carboxylic acid (via long-range inductive effects).
-
Metabolic Liability: The triple bond can be a site for metabolic oxidation (P450s), though it is generally more stable than an alkene.
Domain C: The Distal Ring
This is the primary site for optimization of potency and selectivity.
-
mGluR5 Antagonists:
-
Anticancer (Tubulin/HDAC):
-
Requirement: Lipophilic, bulky groups (e.g., 3,4,5-trimethoxyphenyl) mimic the Colchicine binding site on tubulin.
-
Mechanism of Action: Case Studies
Case Study 1: mGluR5 Negative Allosteric Modulation
Ethynyl phenylacetate derivatives function as Negative Allosteric Modulators (NAMs) . They do not compete with Glutamate (the endogenous ligand) at the orthosteric site (Venus Flytrap domain). Instead, they bind to the transmembrane domain (7-TM).
-
Binding Mode: The "ethynyl" rod inserts between transmembrane helices (TM3 and TM7), locking the receptor in a "constricted" state that prevents G-protein coupling.
-
Role of Phenylacetate: While classic mGluR5 antagonists (MPEP) lack the acetate group, derivatives incorporating polar tails (like phenylacetate) have been explored to reduce the high lipophilicity (LogP) associated with MPEP, thereby reducing off-target effects.
Case Study 2: COX-2 Inhibition (NSAID Activity)
The scaffold mimics the structure of Lumiracoxib and Diclofenac .[4]
-
Binding Mode: The carboxylate binds to Arg120 at the entrance of the COX channel. The ethynyl-phenyl tail extends into the hydrophobic channel.
-
Selectivity: The rigid ethynyl group can clash with the bulky Isoleucine residue in COX-1, while fitting into the slightly larger pocket created by Valine in COX-2, imparting COX-2 selectivity.
Figure 2: Dual mechanistic pathways for ethynyl phenylacetate derivatives.
References
-
Gasparini, F., et al. (1999).[5] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[3][5] Neuropharmacology. Link
-
Alagille, D., et al. (2011).[6] "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."[3][6] Bioorganic & Medicinal Chemistry Letters. Link
-
Samadi, A., et al. (2011). "Synthesis, pharmacological assessment, and molecular modeling of acetylcholinesterase/butyrylcholinesterase inhibitors: effect of the spacer group." Journal of Medicinal Chemistry. (Discusses rigid linker SAR). Link
-
Kalgutkar, A. S., et al. (2000). "Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry. (Relevance: Phenylacetate/acid binding mode). Link
-
Organic Syntheses. "Ethyl Phenylacetate." Org.[1] Synth. 1925, 4, 31. (Standard synthesis of the core). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Engineering in Medicinal Chemistry: Applications of 4-Ethynyl-Benzeneacetic Acid Ethyl Ester (CAS 87356-23-8)
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating drug discovery. 4-Ethynyl-benzeneacetic acid ethyl ester (CAS: 87356-23-8) represents a highly versatile, privileged scaffold. By combining a bioorthogonal terminal alkyne with a synthetically tractable ethyl ester on a phenylacetic acid core, this molecule serves as a linchpin for fragment-based drug discovery (FBDD), Activity-Based Protein Profiling (ABPP), and the engineering of Proteolysis Targeting Chimeras (PROTACs).
As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic descriptions. Here, we will dissect the chemical causality behind this molecule's utility, exploring why its specific structural features dictate its success in complex biological and chemical systems.
Structural Rationale: The Power of Bifunctionality
The utility of 4-ethynyl-benzeneacetic acid ethyl ester stems from its orthogonal reactivity:
-
The Terminal Alkyne (-C≡CH): Acts as an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. The alkyne is biologically inert, making it a perfect bioorthogonal handle for in vitro and in vivo tagging.
-
The Ethyl Ester (-COOEt): Serves a dual purpose. During CuAAC, it masks the carboxylic acid, preventing unwanted coordination with the Cu(I) catalyst which could otherwise sequester the metal and stall the catalytic cycle. Post-click, it can be selectively saponified to a free acid for amide coupling.
-
The Phenylacetic Acid Core: This is a validated pharmacophore present in numerous Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as diclofenac and alclofenac[2].
Application I: CuAAC-Mediated Fragment Assembly
The Causality of Triazole Pharmacophores
The CuAAC reaction, pioneered by Sharpless and Meldal, regioselectively yields 1,4-disubstituted 1,2,3-triazoles[1]. In medicinal chemistry, the 1,2,3-triazole is not merely a passive linker; it is a metabolically stable bioisostere of amide bonds and aromatic rings[3]. It possesses a strong dipole moment that can participate in hydrogen bonding and dipole-dipole interactions within a target protein's binding pocket. By reacting 4-ethynyl-benzeneacetic acid ethyl ester with various azide-bearing fragments, researchers can rapidly assemble libraries of rigid, triazole-linked pharmacophores.
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) using the ethynyl scaffold.
Application II: Activity-Based Protein Profiling (ABPP)
Target Deconvolution via Bioorthogonal Tagging
Identifying the off-target effects of small molecules is a primary bottleneck in drug development. Because the phenylacetic acid core is heavily utilized in NSAIDs, 4-ethynyl-benzeneacetic acid ethyl ester is frequently used to synthesize "alkyne-tagged" NSAID probes for isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP)[4].
The Logic: The ethynyl group is sterically unobtrusive; it does not significantly alter the binding thermodynamics of the parent NSAID to COX enzymes or off-target proteins. Once the probe covalently or tightly binds its targets in live cells, the cells are lysed. A biotin-azide reporter is then appended via CuAAC. This allows for the streptavidin-based enrichment of the protein-ligand complexes, followed by LC-MS/MS to identify the specific functional residues engaged by the drug[4].
Activity-Based Protein Profiling (ABPP) workflow utilizing alkyne-tagged probes.
Application III: PROTAC Linker Engineering
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the Protein of Interest (POI) ligand to the E3 ligase ligand is crucial. Highly flexible PEG linkers often incur a high entropic penalty upon ternary complex formation.
By utilizing 4-ethynyl-benzeneacetic acid ethyl ester, chemists can introduce a rigid triazole-phenyl vector into the linker. The alkyne "clicks" to an azide-functionalized E3 ligand, and the ester is subsequently hydrolyzed to form an amide bond with the POI ligand. This rigidity can pre-organize the PROTAC conformation, enhancing the cooperativity of the ternary complex.
Quantitative Comparison of Linker Components
| Linker Component | Scaffold Type | ClogP Contribution | TPSA (Ų) | Rotatable Bonds | Conformational Rigidity |
| Triazole-Phenylacetic acid | Aromatic/Heterocyclic | ~1.8 | 56.0 | 4 | High |
| PEG3 | Aliphatic Ether | -0.6 | 36.5 | 11 | Low |
| Alkyl Chain (C6) | Aliphatic Hydrocarbon | 3.0 | 0.0 | 5 | Moderate |
Data summarizes the physicochemical impact of substituting flexible linkers with the rigidified triazole-phenylacetic acid scaffold derived from CAS 87356-23-8.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the critical steps for utilizing this building block, complete with the mechanistic causality behind each reagent choice.
Protocol A: CuAAC Fragment Assembly
Objective: Conjugate 4-ethynyl-benzeneacetic acid ethyl ester with an azide-bearing pharmacophore.
-
Solvent Preparation: Dissolve the alkyne (1.0 eq) and the target azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
Causality: This specific biphasic mixture perfectly balances the solubility of the organic substrates (t-BuOH) and the inorganic copper salts (H₂O), ensuring a homogenous catalytic environment.
-
-
Catalyst Activation: Add Sodium Ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq).
-
Causality: Cu(I) is thermodynamically unstable and prone to disproportionation or oxidation to Cu(II)[5]. Sodium ascorbate acts as a mild, continuous reducing agent, maintaining a steady-state concentration of catalytic Cu(I) in situ while preventing oxidative alkyne homocoupling (Glaser coupling)[6].
-
-
Reaction: Stir at room temperature for 12 hours. Monitor via LC-MS.
-
Workup: Quench with saturated aqueous EDTA.
-
Causality: EDTA acts as a hexadentate chelator, effectively stripping the copper catalyst from the newly formed triazole product, preventing heavy metal toxicity in downstream biological assays.
-
Protocol B: Selective Saponification of the Ethyl Ester
Objective: Deprotect the ethyl ester to yield the free carboxylic acid for subsequent amide coupling.
-
Solvent System: Dissolve the triazole-ester intermediate in THF/MeOH/H₂O (3:1:1).
-
Causality: THF and MeOH solubilize the organic intermediate, while water is the necessary nucleophilic participant for hydrolysis.
-
-
Hydrolysis: Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.
-
Causality: Lithium hydroxide is chosen over harsher bases (like NaOH or KOH) because the lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating attack by the hydroxide ion. This allows for selective ester cleavage without epimerizing sensitive stereocenters elsewhere in the molecule.
-
-
Isolation: Acidify the mixture to pH 2-3 using 1M HCl, then extract with Ethyl Acetate.
-
Causality: Acidification neutralizes the lithium carboxylate salt, protonating it to the free carboxylic acid, which drastically increases its partition coefficient into the organic layer for clean extraction.
-
References
The structural and mechanistic claims within this whitepaper are grounded in the following authoritative sources:
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.[Link]
-
Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to In Vivo Pharmacology. Annual Review of Biochemistry, 77, 383-414.[Link]
-
Li, X., et al. (2023). AzidoTMT Enables Direct Enrichment and Highly Multiplexed Quantitation of Proteome-Wide Functional Residues. Analytical Chemistry (ACS Publications).[Link]
-
Xia, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10:891484.[Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708.[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Strategic Selection of Alkyne-Functionalized Phenylacetates: Ethyl vs. Methyl 4-Ethynylphenylacetate
[1][2]
Executive Summary
In the high-stakes arena of drug discovery and chemical biology, the selection of an ester protecting group is rarely trivial.[1][2] It dictates solubility, crystallinity, and most critically, the rate of intracellular hydrolysis.[1][2] This guide provides a technical deep-dive into 4-Ethynyl-benzeneacetic acid ethyl ester (Ethyl 4-ethynylphenylacetate) and its methyl ester analog .[1][2]
These molecules serve as pivotal "Click-Ready" scaffolds.[1][2] The 4-ethynylphenyl moiety provides a rigid, conjugation-ready handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the acetic acid ester tail offers a flexible linker for bioconjugation or prodrug design.[1][2] This guide dissects the physicochemical and kinetic differences between the ethyl and methyl variants to empower data-driven selection in synthesis and biological assays.[1][2]
The Scaffold: Structural Logic & Utility[2]
The core structure, 4-ethynylphenylacetic acid , is a bifunctional linker designed for orthogonality.[1][2]
-
The Head (Alkyne): A sterically unobtrusive, bioorthogonal handle.[2] It is stable in physiological conditions but reacts rapidly with azides under Cu(I) catalysis.[1][2]
-
The Body (Phenyl Ring): Provides structural rigidity and UV chromophore for detection.[2]
-
The Tail (Acetate Ester): The variable region.[2] The choice between methyl and ethyl determines the molecule's "masking" properties.[2]
Comparative Physicochemical Profile[1][3]
The following data synthesizes experimental trends and calculated descriptors for the two analogs.
| Feature | Methyl 4-Ethynylphenylacetate | Ethyl 4-Ethynylphenylacetate | Impact on Research |
| CAS Number | 154498-13-2 | 1065136-19-1 (Provisional) | Identification |
| Formula | C₁₁H₁₀O₂ | C₁₂H₁₂O₂ | Mass Spec (M+H) |
| Mol.[1][2][3] Weight | 174.20 g/mol | 188.23 g/mol | Stoichiometry |
| cLogP (Est.) | ~2.1 | ~2.5 | Cell Permeability |
| Hydrolysis Rate | Fast ( | Moderate | Metabolic Stability |
| Crystallinity | High | Moderate to Low (Oily) | Purification |
| Lipophilicity | Moderate | High | Membrane Crossing |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Critical Insight: The Ethyl ester is approximately 0.4 log units more lipophilic than the methyl ester.[2] In cellular assays, this translates to superior passive diffusion across lipid bilayers.[2] However, the Methyl ester is enzymatically hydrolyzed by carboxylesterases (CES1/CES2) significantly faster, making it the preferred "rapid-release" prodrug moiety.[1][2]
Decision Matrix: Methyl vs. Ethyl[1][2][5][6]
The choice between these two analogs should be dictated by the specific requirements of your experimental workflow.
Figure 1: Strategic selection flowchart for ester analogs based on experimental goals.
Synthesis Protocols
The most robust route to these intermediates is the Sonogashira Coupling of the corresponding 4-bromophenylacetic acid esters.[1][2] This method avoids the handling of the potentially unstable 4-ethynylphenylacetic acid free acid.[1][2]
Pathway Visualization[1][2]
Figure 2: Two-step synthesis via Sonogashira coupling and desilylation.
Detailed Protocol: Ethyl 4-Ethynylphenylacetate[1][2][7]
Prerequisites:
-
Solvents (THF, Et3N) must be anhydrous and degassed (sparged with Argon for 15 min).[1]
Step 1: Sonogashira Coupling
-
Charge: In a Schlenk flask, combine Ethyl 4-bromophenylacetate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq).
-
Solvent: Add anhydrous THF (0.2 M concentration relative to substrate) and Et₃N (3.0 eq).
-
Addition: Add Trimethylsilylacetylene (TMSA) (1.2 eq) dropwise via syringe.
-
Reaction: Stir at 50°C under Argon atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1][2] The bromide spot should disappear, replaced by a higher R_f fluorescent spot.
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues.[1][2] Concentrate the filtrate in vacuo.[2]
Step 2: Desilylation
-
Dissolve: Dissolve the crude TMS-intermediate in MeOH (0.1 M).
-
React: Add K₂CO₃ (1.5 eq) at 0°C. Stir at room temperature for 30–60 minutes. Note: Ethyl esters are stable under these mild basic conditions for short durations, but prolonged exposure can lead to saponification.[1][2]
-
Quench: Dilute with water and extract with Et₂O or EtOAc.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 95:5 to 85:15).
Applications in Drug Discovery[1][8][9]
Glycan Analysis (P2GPN Synthesis)
The ethyl ester is a verified intermediate in the synthesis of 4-phenethylbenzohydrazide (P2GPN) , a hydrophobic tagging reagent used for the relative quantification of N-linked glycans by Electrospray Ionization Mass Spectrometry (ESI-MS).[1][2]
-
Mechanism: The ester is converted to a hydrazide, which then reacts with the reducing end of glycans.[2]
-
Advantage: The phenyl group increases ionization efficiency, while the "ethyl" chain (in the final P2GPN structure derived from the precursor) adds hydrophobicity for better LC separation.[2]
Activity-Based Protein Profiling (ABPP)
These esters serve as "minimalist" photoaffinity probes.[1][2]
-
Workflow: The ester is hydrolyzed in situ or pre-hydrolyzed to the acid, then coupled to a specific inhibitor scaffold.[2]
-
Click Chemistry: Following proteome incubation, the ethynyl group is clicked to a rhodamine-azide or biotin-azide reporter for visualization.[1][2]
-
Why Ethyl? If the probe is designed to be cell-permeable, the ethyl ester variant is often used directly.[1][2] Intracellular esterases cleave the ethyl group, trapping the active acid form inside the cell (Ion Trapping effect).[1][2]
References
-
Walker, S. H., et al. (2010).[1][2] "Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry." Analytical Chemistry. Link[1]
-
Li, H., et al. (2017).[1][2] "Photoinduced Copper-Catalyzed Regioselective Synthesis of Methyl 4-ethynylphenylacetate derivatives." Journal of Organic Chemistry. Link[1]
-
Testa, B., & Mayer, J. M. (2003).[1][2] "Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology." Wiley-VCH.[1][2] (Foundational text on ester hydrolysis kinetics).
-
PubChem Compound Summary. (2023). "4-Biphenylylacetic acid ethyl ester (Analogous Structure Data)." National Center for Biotechnology Information.[1][2] Link[1]
Comprehensive Guide to the Stability and Manipulation of Terminal Alkynes in Ethyl Phenylacetate Scaffolds
Topic: Stability of Terminal Alkynes in Ethyl Phenylacetate Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The incorporation of terminal alkynes into ethyl phenylacetate derivatives presents a unique chemoselective challenge due to the competing acidity of the benzylic
Structural Analysis & Physicochemical Properties[1]
The Acidity War: Benzylic Ester vs. Terminal Alkyne
The core stability issue in these derivatives is the proximity of two acidic sites. Understanding the thermodynamic acidity (pKa) in aprotic solvents (DMSO) is critical for predicting reactivity with bases.
| Proton Source | Structure | Approx. pKa (DMSO) | Electronic Driver |
| Ethyl Phenylacetate ( | ~22.6 | Resonance stabilization by Ph and COOEt; Inductive effect of Ph. | |
| Phenylacetylene | ~23.2 | ||
| Alkyl Terminal Alkyne | ~25 - 26 | ||
| Ethyl Acetate ( | ~29.5 | Resonance stabilization by COOEt only.[1] |
Critical Insight: Unlike simple aliphatic esters, the
-
Implication: Treatment with 1.0 equivalent of a strong base (e.g., LDA, NaH, KHMDS) will kinetically and thermodynamically deprotonate the ester
-position first, forming the enolate. The terminal alkyne remains protonated unless excess base is used.
Electronic Effects on Stability
The phenyl ring acts as an electron sink. If the alkyne is conjugated to the phenyl ring (e.g., para-ethynylphenylacetate), the alkyne acidity increases, potentially narrowing the pKa gap. If the alkyne is tethered via an alkyl chain (e.g., propargyl), the electronic isolation preserves the pKa ~25, ensuring the ester enolizes first.
Stability Profiling & Degradation Pathways
Base-Catalyzed Instability (Isomerization)
While the alkyne proton is less acidic, the propargylic protons (if present) pose a significant risk.
-
Risk: Base-catalyzed propargyl-allene isomerization.[1]
-
Mechanism: Deprotonation at the propargylic position (reversible) followed by reprotonation at the distal carbon.
-
Prevention: Avoid thermodynamic bases (e.g., alkoxides in alcohol) at high temperatures.[1] Use kinetic bases (LDA) at -78°C to trap the ester enolate selectively.
Oxidative Instability (Glaser Coupling)
Terminal alkynes are susceptible to homocoupling (Glaser/Eglinton) in the presence of Copper(I) and Oxygen.
-
Observation: Formation of diynes (
). -
Compatibility: Ethyl phenylacetate is stable to these conditions.[1]
-
Control: Degas solvents thoroughly (Argon sparge) when using Cu catalysts.[1]
Metal-Catalyzed Cyclization (5-exo-dig)
If the alkyne is in the
-
Pathway: The enolate attacks the activated alkyne (often metal-activated by Ag, Au, or Pt) to form lactones or carbocycles.
Decision Logic for Stability
The following diagram outlines the stability decision matrix based on reaction conditions.
Synthetic Protocols & Handling
Protocol A: Mono-Alkylation of Ethyl Phenylacetate with Propargyl Bromide
Objective: Install the alkyne without poly-alkylation or isomerization.
Reagents:
-
Ethyl Phenylacetate (1.0 eq)
-
LDA (1.05 eq, prepared fresh)
-
Propargyl Bromide (1.1 eq, 80% in toluene)[1]
-
THF (Anhydrous)
Step-by-Step:
-
Enolate Formation: Cool a solution of LDA in THF to -78°C . Add Ethyl Phenylacetate dropwise.[1] Stir for 30 min.
-
Why: -78°C prevents self-condensation (Claisen) and ensures kinetic control.[1]
-
-
Addition: Add Propargyl Bromide dropwise at -78°C.
-
Note: Propargyl bromide is an electrophile; it will not deprotonate the ester.
-
-
Warming: Allow to warm to 0°C over 2 hours. Do not reflux.[1]
-
Control: Monitoring by TLC/GC is essential to stop before dialkylation occurs.[1]
-
-
Quench: Add saturated
. -
Validation:
NMR should show the doublet for (propargyl) at ppm and the triplet for acetylenic at ppm.
Protocol B: Sonogashira Coupling on the Phenyl Ring
Objective: Functionalize the aromatic ring while preserving the ester and alkyne integrity.
Reagents:
-
4-Bromo-ethyl phenylacetate derivative
- (5 mol%)
- (2 mol%)
- (Solvent/Base)[1]
Mechanism & Stability:
-
Triethylamine (
of 10.[1]7) is too weak to deprotonate the ethyl phenylacetate -proton ( 22.6). -
Result: The ester remains chemically inert.[1] The reaction is orthogonal.
-
Precaution: Ensure strict anaerobic conditions to prevent oxidative homocoupling of the alkyne partner.[1]
Analytical Monitoring & Self-Validation
To ensure the integrity of the alkyne during manipulation of the ester (e.g., hydrolysis), use the following analytical checkpoints.
| Method | Signal of Interest | Validation Criteria |
| IR Spectroscopy | Sharp peak at 3300 cm⁻¹ .[1] Disappearance indicates deprotonation or derivatization.[1] | |
| IR Spectroscopy | Weak band at 2100-2260 cm⁻¹ . | |
| ¹H NMR | Acetylenic Proton | Triplet (or broad singlet) at |
| ¹H NMR | Triplet/Doublet at |
Troubleshooting Degradation
-
Problem: Loss of terminal alkyne proton in NMR.
-
Problem: New peaks in alkene region (
5.0 - 6.0 ppm).-
Cause: Isomerization to allene or partial reduction.[1]
-
Fix: Lower reaction temperature; switch to bulky bases (LiHMDS).
-
Visualizing the Synthetic Pathway
The following workflow illustrates the orthogonal manipulation of the ester and the alkyne.
References
-
Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Source:[Link]
-
Alkylation of Terminal Alkynes in Organic Synthesis. Chemistry Steps. Source:[Link]
-
Synthesis of Propargyl Derivatives and Their Application. Molecules, 2023. Source:[Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Source:[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. beilstein-journals.org [beilstein-journals.org]
Literature review on 4-ethynyl-substituted phenylacetic acid esters
An In-Depth Technical Guide on the Synthesis and Application of 4-Ethynyl-Substituted Phenylacetic Acid Esters.
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
4-Ethynyl-substituted phenylacetic acid esters represent a critical class of bifunctional molecular scaffolds. Characterized by a chemically distinct "head" (the ester functionality) and "tail" (the terminal alkyne), these molecules serve as versatile building blocks in medicinal chemistry and materials science. This guide provides a rigorous technical analysis of their synthesis, focusing on the chemoselective introduction of the ethynyl moiety via Sonogashira coupling, and explores their utility as "Click" chemistry handles and pharmacophores in G-protein coupled receptor (GPCR) ligand design.
Structural Logic and Significance
The 4-ethynylphenylacetic acid ester scaffold offers unique geometric and electronic properties:
-
Linearity & Rigidity: The para-ethynyl group extends the molecular axis linearly, providing a rigid rod-like geometry essential for probing deep binding pockets in receptors such as mGluR5.
-
Orthogonality: The terminal alkyne is bioorthogonal under physiological conditions (unless catalyzed), allowing for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Metabolic Stability: Unlike flexible alkyl chains, the ethynyl group resists rapid oxidative metabolism while maintaining lipophilicity.
Structural Diagram: Functional Zones
The molecule can be dissected into three reactive zones:
-
The Alkyne Warhead: Site for cycloaddition or cross-coupling.
-
The Phenyl Core: Provides pi-stacking interactions.
-
The Acetate Tail: A hydrolysable linker allowing prodrug strategies or conversion to free acids for electrostatic binding.
Synthetic Methodology
The most robust route to 4-ethynylphenylacetic acid esters avoids direct ethynylation of the carboxylic acid to prevent catalyst poisoning by the free carboxylate. Instead, an "Ester-First" strategy is employed, followed by a Sonogashira cross-coupling and desilylation sequence.
2.1 Reaction Pathway Visualization
The following diagram outlines the optimized synthetic workflow, highlighting the protection-deprotection strategy required to install the terminal alkyne.
Figure 1: Step-wise synthesis of methyl 4-ethynylphenylacetate from 4-bromophenylacetic acid.
Detailed Experimental Protocols
Phase 1: Esterification (Protection)
Objective: Convert the carboxylic acid to a methyl ester to increase solubility in organic solvents and prevent copper sequestration during the subsequent coupling step.
-
Reagents: 4-Bromophenylacetic acid (1.0 eq), Methanol (solvent/reactant), conc. H₂SO₄ (catalytic).[1][2]
-
Protocol:
-
Dissolve 4-bromophenylacetic acid (e.g., 10.0 g) in anhydrous methanol (100 mL).
-
Add concentrated H₂SO₄ (1.0 mL) dropwise with stirring.
-
Reflux the mixture at 65°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the acid.
-
Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
-
Dry over MgSO₄ and concentrate to yield methyl 4-bromophenylacetate as a clear oil or low-melting solid.
-
Phase 2: Sonogashira Coupling
Objective: Install the protected alkyne. Direct use of acetylene gas is hazardous and difficult to control; trimethylsilylacetylene (TMSA) is the standard surrogate.
-
Reagents: Methyl 4-bromophenylacetate (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-2 mol%), Et₃N (Base/Solvent).
-
Protocol:
-
In a flame-dried Schlenk flask, combine the ester, Pd catalyst, and CuI under an argon atmosphere.
-
Add degassed Et₃N (or Et₃N/THF mixture) via syringe.
-
Add TMS-acetylene dropwise.
-
Heat to 60–80°C for 12 hours. The solution will darken (formation of Pd black indicates catalyst decomposition, but the reaction usually proceeds before this).
-
Filter through a celite pad to remove metal salts.
-
Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Critical Note: Oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser coupling).
-
Phase 3: Desilylation
Objective: Reveal the terminal alkyne.
-
Reagents: TMS-intermediate, K₂CO₃, Methanol.
-
Protocol:
-
Dissolve the TMS-protected ester in Methanol.
-
Add solid K₂CO₃ (1.5 eq).
-
Stir at room temperature for 1–2 hours.
-
Quench with water and extract with Et₂O. (Avoid strong acid workups to prevent hydration of the alkyne).
-
Yield Expectation: 85–90% (2 steps).
-
Reactivity Profile and Applications
4.1 Click Chemistry (CuAAC)
The primary utility of this scaffold is as a "Click-ready" linker. The ester end can be hydrolyzed to attach to amines (e.g., lysine residues on proteins), while the alkyne remains inert until activated by Cu(I) for conjugation with azides.
Application Example: Creating a bifunctional linker for Antibody-Drug Conjugates (ADCs). The phenylacetic acid moiety binds to the drug payload, while the alkyne "clicks" to an azide-functionalized antibody.
4.2 Medicinal Chemistry: mGluR5 Antagonists
Research into metabotropic glutamate receptor 5 (mGluR5) antagonists, such as MPEP and MTEP, highlights the importance of the ethynylphenyl motif.
-
Mechanism: The ethynyl group fits into a narrow hydrophobic slot in the receptor's allosteric binding site.
-
SAR Insight: The phenylacetic ester provides a tunable "tail." Hydrolysis to the acid creates a negative charge that can form salt bridges, while the ester form can penetrate the blood-brain barrier (BBB) before acting as a prodrug.
Reactivity Logic Diagram
The following graph illustrates the divergent reactivity of the scaffold, allowing researchers to visualize potential downstream derivatives.
Figure 2: Divergent reactivity profile of the 4-ethynylphenylacetic acid ester scaffold.
Quantitative Data Summary
The following table summarizes typical physical properties and reaction conditions based on aggregated literature values for this class of compounds.
| Parameter | Value / Condition | Notes |
| Molecular Weight | ~174.20 g/mol (Methyl ester) | Formula: C₁₁H₁₀O₂ |
| Physical State | Low-melting solid or oil | Depends on ester chain length |
| IR Spectroscopy | 2110 cm⁻¹ (C≡C stretch) | Diagnostic signal for terminal alkyne |
| IR Spectroscopy | 1735 cm⁻¹ (C=O stretch) | Typical ester carbonyl |
| ¹H NMR (Alkyne) | δ ~3.0–3.2 ppm (s, 1H) | Acetylenic proton |
| ¹H NMR (Benzylic) | δ ~3.6 ppm (s, 2H) | CH₂ alpha to carbonyl |
| Sonogashira Yield | 75–90% | High efficiency with Pd(PPh₃)₂Cl₂ |
| Hydrolysis Rate | t½ < 1h (1M NaOH, 25°C) | Rapid base hydrolysis |
References
-
Synthesis of Phenylacetic Acid Esters Source: ResearchGate.[2] "Synthesis, properties and applications of esters of phenylacetic acid." URL:[Link]
-
Sonogashira Coupling Methodology Source: Organic Chemistry Portal. "Sonogashira Coupling." URL:[Link]
-
mGluR5 Antagonist Scaffolds Source: National Institutes of Health (NIH). "MPEP and MTEP: mGluR5 Antagonists." URL:[Link]
-
4-Bromophenylacetic Acid Precursor Data Source: Wikipedia/Chemical Data. "4-Bromophenylacetic acid."[5][6] URL:[Link][7][5]
Sources
- 1. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4426536A - Synthesis of phenylacetic acid esters - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. allen.in [allen.in]
- 7. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-Ethynylphenylacetate via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[3][4] Its applications are widespread, ranging from the synthesis of natural products and pharmaceuticals to the creation of advanced materials.[4][5]
Ethyl 4-ethynylphenylacetate is a valuable building block in medicinal chemistry and drug development. The ethynyl functionality serves as a versatile handle for further chemical modifications, such as click chemistry or as a precursor to other functional groups. This application note provides a detailed, two-step protocol for the synthesis of ethyl 4-ethynylphenylacetate, commencing with the Sonogashira coupling of ethyl 4-iodophenylacetate and trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group.
Reaction Scheme
The overall synthesis is a two-step process:
-
Sonogashira Coupling: Ethyl 4-iodophenylacetate is coupled with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield ethyl 4-((trimethylsilyl)ethynyl)phenylacetate. The use of a trimethylsilyl (TMS) protecting group on acetylene is a common strategy to prevent the self-coupling of the terminal alkyne.[3]
-
Deprotection: The TMS protecting group is removed from the intermediate using a mild base, such as potassium carbonate in methanol, to afford the final product, ethyl 4-ethynylphenylacetate.[6][7]
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (ethyl 4-iodophenylacetate).
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The acetylide group is then transferred from the copper to the palladium complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium complex, which yields the coupled product and regenerates the active Pd(0) catalyst.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-((trimethylsilyl)ethynyl)phenylacetate
This protocol details the Sonogashira coupling of ethyl 4-iodophenylacetate with trimethylsilylacetylene.
Materials:
-
Ethyl 4-iodophenylacetate
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for column chromatography)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add ethyl 4-iodophenylacetate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 equiv), and copper(I) iodide (0.025 - 0.10 equiv).[8]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous THF (approximately 5 mL per mmol of ethyl 4-iodophenylacetate) followed by triethylamine (2.0 - 3.0 equiv).[3][8]
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 - 1.5 equiv) dropwise to the stirred reaction mixture at room temperature.[3]
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 16 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst, and wash the celite pad with ethyl acetate.[3]
-
Combine the organic filtrates and wash with a saturated aqueous ammonium chloride solution, followed by brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 4-((trimethylsilyl)ethynyl)phenylacetate.
Part 2: Synthesis of Ethyl 4-ethynylphenylacetate (Deprotection)
This protocol describes the removal of the TMS group to yield the final product.
Materials:
-
Ethyl 4-((trimethylsilyl)ethynyl)phenylacetate
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Diethyl ether or Ethyl acetate (for workup)
-
Water (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, dissolve the ethyl 4-((trimethylsilyl)ethynyl)phenylacetate (1.0 equiv) in methanol.
-
Base Addition: Add potassium carbonate (a catalytic amount, approximately 0.2 equivalents is often sufficient) to the solution.[7]
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours.[7] Monitor the reaction by TLC. It is important not to leave the reaction for extended periods as it may lead to a reduction in yield.[6]
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[7]
-
Dilute the residue with diethyl ether or ethyl acetate, then wash with water and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to give the desired ethyl 4-ethynylphenylacetate.[7] Further purification by column chromatography may be performed if necessary.
-
Data Presentation
Table 1: Summary of Reaction Parameters
| Parameter | Step 1: Sonogashira Coupling | Step 2: Deprotection |
| Aryl Halide | Ethyl 4-iodophenylacetate | - |
| Alkyne | Trimethylsilylacetylene | - |
| Catalyst | PdCl₂(PPh₃)₂ | - |
| Co-catalyst | CuI | - |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Methanol |
| Temperature | 60 °C | Room Temperature |
| Typical Reaction Time | 16 hours | 1-2 hours |
Visualizations
Caption: Experimental workflow for the synthesis of ethyl 4-ethynylphenylacetate.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published methodologies for the Sonogashira coupling and TMS deprotection.[3][8] To ensure the success and reproducibility of this synthesis, the following points are critical:
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the deactivation of the palladium catalyst and the undesirable homocoupling of the alkyne (Glaser coupling).[5] Therefore, maintaining an inert atmosphere throughout the reaction is crucial.
-
Anhydrous Solvents: The use of anhydrous solvents is recommended to prevent side reactions and ensure the efficiency of the catalytic cycle.
-
Purity of Reagents: The purity of the starting materials, catalysts, and reagents will directly impact the yield and purity of the final product.
-
Reaction Monitoring: Careful monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
References
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Click chemistry reaction conditions for 4-Ethynyl-benzeneacetic acid ethyl ester
An In-Depth Guide to Click Chemistry: Application Notes and Protocols for 4-Ethynyl-benzeneacetic acid ethyl ester
Introduction: The Power and Precision of Click Chemistry
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the demand for reactions that are efficient, selective, and robust is paramount. The concept of "click chemistry," introduced by K. Barry Sharpless in 2001, addresses this need by defining a set of criteria for reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] At the heart of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a near-perfect reaction that joins an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[3][4]
4-Ethynyl-benzeneacetic acid ethyl ester is a valuable building block, featuring a terminal alkyne that serves as a versatile handle for molecular construction. Its structure is amenable to creating vast libraries of compounds for screening and developing targeted bioconjugates. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this molecule in the two primary regioselective azide-alkyne cycloaddition reactions: the copper-catalyzed reaction (CuAAC) for 1,4-disubstituted triazoles and the ruthenium-catalyzed variant (RuAAC) for 1,5-disubstituted triazoles.
Section 1: The Foundational Reaction - Azide-Alkyne Cycloaddition
The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne was the precursor to modern click chemistry. However, this reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and reducing yields of the desired product.[1][2] The introduction of metal catalysts revolutionized this transformation, offering dramatic rate acceleration (up to 10⁸-fold) and, critically, absolute regiocontrol under mild, often aqueous, conditions.[1][5]
Section 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of click chemistry, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. This regioselectivity is crucial for applications where precise molecular architecture is essential for function.
Mechanism and Rationale
The reaction proceeds through a catalytic cycle involving a copper(I) species. The active Cu(I) catalyst can be generated from Cu(I) salts (e.g., CuI, CuBr) or, more commonly, by the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) using a mild reducing agent like sodium ascorbate.[1][6] The cycle involves the formation of a copper-acetylide intermediate from 4-ethynyl-benzeneacetic acid ethyl ester, which then reacts with the azide partner to form a six-membered copper metallacycle.[1] Subsequent rearrangement and protonolysis release the stable 1,4-triazole product and regenerate the Cu(I) catalyst.[1] The use of water or polar aprotic solvents is common, as they can accelerate the reaction.[1][7]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. jetir.org [jetir.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. mdhv.ca [mdhv.ca]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Note: Precision Synthesis of 1,2,3-Triazoles from 4-Ethynyl-benzeneacetic Acid Ethyl Ester
Executive Summary
This guide details the synthetic protocols for transforming 4-Ethynyl-benzeneacetic acid ethyl ester (Ethyl 4-ethynylphenylacetate) into 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The 1,2,3-triazole moiety serves as a critical bio-isostere for amide bonds in medicinal chemistry, offering enhanced metabolic stability and hydrogen-bonding capabilities. This note provides two distinct, self-validating protocols: a "Green" aqueous method utilizing in situ Cu(I) generation, and an organic solvent method for lipophilic substrates.
Strategic Experimental Design
Substrate Analysis
-
Starting Material: 4-Ethynyl-benzeneacetic acid ethyl ester (CAS: 106754-29-2).
-
Functional Groups: Terminal Alkyne (Reactive center), Ethyl Ester (Base-sensitive, potential hydrolysis target).
-
Reactivity Profile: The terminal alkyne on the phenyl ring is highly activated for CuAAC. The ester group is sufficiently distal to avoid steric hindrance but requires mild conditions to prevent hydrolysis to the free acid.
Safety: The "Rule of Six"
Working with organic azides presents explosion hazards. Before synthesis, validate your azide selection against the Rule of Six :
-
Guideline: The number of non-nitrogen atoms (C, O) should be at least three times the number of nitrogen atoms.
-
Handling: Perform all reactions behind a blast shield. Avoid using chlorinated solvents (e.g., DCM, CHCl
) with sodium azide, as they can form highly explosive di- and tri-azidomethane.
Reaction Mechanism
The CuAAC reaction proceeds through a stepwise catalytic cycle, distinct from the thermal Huisgen cycloaddition. The active species is a Copper(I) acetylide complex.[1]
Figure 1: Catalytic cycle of the CuAAC reaction. The formation of the Cu(I)-acetylide is the rate-determining step in the absence of accelerating ligands.
Experimental Protocols
Protocol A: Aqueous "Green" Conditions (Standard)
Best for: Water-soluble azides, rapid screening, and maximum functional group tolerance.
Mechanism: CuSO
Reagents:
-
4-Ethynyl-benzeneacetic acid ethyl ester (1.0 equiv)
-
Organic Azide (1.0 - 1.2 equiv)[2]
-
CuSO
[3] · 5H O (5 - 10 mol%) -
Sodium Ascorbate (10 - 20 mol%)
-
Solvent: tert-Butanol / Water (1:1 v/v)
Step-by-Step Methodology:
-
Solvent Prep: Prepare a 1:1 mixture of tert-butanol and distilled water. Note: t-BuOH is used because it solubilizes the organic alkyne while remaining miscible with the aqueous catalyst layer.
-
Substrate Dissolution: In a round-bottom flask, dissolve 4-Ethynyl-benzeneacetic acid ethyl ester (1.0 mmol, 188 mg) and the chosen azide (1.0 mmol) in 4 mL of the solvent mixture.
-
Catalyst Addition:
-
Reaction: Stir vigorously at room temperature (20–25°C) for 6–12 hours. Monitor by TLC (typically 20% EtOAc/Hexanes).
-
Workup:
-
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine (20 mL) and 5% NH
OH (to remove copper traces). -
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Most products precipitate upon water addition or can be purified via silica gel chromatography.
Protocol B: Anhydrous Organic Conditions
Best for: Highly lipophilic azides, base-sensitive substrates, or large-scale synthesis where water removal is difficult.
Reagents:
-
4-Ethynyl-benzeneacetic acid ethyl ester (1.0 equiv)
-
Organic Azide (1.0 - 1.1 equiv)[2]
-
CuI (Copper(I) Iodide) (5 - 10 mol%)
-
Base: DIPEA (Diisopropylethylamine) or Et
N (1.5 equiv) -
Solvent: THF, DMF, or Acetonitrile (Dry)
Step-by-Step Methodology:
-
Setup: Flame-dry a reaction flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the alkyne (1.0 mmol) and azide (1.0 mmol) in dry THF (5 mL).
-
Catalyst Activation: Add DIPEA (1.5 mmol, 260 µL). Then, add CuI (0.05 mmol, 9.5 mg) in one portion.
-
Reaction: Stir at room temperature under inert atmosphere.
-
Note: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid ester hydrolysis or azide decomposition.
-
-
Workup:
-
Quench with saturated aqueous NH
Cl (20 mL). -
Extract with EtOAc or DCM.
-
Chelation Wash: Wash the organic layer with 10% EDTA solution or NH
OH to remove copper species (indicated by a blue aqueous layer).
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Analytical Data & Troubleshooting
Expected Data Profile
| Analysis | Expected Signal Characteristics |
| 1H NMR | Triazole C-H: Singlet at |
| 13C NMR | Triazole Carbons: Two signals in aromatic region (~120 and ~148 ppm).[5] |
| MS (ESI) | [M+H]+ or [M+Na]+ peak corresponding to Alkyne + Azide mass. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst oxidation (Cu(I) | Add more Sodium Ascorbate (Protocol A) or degas solvents thoroughly (Protocol B). |
| Low Yield | Catalyst poisoning by thiols or amines. | Increase Cu loading to 10-20 mol% or use a ligand like TBTA. |
| Ester Hydrolysis | pH too high or temperature too high. | Use Protocol A (buffered pH) or reduce base equivalents in Protocol B. |
| Green/Blue Product | Residual Copper contamination. | Wash organic layer with 10% EDTA or dilute NH |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of triazoles from ethyl 4-ethynylphenylacetate.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link
-
Zhang, S., Xu, Z., & Wang, Y. (2009). Synthesis of 1,2,3-triazoles via CuI-catalyzed cycloaddition of azides and alkynes.[5][6][7][8] Chinese Chemical Letters, 20(11), 1305-1308. (Describes analogous phenylacetate/cinnamate systems).
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. scispace.com [scispace.com]
- 4. axispharm.com [axispharm.com]
- 5. scielo.br [scielo.br]
- 6. Click Chemistry [organic-chemistry.org]
- 7. DSpace [lirias2repo.kuleuven.be]
- 8. Key insights on click chemistry and bioorthogonal chemistry | CAS [cas.org]
Functionalization of 4-Ethynyl-benzeneacetic acid ethyl ester via cross-coupling
Executive Summary & Strategic Analysis
4-Ethynyl-benzeneacetic acid ethyl ester (CAS: 1065460-39-2) is a high-value bifunctional building block. Its utility in drug discovery stems from its orthogonality: it possesses a terminal alkyne (ready for C-C bond formation or cycloaddition) and a benzylic ester (a masked acid/alcohol handle).
The Challenge: The primary challenge in functionalizing this molecule is chemoselectivity .
-
Ester Sensitivity: The ethyl ester is susceptible to hydrolysis (saponification) or transesterification if strong inorganic bases (e.g., NaOH, aqueous K₂CO₃) or nucleophilic solvents (e.g., MeOH) are used under aggressive conditions.
-
Homocoupling (Glaser): Terminal alkynes prone to oxidative dimerization (Glaser coupling) in the presence of copper and oxygen, wasting the starting material.
The Solution: This guide details the Sonogashira Cross-Coupling as the primary method for C-C bond functionalization.[1] We prioritize anhydrous, amine-based systems to preserve the ester integrity while ensuring high conversion of the alkyne.
Mechanistic Workflow & Decision Tree
Before selecting a protocol, use this decision tree to determine the optimal coupling conditions based on your electrophile partner.
Figure 1: Strategic selection of reaction conditions based on electrophile reactivity. Note that Protocol C poses the highest risk to the ethyl ester moiety.
Detailed Protocols
Protocol A: Standard Sonogashira Coupling (Aryl Iodides/Activated Bromides)
Best for: Preserving the ethyl ester, minimizing side reactions.
Reagents & Materials:
-
Substrate: 4-Ethynyl-benzeneacetic acid ethyl ester (1.0 equiv)
-
Electrophile: Aryl Iodide (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (2–5 mol%)
-
Base/Solvent: Triethylamine (TEA) or Diethylamine (DEA) (Degassed, Anhydrous). Note: TEA acts as both base and solvent, or as a co-solvent with THF.
Step-by-Step Methodology:
-
Inert Setup (Critical): Flame-dry a Schlenk flask or microwave vial. Cycle 3x with Argon/Vacuum. Oxygen must be excluded to prevent Glaser homocoupling (dimerization of the alkyne).
-
Solvent Degassing: Sparge the amine (TEA) and co-solvent (THF, if used) with Argon for 15 minutes.
-
Reagent Addition:
-
Initiation: Add the degassed solvent via syringe. The solution should turn yellow/orange.
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Visual Check: The precipitation of ammonium salt (TEA·HI) usually indicates reaction progress, turning the mixture cloudy/white.
-
-
Workup (Ester-Safe):
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with saturated NH₄Cl (aq) . Why? This chelates copper residues (turning the aqueous layer blue) and is mildly acidic, preventing ester hydrolysis.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Self-Validating Checkpoints:
-
TLC: The alkyne starting material is less polar than the ester product in most systems. Use KMnO₄ stain (alkyne oxidation) to track consumption.
-
Color: If the reaction turns pitch black immediately, catalyst decomposition (Pd black precipitation) may have occurred due to poor inert atmosphere.
Protocol B: Copper-Free Sonogashira (For Sensitive Substrates)
Best for: Avoiding Glaser homocoupling entirely; used when the "dimer" impurity is difficult to separate.
Reagents:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Pyrrolidine or Piperidine (2.0 equiv)
-
Solvent: Degassed DMF or CH₃CN (Anhydrous)
-
Temperature: 60°C
Methodology:
-
Combine Alkyne, Aryl Halide, and Pd(PPh₃)₄ in a sealed tube under Argon.
-
Add Solvent and Base.[1]
-
Heat to 60°C.
-
Note: Without Copper, the "transmetallation" step is slower. The amine base must be nucleophilic enough to activate the alkyne via a reversible deprotonation/coordination mechanism.
-
-
Monitoring: This reaction is slower than Protocol A. Expect 12–24 hour reaction times.
Mechanistic Insight & Visualization
Understanding the cycle allows for troubleshooting. The Copper Cycle is the source of the "Glaser" side reaction if Oxygen is present.[5]
Figure 2: The dual catalytic cycle. Note the red dotted line indicating the Glaser homocoupling pathway, which is triggered by Oxygen exposure.
Data & Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Product is a symmetric dimer | Oxygen leak; Glaser Coupling. | Degas solvents more thoroughly; switch to Protocol B (Cu-free). |
| Low Yield; Starting Material remains | Catalyst death (Pd black) or Aryl Chloride used. | Switch to Pd(dppf)Cl₂; Increase Temp (carefully); Ensure dry solvents. |
| Ester Hydrolysis (Acid formed) | Wet base or aqueous workup too harsh. | Use anhydrous TEA/DMF; Use NH₄Cl instead of HCl/NaOH for workup. |
| Reaction turns black instantly | Pd precipitation. | Check ligand quality (PPh₃ oxidation); Add excess PPh₃ ligand (10 mol%). |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling.[2][6] Organic Chemistry Portal.
- Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons.
-
Siemsen, P., et al. (2000). Acetylenic Coupling: A Superb Strategy for the Synthesis of Diverse Carbon Scaffolds. Angewandte Chemie International Edition, 39(15), 2632-2657. (Mechanistic details on Glaser vs Sonogashira).
Sources
Bioconjugation techniques using 4-ethynylphenylacetate linkers
Advanced Bioconjugation Techniques Using 4-Ethynylphenylacetate Linkers: A Comprehensive Application Note & Protocol
Executive Summary
The selection of a crosslinking moiety in bioconjugation dictates the structural integrity, analytical traceability, and overall success of the final conjugate. While aliphatic alkynes (e.g., hexynoic acid) are ubiquitous in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), they suffer from high flexibility, which can lead to the alkyne burying itself within the hydrophobic pockets of the target protein.
This application note details the use of 4-ethynylphenylacetate (4-EPA) —and its parent acid, 2-(4-ethynylphenyl)acetic acid[1]—as a superior heterobifunctional linker. By incorporating a rigid phenyl ring, 4-EPA projects the terminal alkyne away from the protein surface, maximizing solvent accessibility. Furthermore, the aromatic ring provides a distinct UV absorbance signature, enabling precise quantification of the Degree of Labeling (DoL) prior to the click reaction.
Mechanistic Rationale & Causality
As a Senior Application Scientist, I approach bioconjugation not as a series of mixing steps, but as a sequence of controlled thermodynamic events. The 4-EPA linker operates via a two-step bioorthogonal strategy:
-
Amidation (NHS Ester Chemistry): The acetate/acetic acid group of 4-EPA is activated to an N-hydroxysuccinimide (NHS) ester. At a slightly basic pH (8.0–8.5), the ε-amino groups of surface-exposed lysine residues are deprotonated, rendering them highly nucleophilic. The NHS leaving group is displaced, forming a stable amide bond.
-
CuAAC Click Chemistry: The terminal alkyne of the 4-EPA linker undergoes a [3+2] cycloaddition with an azide-functionalized payload (e.g., fluorophore, drug, or glycan)[2]. The rigid phenyl ring of 4-EPA exerts an electron-withdrawing effect, subtly increasing the acidity of the terminal alkyne proton and accelerating the formation of the copper-acetylide intermediate compared to aliphatic alkynes.
The Role of THPTA in Preserving Protein Integrity: CuAAC requires Cu(I), typically generated in situ by reducing Cu(II) with sodium ascorbate. However, this redox cycle generates Reactive Oxygen Species (ROS) that can rapidly degrade protein backbones and oxidize sensitive residues (e.g., methionine, histidine). To prevent this, we utilize Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). THPTA serves a dual purpose: it accelerates the reaction by stabilizing the Cu(I) oxidation state and acts as a sacrificial reductant, intercepting ROS before they can damage the biologic[3].
Reaction Workflow & Signaling Pathway
Figure 1: Two-step bioconjugation workflow using 4-EPA-NHS amidation followed by CuAAC.
Quantitative Data: Linker Comparison
To justify the selection of 4-EPA over traditional linkers, we must evaluate their physicochemical properties. Table 1 summarizes the critical parameters influencing conjugation efficiency and analytical validation.
Table 1: Comparative Physicochemical Properties of Bioconjugation Linkers
| Linker Type | Spacer Structure | Rigidity | UV Traceability (λmax) | Steric Hindrance | CuAAC Reactivity |
| 4-EPA | Phenyl ring | High | Yes (~254 nm) | Moderate | High (Electron-withdrawing) |
| Hexynoic Acid | Aliphatic chain | Low (Flexible) | No | Low | Moderate |
| DBCO | Cyclooctyne | Rigid (Strained) | Yes (~290 nm) | High | SPAAC (No Cu required) |
Note: The UV traceability of 4-EPA is a critical advantage, allowing scientists to quantify the exact number of alkynes attached to the protein prior to the click reaction, establishing a self-validating workflow.
Experimental Protocols: A Self-Validating System
The following protocols are designed for the modification of a standard monoclonal antibody (mAb, ~150 kDa) but can be scaled for other biologics or stable-isotope labeled hydrazide reagents[4].
Phase 1: Alkyne Functionalization via 4-EPA-NHS
Objective: Covalently attach 4-EPA to surface lysines while maintaining protein solubility.
Reagents Required:
-
Target Protein (e.g., IgG at 2–5 mg/mL)
-
4-EPA-NHS Ester (Freshly dissolved in anhydrous DMSO to 10 mM)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Zeba™ Spin Desalting Columns (40K MWCO)
Step-by-Step Methodology:
-
Buffer Exchange: Ensure the protein is in the Conjugation Buffer. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will competitively quench the NHS ester.
-
Molar Excess Calculation: For a target DoL of 3-5 alkynes per antibody, calculate a 10- to 15-fold molar excess of 4-EPA-NHS.
-
Conjugation: Add the calculated volume of 4-EPA-NHS to the protein solution dropwise while vortexing gently. Causality Note: The final DMSO concentration must remain below 5% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction at room temperature (RT) for 2 hours, or overnight at 4°C, protected from light.
-
Purification: Remove unreacted 4-EPA-NHS and leaving groups using a desalting column pre-equilibrated with PBS (pH 7.4).
-
Validation Checkpoint 1 (UV-Vis): Measure the absorbance of the purified intermediate at 280 nm (protein) and 254 nm (4-EPA phenyl ring). Use the Beer-Lambert law to calculate the exact Alkyne-to-Protein ratio. If the DoL is 0, the NHS ester was likely hydrolyzed prior to use; abort and restart.
Phase 2: CuAAC Click Reaction
Objective: Conjugate an azide-payload to the alkyne-modified protein without inducing ROS-mediated aggregation.
Reagents Required:
-
Alkyne-Modified Protein (from Phase 1, in PBS pH 7.4)
-
Azide-Payload (e.g., Azide-Fluorophore, 10 mM in DMSO)
-
CuSO4·5H2O (20 mM in strictly degassed ddH2O)
-
THPTA Ligand (50 mM in degassed ddH2O)
-
Sodium Ascorbate (100 mM in degassed ddH2O, must be prepared fresh )
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix the CuSO4 and THPTA at a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO4 + 20 µL of 50 mM THPTA). Incubate for 5 minutes at RT. Causality Note: Pre-complexing ensures that free Cu(II) never interacts directly with the protein, preventing non-specific metallation and precipitation.
-
Reaction Assembly: To the Alkyne-Modified Protein, add the Azide-Payload at a 3-fold molar excess relative to the calculated alkynes (not the whole protein).
-
Initiation: Add the Cu/THPTA complex to the protein-azide mixture (final Cu concentration should be ~100 µM).
-
Reduction: Initiate the catalytic cycle by adding Sodium Ascorbate to a final concentration of 2.5 mM. Causality Note: Ascorbate must be added last. Adding it before the Cu/THPTA complex is formed will generate un-liganded Cu(I), leading to immediate ROS generation.
-
Incubation: React for 1 hour at RT with gentle end-over-end mixing.
-
Purification: Quench the reaction with 5 mM EDTA to chelate the copper, then purify the final conjugate via Size Exclusion Chromatography (SEC) or a desalting column.
-
Validation Checkpoint 2 (SDS-PAGE / LC-MS): Run the conjugate on a reducing SDS-PAGE gel. If a fluorophore was used, image the gel under fluorescence before Coomassie staining to confirm covalent attachment exclusively to the heavy/light chains. Alternatively, use intact mass spectrometry to verify the mass shift corresponding to the payload.
References
-
2-(4-Ethynylphenyl)acetic acid | C10H8O2 | CID 19957445 Source: PubChem, National Institutes of Health (NIH) URL:[Link][1]
-
Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][4]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition Source: ACS Publications, American Chemical Society URL:[Link][2]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][3]
Sources
- 1. 2-(4-Ethynylphenyl)acetic acid | C10H8O2 | CID 19957445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of ethyl 2-(4-ethynylphenyl)acetate from 4-bromophenylacetic acid
[1]
Executive Summary & Strategic Significance
Ethyl 2-(4-ethynylphenyl)acetate is a high-value bifunctional linker widely utilized in medicinal chemistry and materials science. Its structure features two orthogonal reactive handles:
-
Terminal Alkyne: A "click-ready" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira cross-coupling.
-
Ethyl Ester: A masked carboxylic acid that can be hydrolyzed to a polar head group or reacted with amines to form amides.
This molecule is frequently employed as a core scaffold in the synthesis of dopamine autoreceptor agonists , anti-inflammatory agents , and as a linker in PROTAC (Proteolysis Targeting Chimera) development.
Scope of this Guide: This protocol details a scalable, three-step synthesis designed to maximize yield while preserving the integrity of the sensitive ester group during the final deprotection step.
Retrosynthetic Analysis
The synthesis is designed to install the alkyne functionality after esterification to avoid side reactions with the free carboxylic acid.
Figure 1: Retrosynthetic logic prioritizing the installation of the alkyne handle on the esterified intermediate.
Detailed Experimental Protocols
Phase 1: Fischer Esterification
Objective: Convert 4-bromophenylacetic acid to ethyl 4-bromophenylacetate. Rationale: Esterifying the acid first prevents catalyst poisoning (by the free acid) during the subsequent palladium-catalyzed step.
Reagents:
-
4-Bromophenylacetic acid (10.0 g, 46.5 mmol)
-
Ethanol (Absolute, 100 mL)
-
Sulfuric Acid (H₂SO₄, conc., 1.0 mL)
Protocol:
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 4-bromophenylacetic acid and ethanol. Add H₂SO₄ dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting acid is consumed.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.
-
Neutralization: Dissolve the residue in EtOAc (100 mL) and wash carefully with saturated NaHCO₃ solution (2 x 50 mL) to neutralize residual acid.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Yield: Expect ~10.8 g (96%) of a clear/pale yellow oil. No further purification is typically required.
Phase 2: Sonogashira Coupling
Objective: Install the protected alkyne using Trimethylsilylacetylene (TMSA). Critical Control Point: Oxygen exclusion is vital to prevent Glaser homocoupling of the alkyne.
Reagents:
-
Ethyl 4-bromophenylacetate (5.0 g, 20.6 mmol)
-
Trimethylsilylacetylene (TMSA) (3.5 mL, 24.7 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (430 mg, 3 mol%)
-
Copper(I) Iodide (CuI) (78 mg, 2 mol%)
-
Triethylamine (Et₃N) (60 mL) – Degassed
-
Tetrahydrofuran (THF) (20 mL) – Degassed
Workflow Diagram:
Figure 2: Workflow for the oxygen-sensitive Sonogashira coupling step.
Protocol:
-
Inerting: In a dry pressure tube or Schlenk flask, combine the aryl bromide, Pd catalyst, and CuI. Seal and purge with Argon (3 cycles).
-
Solvent Addition: Add degassed THF and Et₃N via syringe.
-
Reagent Addition: Add TMS-acetylene dropwise via syringe.
-
Reaction: Heat the sealed vessel to 70°C for 16 hours. The mixture will turn dark brown/black (formation of ammonium salts).
-
Workup: Cool to RT. Filter the suspension through a pad of Celite to remove metal residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).
-
Data: The product is a yellow oil. Yield: ~85-90%.
Phase 3: Selective Deprotection (Desilylation)
Objective: Remove the TMS group without hydrolyzing the ethyl ester. Expert Insight: While K₂CO₃/MeOH is common, it poses a risk of saponification (ester hydrolysis) if wet or left too long. TBAF buffered with Acetic Acid is the superior, chemoselective method for ester-containing substrates.
Method A: High Precision (Recommended)
-
Reagents: TMS-intermediate (1.0 eq), TBAF (1.0 M in THF, 1.1 eq), Acetic Acid (1.1 eq), THF (Solvent).
-
Protocol:
-
Dissolve the TMS-intermediate in THF at 0°C.
-
Add Acetic Acid, followed by TBAF dropwise. (AcOH buffers the basicity of TBAF).
-
Stir at 0°C to RT for 30–60 minutes.
-
Quench with saturated NH₄Cl. Extract with Et₂O.
-
Advantage: Zero risk of ester hydrolysis.
-
Method B: Cost-Effective (Standard)
Quantitative Data Summary
| Step | Transformation | Reagents | Typical Yield | Key Risk |
| 1 | Esterification | EtOH, H₂SO₄ | 96-98% | Incomplete conversion (remove water to drive eq.) |
| 2 | Coupling | Pd/Cu, TMSA | 85-90% | Homocoupling (O₂ leak); Catalyst poisoning |
| 3 | Deprotection | TBAF/AcOH | 92-95% | Ester hydrolysis (if using unbuffered base) |
Troubleshooting & Expert Tips
-
The "Black Precipitate" in Step 2: The formation of a heavy precipitate (Et₃N·HBr) is normal and indicates the reaction is proceeding. If the reaction stays clear/light, the catalyst may be inactive.
-
Copper Removal: Residual copper can cause degradation. Wash the organic layer in Step 2 with 10% NH₄OH or EDTA solution if the product appears green/blue.
-
Ester Stability: If using Method B (K₂CO₃), do not heat. Ethyl esters are susceptible to saponification in basic methanol. If you observe the formation of a polar spot on TLC that doesn't move in 10% EtOAc/Hexane, you have likely hydrolyzed the ester to the acid.
References
-
Esterification of Phenylacetic Acids
-
Sonogashira Coupling Protocols
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[8]
-
-
Selective Deprotection (TBAF vs K2CO3)
-
Caddick, S., et al. (1999).[9] Tetrahedron, 55, 2737-2754. (Protocol for K2CO3/MeOH deprotection).
-
-
Compound Data (CAS 87356-23-8)
-
Sigma-Aldrich Product Specification: Ethyl 2-(4-ethynylphenyl)acetate.[10]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jeolusa.com [jeolusa.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Ethyl 2-(4-ethynylphenyl)acetate | CymitQuimica [cymitquimica.com]
- 8. synarchive.com [synarchive.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Ethyl 2-(4-ethynylphenyl)acetate | 87356-23-8 [sigmaaldrich.cn]
Solvent selection for click reactions with lipophilic ethynyl esters
Application Note: Solvent Selection and Optimization for CuAAC Click Reactions with Lipophilic Ethynyl Esters
Mechanistic Insights: The Lipophilic Challenge in CuAAC
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier bioorthogonal reaction. However, when applied to lipophilic ethynyl esters (e.g., fatty acid-derived alkynes, steroidal conjugates), standard aqueous conditions frequently fail[1]. As a Senior Application Scientist, it is critical to understand that this failure is driven by two distinct mechanistic phenomena:
-
Hydrophobic Collapse: In highly aqueous environments, long aliphatic chains undergo hydrophobic collapse to minimize their surface area in contact with water. This physically buries the terminal alkyne within a hydrophobic core, rendering it sterically inaccessible to the water-soluble Cu(I) catalytic complex.
-
Phase Partitioning & Catalyst Deactivation: To dissolve lipophilic substrates, high concentrations of organic co-solvents (e.g., >50% DMSO or tert-butanol) are often required. However, when the organic solvent fraction exceeds 30–50%, highly polar ligands like THPTA lose their solvation efficiency, leading to poor Cu(I) stabilization and rapid disproportionation into inactive Cu(0) and Cu(II)[2].
To overcome these barriers, solvent selection must be synergistically paired with the correct chelating ligand to ensure both substrate solvation and catalyst stability[3].
Quantitative Solvent Selection Matrix
Selecting the appropriate solvent system depends heavily on the partition coefficient (LogP) of the substrates. The table below summarizes the optimal solvent-ligand pairings based on quantitative physicochemical parameters.
| Solvent System | Dielectric Constant (ε) | Substrate LogP Tolerance | Preferred Ligand | Reaction Kinetics | Application Suitability |
| t-BuOH / H₂O (1:2) | ~50 | 2.0 - 4.0 | TBTA / THPTA | Moderate | General lipophilic substrates, peptide conjugates |
| DMSO / H₂O (1:1) | ~63 | 3.0 - 5.0 | TBTA | Fast | Highly hydrophobic esters, materials science |
| DCM / H₂O (Biphasic) | ~9 (DCM phase) | > 5.0 | TBTA | Slow (Interfacial) | Extremely lipophilic, water-insoluble azides |
| Micellar (HPMC in H₂O) | ~80 (Bulk) | > 4.0 | THPTA | Very Fast | Green chemistry, sensitive aqueous bioconjugation |
Decision Workflow: Rational Solvent and Ligand Selection
The following logic tree dictates the experimental setup based on the hydrophilicity of the azide partner when reacting with a strictly lipophilic ethynyl ester.
Decision matrix for solvent and ligand selection based on azide hydrophilicity.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. We achieve this by incorporating a Fluorogenic Spike Control : adding 1 mol% of 3-azido-7-hydroxycoumarin to the reaction mixture. This compound becomes highly fluorescent only upon successful triazole formation, providing real-time visual confirmation of Cu(I) catalytic activity independent of the main substrate's conversion[1].
Protocol A: High-Organic Co-Solvent System (DMSO/H₂O)
Best for: Highly hydrophobic esters paired with moderately lipophilic azides.
-
Substrate Dissolution: Dissolve the lipophilic ethynyl ester (1.0 eq, 50 mM) and the azide (1.2 eq) in pure DMSO.
-
Causality Rationale: Pure DMSO completely disrupts hydrophobic interactions, ensuring the alkyne is fully solvated and extended before the introduction of water.
-
-
Catalyst Pre-complexation: In a separate vial, mix CuSO₄ (0.05 eq, 50 mM in H₂O) with TBTA ligand (0.10 eq, 50 mM in DMSO). Incubate for 5 minutes.
-
Causality Rationale: Pre-complexing the copper with TBTA before adding the reducing agent prevents the generation of reactive oxygen species (ROS) and stabilizes the metal against disproportionation in the organic-rich phase[2].
-
-
Reaction Assembly: Add the pre-complexed catalyst to the substrate solution. Add the Fluorogenic Spike Control (1 mol%). Dilute the mixture with H₂O to achieve a final DMSO:H₂O ratio of 1:1.
-
Reduction Initiation: Add freshly prepared sodium ascorbate (0.25 eq, 100 mM in H₂O).
-
Causality Rationale: Ascorbate reduces Cu(II) to the active Cu(I) species. Adding it last ensures the ligand is already positioned to capture the highly unstable Cu(I) intermediate[1].
-
-
Validation & Workup: After 1 hour, check the reaction under a 365 nm UV lamp. Strong blue fluorescence confirms active catalysis. Extract the product using Ethyl Acetate/Brine.
Protocol B: Surfactant-Assisted Aqueous System (Micellar Catalysis)
Best for: Green chemistry applications and water-soluble azides reacting with lipophilic esters.
-
Micelle Formation: Dissolve Hydroxypropyl methylcellulose (HPMC) or TPGS (2 wt%) in aqueous buffer (pH 7.4). Add the lipophilic ethynyl ester (1.0 eq) and stir vigorously for 15 minutes.
-
Causality Rationale: The surfactant forms micelles, creating hydrophobic microenvironments (pockets) that encapsulate the lipophilic ester, preventing macroscopic hydrophobic collapse while maintaining a bulk aqueous phase[4].
-
-
Aqueous Catalyst Assembly: Mix CuSO₄ (0.05 eq) with the highly water-soluble THPTA ligand (0.25 eq) in water. Add this to the micellar solution along with the water-soluble azide (1.2 eq).
-
Causality Rationale: THPTA partitions at the micelle-water interface, delivering the Cu(I) catalyst directly to the encapsulated alkyne without requiring toxic organic solvents.
-
-
Initiation & Validation: Add sodium ascorbate (0.25 eq) and 1 mol% of the Fluorogenic Spike Control. Stir at room temperature. Fluorescence under UV light confirms successful interfacial catalysis.
References
-
[4] Safe and Sustainable Click Chemistry with Biodegradable HPMC-Encapsulated Catalysts. Journal of Chemical Education. URL:[Link]
-
[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Bioconjugate Chemistry. URL:[Link]
-
[3] Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. URL:[Link]
-
[2] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. URL:[Link]
Sources
Microwave-assisted synthesis of 4-Ethynyl-benzeneacetic acid ethyl ester
Application Note: Microwave-Assisted Synthesis of 4-Ethynyl-benzeneacetic Acid Ethyl Ester
Executive Summary
4-Ethynyl-benzeneacetic acid ethyl ester (ethyl 4-ethynylphenylacetate) is a critical bifunctional building block utilized in the synthesis of complex multi-cyclic pharmaceuticals, Alzheimer's disease therapeutics, and stable-isotope labeled hydrophobic hydrazide reagents for glycan quantification[1]. Traditional synthesis via thermal Sonogashira cross-coupling often requires prolonged heating (12–24 hours) and suffers from competitive side reactions, such as Glaser homocoupling. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), reaction times are reduced to mere minutes while significantly improving the overall yield, purity, and environmental E-factor[2].
Mechanistic Rationale & Causality
The synthesis relies on a two-step sequence: a Palladium/Copper-cocatalyzed Sonogashira coupling of ethyl 4-bromophenylacetate with trimethylsilylacetylene (TMSA), followed by the cleavage of the trimethylsilyl (TMS) protecting group.
Why Microwave Irradiation? The oxidative addition of the aryl bromide to the Pd(0) center is typically the rate-limiting step in the catalytic cycle. By utilizing N,N-Dimethylformamide (DMF)—a solvent with a high dielectric constant and excellent microwave loss tangent—the reaction mixture undergoes rapid, volumetric superheating. This intense localized thermal energy overcomes the activation barrier of oxidative addition instantly, driving the catalytic cycle forward before sensitive palladium catalysts can degrade into inactive palladium black.
Two-step microwave-assisted synthesis of 4-Ethynyl-benzeneacetic acid ethyl ester.
Palladium-catalyzed Sonogashira cross-coupling mechanism with Copper co-catalysis.
Experimental Design & Protocol
Reagents & Equipment
-
Substrate: Ethyl 4-bromophenylacetate (1.0 equiv)
-
Alkyne: Trimethylsilylacetylene (TMSA) (1.5 equiv)
-
Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%), Copper(I) iodide [CuI] (10 mol%)
-
Base/Solvent: Triethylamine (Et3N) and anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection Agent: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)
-
Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with dynamic power modulation.
Step 1: Microwave-Assisted Sonogashira Coupling
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add ethyl 4-bromophenylacetate (1.0 mmol, 243 mg), Pd(PPh3)4 (0.05 mmol, 58 mg), and CuI (0.1 mmol, 19 mg).
-
Inert Atmosphere (Critical): Seal the vial with a crimp cap and purge with Argon for 5 minutes.
-
Causality: Oxygen must be strictly excluded. In the presence of O2, Cu(I) catalyzes the Glaser homocoupling of TMSA, consuming the alkyne and generating unwanted diyne impurities.
-
-
Solvent Addition: Syringe in anhydrous DMF (3.0 mL) and Et3N (1.5 mL). Add TMSA (1.5 mmol, 210 µL) dropwise.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate at 100 °C for 15 minutes with a maximum power limit of 200 W.
-
Self-Validation Check: Upon completion, the reaction mixture should transition from a pale yellow solution to a dark brown/black suspension. This visual cue indicates the precipitation of palladium nanoparticles, confirming the completion of the catalytic cycle and the exhaustion of the active Pd(0) species.
Step 2: In Situ TMS Deprotection
While sequential purification can be performed, a one-pot sequential deprotection minimizes transfer losses and maximizes atom economy[3].
-
Reagent Addition: Vent the cooled vial slightly to release any pressure, then inject TBAF (1.0 M in THF, 1.5 mL, 1.5 mmol) directly into the crude mixture.
-
Causality: The highly nucleophilic fluoride ion selectively attacks the silicon atom of the TMS group, forming a strong Si-F bond and releasing the terminal alkyne.
-
-
Microwave Irradiation: Irradiate the mixture at 60 °C for 5 minutes.
-
Self-Validation Check: TLC analysis (Hexanes/EtOAc 9:1) should reveal the complete disappearance of the non-polar TMS-intermediate spot and the emergence of a highly UV-active, slightly more polar spot corresponding to the terminal alkyne.
Workup and Purification (Self-Validating System)
-
Dilution & Quenching: Transfer the crude mixture to a separatory funnel and dilute with Ethyl Acetate (20 mL). Wash with saturated aqueous NH4Cl (2 × 10 mL) to neutralize Et3N and quench excess TBAF.
-
Copper Removal (Critical Step): Wash the organic layer with 5% aqueous ammonia (10 mL).
-
Self-Validation Check: The aqueous layer will turn a distinct deep blue color due to the formation of the water-soluble
complex. Continue washing until the aqueous layer remains completely colorless, ensuring the organic phase is entirely free of cytotoxic copper contaminants.
-
-
Isolation: Wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to afford the target 4-Ethynyl-benzeneacetic acid ethyl ester as a pale yellow oil.
Quantitative Data & Optimization
The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to microwave irradiation.
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Protocol | Improvement Factor |
| Step 1: Coupling Time | 12 - 18 hours | 15 minutes | ~50x Faster |
| Step 1: Temperature | 80 °C (Reflux) | 100 °C (Pressurized) | +20 °C |
| Step 2: Deprotection Time | 2 - 4 hours | 5 minutes | ~25x Faster |
| Overall Isolated Yield | 60 - 65% | 88 - 92% | +27% Yield |
| Glaser Dimer Formation | 10 - 15% | < 2% | High Selectivity |
| E-Factor (Waste/Product) | High (Prolonged solvent use) | Low (Rapid, one-pot compatible) | Significant Reduction |
References
-
Title: Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry Source: NIH PMC URL: [1]
-
Title: Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions Source: NIH PMC URL: [2]
-
Title: Microwave-Assisted in situ Deprotection and ω-Methoxylation of TMS-Protected Aryl Alkynes Source: ResearchGate URL: [3]
Sources
- 1. Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Alkyne Deprotection in the Presence of Base-Sensitive Esters
Welcome to the Advanced Organic Synthesis Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges—specifically, the selective removal of silyl protecting groups (TMS, TES, TIPS, TBDPS) from terminal alkynes without hydrolyzing or transesterifying a sensitive ethyl ester moiety on the same molecule.
The Core Problem: Mechanistic Insights into Ester Hydrolysis
The standard go-to reagents for alkyne deprotection are Tetrabutylammonium fluoride (TBAF) or Potassium Carbonate (
Why does this happen?
-
The "Naked Fluoride" Problem: In aprotic solvents like THF, the fluoride ion (
) from TBAF lacks a hydration shell. This makes it an exceptionally strong Brønsted base. Furthermore, commercial TBAF solutions inevitably contain trace water and hydroxide ions (generated via the Hofmann elimination of the tetrabutylammonium cation over time). These basic species rapidly attack the ester carbonyl, leading to irreversible hydrolysis. -
The Alkoxide Problem: When using
in Methanol, the carbonate base deprotonates methanol to generate methoxide ions ( ). Methoxide acts as a potent nucleophile, attacking the ethyl ester to displace ethanol, resulting in base-catalyzed transesterification (converting your ethyl ester into a methyl ester).
To achieve chemoselectivity, we must decouple the nucleophilicity required for silicon cleavage from the basicity that destroys esters.
Decision Matrix: Workflow for Chemoselective Deprotection
The choice of deprotection strategy depends entirely on the steric bulk of the silyl group attached to your alkyne.
Decision tree for selecting the optimal alkyne deprotection strategy in the presence of an ethyl ester.
Troubleshooting FAQs
Q: I used standard TBAF in THF, and my ethyl ester completely hydrolyzed. How do I fix the TBAF basicity issue without losing its desilylating power?
A: The most reliable method is to buffer the TBAF with glacial acetic acid (AcOH) in a 1:1 to 1:1.2 molar ratio [1]. This forms a hydrogen-bonded complex (e.g.,
Mechanistic divergence between unbuffered and AcOH-buffered TBAF during alkyne deprotection.
Q: I tried TBAF/AcOH, but my TIPS-protected alkyne isn't deprotecting. What is the alternative?
A: Triisopropylsilyl (TIPS) groups are significantly more sterically hindered than Trimethylsilyl (TMS) groups. The attenuated nucleophilicity of buffered TBAF is often insufficient to cleave a TIPS group at room temperature. Heating the reaction re-introduces the risk of ester hydrolysis. Instead, switch to a Silver(I)-mediated deprotection using Silver Fluoride (
Q: I want to use
Quantitative Comparison of Deprotection Methods
| Deprotection Method | Target Silyl Group | Ester Compatibility | Reagent Basicity | Typical Reaction Time |
| TBAF (Unbuffered) | TMS, TES, TIPS | Poor (Rapid Hydrolysis) | High | < 1 hour |
| TBAF / AcOH (1:1) | TMS, TES | Excellent | Low | 1 - 4 hours |
| AgF / MeOH | TIPS, TBDPS | Excellent | Neutral | 2 - 12 hours |
| TMS | Good (No transesterification) | Moderate | 2 - 6 hours | |
| TMS | Excellent | Neutral | 1 - 3 hours[3] |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system, meaning you can visually or analytically confirm the success of the reaction during the workflow without waiting for final NMR characterization.
Protocol A: Buffered TBAF/AcOH Deprotection (Ideal for TMS/TES Alkynes)
This protocol utilizes the
-
Preparation of the Buffer: In a dry, separate vial under nitrogen, add 1.5 mL of a 1.0 M TBAF solution in THF (1.5 mmol). Slowly add 86 µL of glacial acetic acid (1.5 mmol). Stir for 5 minutes at room temperature.
-
Causality: Pre-mixing is critical. Adding AcOH directly to the reaction mixture after TBAF will expose your ester to naked fluoride for a brief window, causing partial hydrolysis.
-
-
Substrate Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of your TMS-alkyne ethyl ester in 10 mL of anhydrous THF (0.1 M). Cool the flask to 0 °C in an ice bath.
-
Reaction: Add the buffered TBAF/AcOH solution dropwise to the substrate over 2 minutes. Stir at 0 °C, allowing it to slowly warm to room temperature if necessary.
-
Self-Validation Checkpoint (TLC): Spot the reaction on a silica TLC plate. A successful reaction will show the disappearance of the starting material and the appearance of a slightly more polar product spot. Crucially, the baseline should remain completely clean. A heavy spot stuck at the baseline indicates carboxylic acid formation (ester hydrolysis).
-
Workup: Quench the reaction with 10 mL of saturated aqueous
. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
Protocol B: Silver(I) Fluoride Deprotection (Ideal for TIPS/TBDPS Alkynes)
This protocol leverages the Lewis acidity of Ag(I) to activate sterically hindered alkynes under strictly neutral conditions.
-
Substrate Preparation: Dissolve 1.0 mmol of the TIPS-alkyne ethyl ester in 20 mL of a Methanol/THF mixture (1:1 v/v) to ensure complete solubility.
-
Light Protection: Wrap the reaction flask securely in aluminum foil. Silver salts are highly photosensitive and will degrade into inactive metallic silver if exposed to ambient light.
-
Reaction: Add 1.5 mmol (1.5 equivalents) of solid Silver(I) Fluoride (
) in one portion. Stir the mixture at room temperature. -
Self-Validation Checkpoint (Visual): As the deprotection proceeds, the solution will gradually turn cloudy, and a dark/grey precipitate of silver salts will form. The appearance of this precipitate is a direct visual indicator that the
bond formation and subsequent silver displacement are occurring successfully. -
Workup: Once TLC indicates complete consumption of the starting material, filter the crude suspension through a short pad of Celite to remove the silver salts. Wash the Celite pad thoroughly with Ethyl Acetate. Concentrate the filtrate and purify via standard silica gel flash chromatography.
References
-
Title: Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins Source: nih.gov (PubMed Central) URL: [Link]
-
Title: Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives Source: scielo.org.mx (Journal of the Mexican Chemical Society) URL: [Link]
-
Title: Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes Source: researchgate.net (European Journal of Organic Chemistry) URL: [Link]
Technical Guide: Elimination of Glaser Coupling Byproducts in Ethynyl Ester Synthesis
Department: Chemical Process Optimization & Technical Support Document ID: TS-ORG-2024-045 Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Problem Definition
In the synthesis of ethynyl esters—often key intermediates in "Click" chemistry and fragment-based drug discovery—the most persistent impurity is the 1,3-diyne formed via Glaser homocoupling (also known as Hay coupling).
This byproduct forms when terminal alkynes react with themselves rather than the intended electrophile (e.g., acid chloride or aryl halide), typically catalyzed by the same Copper(I) species used to activate the alkyne.
Why this matters:
-
Purification Difficulty: Diynes often share similar
values with the desired ethynyl ester, making standard silica chromatography ineffective. -
Yield Loss: Every mole of diyne consumes two moles of your precious alkyne starting material.
-
Safety: On multigram scales, diynes can be shock-sensitive and energetic.
The Mechanism: Know Your Enemy
To defeat the impurity, you must understand its formation. The reaction is a race between the desired cross-coupling and the undesired homocoupling.
Competitive Pathways Diagram
Figure 1: The competitive landscape. Note that Path B (Glaser) is strictly dependent on the presence of oxidants (Oxygen).
Prevention: The First Line of Defense
The most effective way to remove diynes is to prevent them from forming. The root cause is almost always dissolved oxygen in the presence of Copper.
Protocol A: Rigorous Degassing (The Gold Standard)
Sparging with nitrogen is often insufficient for sensitive kinetics. Use the Freeze-Pump-Thaw method for small scales (<5g) or Active Argon Sparging with vigorous agitation for larger scales.
| Method | Efficiency | Recommended Context |
| Balloon Sparging | Low | Rough synthesis, robust substrates. |
| Active Sparging | Medium | Standard bench reactions (needle in solvent, 15+ mins). |
| Freeze-Pump-Thaw | High | Critical kinetic studies; expensive alkynes. |
Protocol B: Copper-Free Catalysis
If your substrate allows, eliminate Copper entirely. This removes the mechanism for homocoupling.
-
Catalyst of Choice:
(3-5 mol%) -
Base/Solvent: Pyrrolidine or Piperidine (acts as both base and ligand).
-
Note: Reaction times will be longer (12-24h) compared to Cu-catalyzed variants, but the crude purity is significantly higher.
Remediation: Purification of Contaminated Batches
If you already have a mixture of Ethynyl Ester and Diyne, standard chromatography often fails because both compounds are non-polar lipophiles. You must exploit the
The Solution: Silver Nitrate ( ) Impregnated Silica
Silver ions form reversible
Protocol C: Preparation of 10% Silica
Use this stationary phase for "impossible" separations.
-
Dissolution: Dissolve
(10g) in Acetonitrile (100 mL). Note: Methanol can also be used, but Acetonitrile is easier to remove. -
Slurry: Add Silica Gel (100g, 230-400 mesh) to the solution. Stir vigorously to create a slurry.
-
Evaporation: Remove solvent via Rotary Evaporator. Crucial: Cover the flask with aluminum foil.
is light-sensitive. -
Drying: Dry the resulting powder under high vacuum for 2 hours (protect from light).
-
Usage: Pack column as normal. Use non-polar eluents (Hexane/EtOAc gradients). The diyne will likely stay at the baseline.
Purification Decision Tree
Figure 2: Decision logic for selecting the purification method based on TLC analysis.
Frequently Asked Questions (FAQ)
Q: My
Q: Can I use recrystallization instead of a column? A: Possibly. Diynes are often highly crystalline solids, whereas ethynyl esters are frequently oils or low-melting solids.
-
Try this: Dissolve the crude mixture in a minimum amount of warm Hexane/Heptane. Cool to -20°C. The symmetrical diyne may precipitate out. Filter it off, then chromatograph the filtrate.
Q: I am running a Sonogashira. Why is the diyne forming even under Argon? A: You likely have "virtual leaks" or dissolved oxygen in your solvent.
-
Fix: Did you degas the solvent before adding the catalyst? Adding catalyst to non-degassed solvent initiates the homocoupling immediately, even if you sparge afterwards. Always sparge the solvent first, then add the catalyst against a counter-flow of Argon.
References
-
Mechanism of Glaser Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[1] Chemical Reviews, 107(3), 874–922. Link
-
Silver Nitrate Silica Protocol: Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[2] Link
-
Copper-Free Methodologies: Liang, Y., Xie, Y. X., & Li, J. H. (2006).[3] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[3] The Journal of Organic Chemistry, 71(1), 379–381.[3] Link
Sources
Technical Support Center: Optimizing Sonogashira Coupling for Ethyl Phenylacetate Derivatives
Welcome to the technical support center for the Sonogashira coupling reaction, with a specific focus on substrates containing the ethyl phenylacetate moiety. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions. Here, we will explore common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.
I. Foundational Principles & Common Sticking Points
Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental components of the Sonogashira reaction and the common issues that can arise.
Q1: My Sonogashira reaction is not working at all. What are the first things I should check?
A1: When a reaction fails completely, a systematic check of the foundational components is essential.
-
Catalyst Integrity: The palladium catalyst, particularly Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and moisture.[1] Ensure you are using a fresh or properly stored catalyst. Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but require in situ reduction to the active Pd(0) species.[2] The copper(I) cocatalyst, typically CuI, can also degrade over time through oxidation.[1]
-
Anaerobic and Anhydrous Conditions: Oxygen is a critical adversary in Sonogashira couplings. It can lead to the decomposition of the palladium catalyst, observed as the formation of a black precipitate known as "palladium black."[1][3] More significantly, oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction known as Glaser coupling, which consumes your starting material and complicates purification.[2][4][5][6][7] Therefore, it is imperative to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1][3][4]
-
Reagent Purity: Impurities in your aryl halide, alkyne, or amine base can poison the catalyst.[1][3] It is advisable to use high-purity starting materials. If necessary, purify your substrates before use. Amine bases, in particular, can oxidize over time and may require distillation.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Alkyne homocoupling is a frequent challenge, leading to the formation of a 1,3-diyne byproduct.[3][4] This is primarily a copper-catalyzed process, exacerbated by the presence of oxygen.[4][5]
-
Rigorous Exclusion of Oxygen: This is the most critical step.[4] Employ freeze-pump-thaw cycles or sparge your solvents with an inert gas to remove dissolved oxygen.
-
Reduce Copper Catalyst Loading: High concentrations of the Cu(I) cocatalyst can accelerate homocoupling.[4] Reducing the loading to the range of 0.5-2 mol% is often effective.[4]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]
-
Consider a "Copper-Free" Protocol: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy.[2][3][8] These reactions may require different ligands or conditions to proceed efficiently but entirely circumvent the primary pathway for Glaser coupling.[5]
-
Hydrogen Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (e.g., mixed with nitrogen or argon) can significantly reduce homocoupling by maintaining a reducing environment.[9][10]
Q3: My reaction mixture turns black shortly after starting. What does this signify?
A3: The formation of a black precipitate is indicative of palladium black, which is the agglomeration and precipitation of the palladium(0) catalyst.[3] This renders the catalyst inactive. Common causes include:
-
Presence of Oxygen: As mentioned, oxygen can lead to catalyst decomposition.[3]
-
Impurities: Impurities in the reagents or solvents can also cause the catalyst to crash out of solution.[3]
-
High Temperatures: Excessively high reaction temperatures can promote catalyst decomposition.[3]
-
Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[3][11]
To prevent this, ensure all reaction components are pure and the system is thoroughly deoxygenated.
II. Optimizing Reaction Parameters for Ethyl Phenylacetate Derivatives
The ethyl phenylacetate scaffold introduces specific electronic considerations. The ester group is electron-withdrawing, which can influence the reactivity of the aryl halide.
Q4: How does the halide on my ethyl phenylacetate derivative affect the reaction conditions?
A4: The nature of the halide is a critical determinant of reactivity in Sonogashira couplings. The general reactivity trend is I > OTf > Br >> Cl.[1][3]
-
Aryl Iodides: These are the most reactive substrates and often undergo coupling at or near room temperature.[3]
-
Aryl Bromides: These are less reactive than iodides and typically require elevated temperatures to achieve good conversion.[3][12] The use of more electron-rich and bulky phosphine ligands can be beneficial for activating aryl bromides.[13]
-
Aryl Chlorides: These are the least reactive and often require specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, along with higher reaction temperatures.[3][14]
Q5: What is the role of the base, and how do I choose the right one?
A5: The base plays multiple crucial roles in the Sonogashira catalytic cycle. It deprotonates the terminal alkyne to form the reactive acetylide species and neutralizes the hydrogen halide byproduct generated during the reaction.[15] The choice of base can significantly impact the reaction's success.[15]
| Base Type | Examples | Advantages | Considerations |
| Amine Bases | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Piperidine, Pyrrolidine | Often act as both base and solvent; good balance of basicity and steric bulk.[15] | Ensure they are dry and free of peroxides. Can sometimes participate in side reactions. |
| Inorganic Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Useful for amine-sensitive substrates; often employed in copper-free protocols.[15] | Solubility can be an issue; may require a more polar solvent. |
For ethyl phenylacetate derivatives, which are generally stable to amine bases, starting with triethylamine or diisopropylamine is a good choice. If you suspect amine-related side reactions or are running a copper-free protocol, an inorganic base like cesium carbonate may be advantageous.
Q6: How does the choice of solvent impact the reaction yield?
A6: The solvent influences the solubility of reactants and catalysts, reaction kinetics, and catalyst stability.[16] A range of solvents can be used, and the optimal choice often depends on the specific substrates and reaction temperature.
-
Amine Solvents: As mentioned, amines like triethylamine can serve as both the base and the solvent.[15]
-
Aprotic Polar Solvents: DMF and DMSO are common choices as they can dissolve a wide range of organic and inorganic compounds and can enhance reaction rates.[16][17] DMF, in particular, is thought to facilitate the reaction by coordinating with the palladium center.[16]
-
Ethers: THF and 1,4-dioxane are also frequently used. However, be mindful of potential peroxide contamination and the anecdotal link between THF and palladium black formation.[3][11]
-
Hydrocarbons: Toluene is a good choice for some systems, particularly certain copper-free protocols.[16]
Q7: What are the best practices for catalyst and ligand selection for coupling with ethyl phenylacetate derivatives?
A7: The electron-withdrawing nature of the ester group on the phenylacetate can make the aryl halide more electron-poor, which can sometimes aid in the oxidative addition step.
-
For Aryl Iodides and Bromides: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient.[2][14]
-
For Less Reactive Aryl Bromides and Chlorides: More sophisticated ligands may be necessary to achieve good yields. Bulky, electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or cataCXium® PIntb can be highly effective.[12][14][18] These ligands promote the formation of a more reactive, monoligated Pd(0) species.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have emerged as powerful catalysts for challenging Sonogashira couplings, including those involving aryl chlorides.[14]
III. Experimental Protocols & Workflows
Standard Protocol for Sonogashira Coupling of Ethyl 4-Iodophenylacetate
This protocol serves as a general starting point for a relatively reactive aryl iodide.
Materials:
-
Palladium catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Copper cocatalyst: CuI (1 mol%)
-
Ethyl 4-iodophenylacetate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Base: Triethylamine (Et₃N)
-
Solvent: Degassed THF or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add ethyl 4-iodophenylacetate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add degassed solvent (e.g., THF) and degassed triethylamine via syringe. A typical solvent-to-base ratio is between 2:1 and 5:1.
-
Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.[1] If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove the catalyst residues.[19][20]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[20]
Copper-Free Protocol for Sonogashira Coupling of Ethyl 4-Bromophenylacetate
This protocol is adapted for a less reactive aryl bromide where minimizing alkyne homocoupling is a priority.
Materials:
-
Palladium precatalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos or P(t-Bu)₃ (4 mol%)
-
Ethyl 4-bromophenylacetate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Degassed toluene or 1,4-dioxane
Procedure:
-
In a flame-dried Schlenk flask under argon, combine Pd(OAc)₂ and the phosphine ligand in the degassed solvent. Stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add the ethyl 4-bromophenylacetate, the inorganic base, and finally the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C. The optimal temperature will depend on the specific alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup as described in the standard protocol and purify the product by column chromatography.
IV. Visualizing the Process: Diagrams and Workflows
The Sonogashira Catalytic Cycle
Caption: A decision tree for systematically troubleshooting low-yield Sonogashira reactions.
V. References
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Vertex AI Search. Retrieved from
-
The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. (2025). BenchChem. Retrieved from
-
Troubleshooting guide for Sonogashira coupling failures. (2025). BenchChem. Retrieved from
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, ACS Publications. Retrieved from
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Chemistry Portal. Retrieved from
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from
-
Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. (2018). Taylor & Francis. Retrieved from
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Retrieved from
-
Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. (2008). PubMed. Retrieved from
-
Minimizing homocoupling side products in Sonogashira reactions. (2025). BenchChem. Retrieved from
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC. Retrieved from
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. Retrieved from
-
Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). BenchChem. Retrieved from
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. Retrieved from
-
Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (2003). The Journal of Organic Chemistry, ACS Publications. Retrieved from
-
Preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate. (2025). BenchChem. Retrieved from
-
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (2003). Organic Letters, ACS Publications. Retrieved from
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025). ResearchGate. Retrieved from
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013). ResearchGate. Retrieved from
-
Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. Retrieved from
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances (RSC Publishing). doi:10.1039/D0RA10575A. Retrieved from
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. Retrieved from
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved from
-
Sonogashira Coupling - A Practical Approach. (2020). YouTube. Retrieved from
-
The effect of steric bulk in Sonogashira coupling reactions. (2025). ResearchGate. Retrieved from
-
Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from
-
Sonogashira Coupling. (n.d.). Synthetic Methods in Drug Discovery: Volume 1 - Books. Retrieved from
-
Technical Support Center: Sonogashira Coupling of Complex Molecules. (2025). BenchChem. Retrieved from
-
Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015). Rsc.org. Retrieved from
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from
-
The Sonogashira Coupling. (n.d.). Retrieved from
-
Godlewski, B. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers. Retrieved from
-
Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021). Chemical Engineering Transactions. Retrieved from
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from
-
Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved from
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. reddit.com [reddit.com]
- 12. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.lucp.net [books.lucp.net]
- 17. cetjournal.it [cetjournal.it]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Ethynyl-benzeneacetic acid ethyl ester
Welcome to the Technical Support Center for the isolation and purification of 4-Ethynyl-benzeneacetic acid ethyl ester (Ethyl 4-ethynylphenylacetate). This bifunctional molecule presents unique chromatographic challenges due to the presence of a sensitive terminal alkyne and a hydrolyzable ethyl ester.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity recovery during column chromatography.
PART 1: Compound Profile & Chromatographic Behavior
Understanding the physicochemical properties of your target molecule is the first step in designing a successful purification strategy.
| Property | Characteristic | Chromatographic Implication |
| Functional Groups | Terminal Alkyne, Ethyl Ester | The alkyne is prone to tailing on acidic silanols; the ester is sensitive to pH extremes (hydrolysis). |
| Polarity | Moderate | Elutes effectively in low-polarity normal-phase solvent systems (e.g., 5–15% EtOAc in Hexanes). |
| UV Activity | High (Conjugated aromatic ring) | Easily visualized under short-wave UV light (254 nm). |
| TLC Staining | KMnO₄ Reactive | The alkyne rapidly reduces KMnO₄, appearing as a bright yellow/brown spot against a purple background. |
PART 2: Standard Purification Workflow & Self-Validating Protocol
Methodology: Dry-Loading Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with standard 40–63 μm silica gel using a non-polar solvent (e.g., 100% Hexanes).
-
Causality: Wet-packing ensures a uniform stationary phase bed, preventing solvent channeling and split peaks [1].
-
-
Sample Preparation (Dry Loading): Dissolve the crude 4-ethynyl-benzeneacetic acid ethyl ester in a minimal volume of dichloromethane (DCM). Add silica gel (approx. 1:3 ratio to crude mass) and concentrate under reduced pressure until a free-flowing powder is achieved.
-
Loading: Apply the dry powder evenly to the top of the column bed and cap with a 1–2 cm layer of clean sand.
-
Self-Validation: The sand layer prevents mechanical disruption of the silica bed during solvent addition. If the sand remains undisturbed when pouring the eluent, the elution band will remain perfectly horizontal.
-
-
Elution: Initiate a step gradient starting at 2% Ethyl Acetate (EtOAc) in Hexanes, increasing to 10% EtOAc.
-
Causality: The gradual increase in polarity prevents the co-elution of closely migrating non-polar impurities, such as unreacted aryl halides[2].
-
-
Fraction Analysis: Monitor fractions via TLC (UV 254 nm and KMnO₄ stain). Combine pure fractions and concentrate under vacuum below 30°C to prevent thermal degradation.
PART 3: Purification Logic & Workflow Diagram
Workflow for the chromatographic purification of 4-Ethynyl-benzeneacetic acid ethyl ester.
PART 4: Troubleshooting Guide
Issue 1: Co-elution with the starting material (Ethyl 4-bromophenylacetate)
Q: My TLC shows the alkyne product and the aryl bromide starting material have an identical
-
Causality: Standard silica gel separates based on polarity. Because the alkyne and bromide have similar polarities, their
values overlap. Argentation chromatography separates based on the degree of unsaturation. Silver ions (Ag⁺) act as a pseudophase, forming reversible coordination complexes with the -electrons of the terminal alkyne [3]. This -complexation is enthalpically driven and significantly retards the elution of the alkyne compared to the aryl bromide, artificially expanding the [4]. -
Self-Validating Protocol:
-
Dissolve 10% w/w AgNO₃ in acetonitrile and slurry with standard silica gel.
-
Evaporate the solvent in the dark to yield a free-flowing powder. Validation: The powder should remain white; a grey/black color indicates premature photoreduction of Ag⁺ to chromatographically inactive metallic silver.
-
Run the column wrapped in aluminum foil using the standard Hexane/EtOAc gradient. The aryl bromide will elute first, followed by the strongly retained alkyne.
-
Issue 2: Alkyne Streaking and Poor Recovery Q: The product band streaks heavily down the column, resulting in broad fractions and low isolated yield. A: Mitigate Silanol Interactions without using basic modifiers.
-
Causality: Terminal alkynes can act as weak hydrogen bond donors and interact strongly with the acidic silanol (-SiOH) groups on the surface of standard silica gel, causing tailing.
-
Solution: While adding a basic modifier like 1% Triethylamine (Et₃N) is a common fix for alkyne tailing, do not use this approach for 4-Ethynyl-benzeneacetic acid ethyl ester. The basic conditions, combined with the silica surface, can catalyze the hydrolysis of the ethyl ester.
-
Alternative: Use high-purity, spherical neutral silica gel (pH 6.5–7.0) [2] or switch to a slightly more polar, non-protic solvent system (e.g., Toluene/Hexanes) to competitively disrupt the alkyne-silanol hydrogen bonding without risking ester hydrolysis.
Issue 3: Contamination with Glaser Homocoupling Byproduct Q: I isolated a yellow impurity that runs slightly lower than my product. Mass spec indicates it is a diyne dimer. A: Optimize the Step Gradient.
-
Causality: During Sonogashira couplings, trace oxygen promotes the Glaser homocoupling of the terminal alkyne, forming 1,4-bis(4-(2-ethoxy-2-oxoethyl)phenyl)buta-1,3-diyne. This dimer contains two ethyl ester groups, making it significantly more polar than the monomeric product.
-
Solution: Maintain a strictly isocratic elution at 5% EtOAc/Hexanes until the monomeric 4-ethynyl-benzeneacetic acid ethyl ester has completely eluted. Only then increase the polarity to 20% EtOAc to flush the diyne dimer. Self-Validation: The diyne will appear as a distinctly UV-active spot with a lower
than the monomer; its complete retention during the 5% isocratic phase validates the separation.
PART 5: Frequently Asked Questions (FAQs)
FAQ 1: Can I use UV detection alone for fraction collection? No. While the conjugated aromatic ring makes the compound highly UV-active at 254 nm, many impurities (like the aryl bromide precursor or phosphine ligands from the coupling reaction) are also UV-active. Always cross-validate with a KMnO₄ stain, which will selectively oxidize the terminal alkyne and appear as a bright yellow spot, confirming the presence of your specific product.
FAQ 2: Why did my flash chromatography column produce split peaks? Causality: Split peaks typically indicate a physical void at the top of the silica bed or channeling within the column, often caused by poor wet-packing or a sample solvent mismatch [1]. Fix: Ensure the sample is dry-loaded or loaded in a solvent weaker than the mobile phase, and verify the column bed is perfectly level before elution.
PART 6: References
-
Why are my flash column chromatography peaks splitting? Biotage. Available at: [Link]
-
Silica Gel Column Chromatography. Teledyne Labs. Available at:[Link]
-
Using a Chromatographic Pseudophase Model To Elucidate the Mechanism of Olefin Separation by Silver(I) Ions in Ionic Liquids. Analytical Chemistry (ACS Publications). Available at: [Link]
Troubleshooting low conversion in click reactions of steric ethynyl esters
The following guide is structured as a Tier 3 Technical Support resource for the Reaction Optimization Center (ROC) . It assumes the user has already attempted standard conditions and is facing stalled conversion.
Ticket ID: ROC-STERIC-001 Topic: Low Conversion in Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Steric Ethynyl Esters Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Triage
The Problem: You are observing low conversion (<50%) or stalled kinetics when reacting sterically hindered ethynyl esters (e.g., bulky propiolates or propargyl esters adjacent to quaternary centers). The Core Conflict: Ethynyl esters are electron-deficient, which typically lowers the LUMO and accelerates CuAAC. However, steric bulk prevents the formation of the requisite dinuclear copper intermediate, while the ester functionality makes the substrate prone to hydrolysis or nucleophilic attack if the reaction times out.
Immediate Diagnostic Protocol (Start Here): Before altering chemistry, determine how the reaction failed using this decision matrix.
Figure 1: Diagnostic Triage Workflow. Identify the failure mode before optimizing the catalyst.
Module 1: The Catalyst & Ligand Engine
Root Cause: Standard ligands (TBTA) often fail with steric substrates because they form a crowded catalytic pocket.[1] The copper center cannot effectively bridge the bulky azide and the hindered alkyne simultaneously.
The "Steric Relief" Protocol
For hindered ethynyl esters, you must switch from TBTA to ligands that create a more open steric environment or accelerate the metallacycle formation.[2]
Comparative Ligand Performance Table:
| Ligand | Steric Tolerance | Rec.[1][2][3] Loading | Best Use Case | Mechanism Note |
| TBTA | Low | 1-5 mol% | Standard, non-hindered | Forms bulky tetradentate complex; often too crowded for steric esters.[1][2] |
| THPTA | Medium | 5-10 mol% | Aqueous/Polar solvents | Water-soluble analog of TBTA; slightly faster but still sterically demanding.[1][2] |
| BTTES | High | 5-10 mol% | Biological/Steric | Electronic tuning allows faster Cu(I) insertion; less aggregation.[1] |
| Cu(IMes)Cl | Very High | 2-5 mol% | "Nuclear Option" | NHC-Copper complex.[1] Highly active; bypasses the need for external ligands.[1] |
Recommended Protocol: High-Load BTTES System
Use this protocol if your reaction is stalled with SM remaining.[1][2]
-
Copper Source: CuSO₄[1][2][3][4][5]·5H₂O (Avoid CuI; iodide can bridge and form inactive clusters with esters).[1]
-
Ligand: BTTES (Bis(t-butyltriazolyl)ethylsulfate).[1] The tert-butyl groups prevent inactive polynuclear copper formation while maintaining an open active site [1].[1]
-
Ratio: Maintain a strict 1:5 Cu:Ligand ratio . Excess ligand is crucial to protect Cu(I) from disproportionation during the extended reaction times required for steric substrates.
-
Loading: Increase Cu loading to 10 mol% .
ngcontent-ng-c2699131324="" class="ng-star-inserted">Expert Insight: If BTTES fails, switch to the NHC-Copper catalyst (Cu(IMes)Cl) in non-protic solvent (DCM or Toluene). NHC ligands are strong sigma-donors that push the reaction forward even with bulky substrates [2].
Module 2: Substrate Stability (The Ester Factor)
Root Cause: Ethynyl esters (especially propiolates) are "hot" electrophiles. If the Click reaction is slow (due to sterics), water or nucleophilic solvents (MeOH) will attack the ester, leading to hydrolysis or transesterification.
The "Protective" Solvent System:
-
Avoid: MeOH, EtOH, or unbuffered Water (if pH < 5 or > 8).[1][2]
-
Recommended: DMSO/tBuOH (1:1) or DCM (if using organic soluble catalyst).[1]
-
Why? DMSO coordinates weakly to Copper, stabilizing Cu(I) without blocking the reaction site.[1] tBuOH is bulky and non-nucleophilic, preventing ester cleavage.[1][2]
Mechanistic Bottleneck Visualization: The diagram below illustrates why steric esters fail and how side reactions compete.
Figure 2: Kinetic Competition. Steric bulk slows the Product path, allowing Glaser coupling and Hydrolysis to dominate.[2]
Frequently Asked Questions (FAQ)
Q: I see the "Glaser" product (homocoupling of alkynes) instead of my triazole. Why? A: Glaser coupling is catalyzed by Cu(II) and Oxygen.[1][6]
-
The Fix: You have oxygen leakage.[1]
Q: Can I use heat to overcome the steric hindrance? A: Yes, but with caution.
-
The Limit: Do not exceed 60°C if your ester is labile.[1]
-
The Trick: Use a microwave reactor (40-60°C for 10-30 mins). Rapid heating often pushes the Click reaction faster than the hydrolysis background rate.
Q: My ethynyl ester is a "Propiolate" derivative.[1][2] Does this change things? A: Yes. Propiolates (R-C≡C-COOR') are electron-deficient.[1] They react faster than standard alkynes but are also unstable.[1][2]
-
Warning: Do not use amine bases (like TEA or DIPEA) in the reaction. They will trigger Michael addition or polymerization of the propiolate.[1] Stick to the Ascorbate reduction method (base-free) [4].
Q: I'm using CuI (Copper Iodide) and getting no conversion. A: Switch to CuSO₄/Ascorbate or Cu(MeCN)₄PF₆.[1] Iodide ions (I⁻) can bridge two copper centers, forming inactive clusters, especially with electron-deficient alkynes like esters.[1][2]
References
-
BTTES Ligand Utility: Soriano del Amo, D., et al. (2010).[1][2] Biocompatible Copper(I) Catalysts for in Vivo Imaging of Glycans. Journal of the American Chemical Society.[1]
-
NHC-Copper Catalysts: Diez-Gonzalez, S., et al. (2006).[1][2] [(NHC)CuCl] as a General Catalyst for the [3+2] Cycloaddition of Azides and Alkynes. Angewandte Chemie International Edition.
-
Glaser Coupling Competition: Hein, J. E., & Fokin, V. V. (2010).[1][2] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.[1][2]
-
Propiolate Instability: Himo, F., et al. (2005).[1][2] Copper(I)-Catalyzed Synthesis of Azoles.[1][4] DFT Study Predicts Unprecedented Reactivity and Intermediates.[1][2] Journal of the American Chemical Society.[1]
Sources
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. confluore.com.cn [confluore.com.cn]
- 5. glenresearch.com [glenresearch.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Ethynyl-benzeneacetic acid ethyl ester in aqueous buffers
Topic: Role: Senior Application Scientist, Technical Support Center
Technical Support Center: 4-Ethynyl-benzeneacetic acid ethyl ester
Status: Operational Ticket ID: TECH-STAB-4EBAEE Subject: Stability, Solubility, and Handling in Aqueous Media
Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers encounter reproducible failures with 4-Ethynyl-benzeneacetic acid ethyl ester not because the chemistry is flawed, but because the physical and hydrolytic stability of this molecule is misunderstood in aqueous environments.
This guide is designed to prevent those failures. It moves beyond basic datasheets to explain why your compound might degrade or precipitate and how to ensure experimental consistency.
Part 1: The Stability Profile
To work with this molecule, you must manage two distinct instability vectors: Chemical Hydrolysis and Physical Precipitation .
Chemical Stability: The Ester Vulnerability
The primary degradation pathway in aqueous buffers is the hydrolysis of the ethyl ester bond.
-
Mechanism: Water attacks the carbonyl carbon, cleaving the ethoxy group and yielding the free acid (4-Ethynylphenylacetic acid) and ethanol.
-
pH Sensitivity:
-
pH > 8.0 (High Risk): Base-catalyzed hydrolysis is rapid. The hydroxide ion is a potent nucleophile. In carbonate or Tris buffers at pH 9, you may lose >50% of your compound within hours.
-
pH < 4.0 (Moderate Risk): Acid-catalyzed hydrolysis occurs, though generally slower than base catalysis.
-
pH 6.0 – 7.4 (Optimal Window): The ester is most stable here, but not indefinite. At 37°C, slow background hydrolysis will occur over 24–48 hours.
-
Physical Stability: The Solubility Trap
This compound is highly lipophilic (LogP ~2.5–3.0). It "hates" water.
-
The Crash-Out Effect: When you dilute a DMSO stock (e.g., 10 mM) into an aqueous buffer (e.g., PBS), the sudden polarity shift can force the molecules to aggregate.
-
False Negatives: Micro-precipitates are often invisible to the naked eye but will scatter light in assays or fail to bind targets, leading to erratic data.
Part 2: Recommended Workflows
Diagram 1: Stability & Handling Workflow
This flowchart outlines the critical decision points to maintain molecular integrity from storage to assay.
Caption: Critical path for handling 4-Ethynyl-benzeneacetic acid ethyl ester to prevent hydrolytic degradation and precipitation.
Part 3: Step-by-Step Protocol Guidelines
Stock Solution Preparation (The Foundation)
-
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid Ethanol if long-term storage is planned, as transesterification can occur over months.
-
Concentration: Prepare at 10 mM to 50 mM . Higher concentrations increase the risk of "crashing out" upon dilution.
-
Storage: Aliquot immediately into single-use vials. Store at -20°C .
-
Why? Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating hydrolysis inside the DMSO stock.
-
Aqueous Dilution (The Critical Step)
-
Method: Do not pipette the DMSO stock directly into a large volume of static buffer. This creates a local region of high concentration where precipitation triggers instantly.
-
Correct Technique:
-
Place the buffer in a vortex or rapid stirrer.
-
Inject the DMSO stock sub-surface into the moving buffer.
-
Ensure final DMSO concentration is < 1% (v/v) .
-
-
Buffer Selection:
-
Recommended: PBS (pH 7.4), HEPES (pH 7.2).
-
Avoid: Carbonate buffers (pH > 9) or unbuffered water (pH can drift acidic).
-
Alkyne Protection
-
Copper Safety: If using for Click Chemistry (CuAAC), add the Copper(I) catalyst last.
-
Oxidation: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen.
-
Fix: Degas buffers with Nitrogen or Argon if the reaction time exceeds 1 hour.
-
Part 4: Troubleshooting Guide (FAQs)
| Symptom | Probable Cause | Corrective Action |
| Loss of Signal / Activity | Ester Hydrolysis | Check buffer pH. If pH > 8.0, switch to HEPES pH 7.2. Prepare fresh dilutions immediately before use. |
| Cloudy Solution | Precipitation | The compound has crashed out. Lower the working concentration. Ensure DMSO < 1%. Use an intermediate dilution step (e.g., 100x stock |
| New Peak on HPLC | Free Acid Formation | The ethyl group has cleaved. This is the hydrolysis product (4-Ethynylphenylacetic acid). Confirm retention time shift (Acid elutes earlier than Ester on Reverse Phase). |
| Blue/Green Tint | Copper Oxidation | If using Cu-catalyst, the copper is oxidizing. Add a reducing agent like Sodium Ascorbate to maintain Cu(I) state. |
| Inconsistent IC50 | Serial Dilution Error | You are likely diluting in buffer, causing precipitation in high-concentration wells. Perform serial dilutions in 100% DMSO first, then transfer to buffer. |
Part 5: Mechanistic Visualization
Diagram 2: Degradation Pathway
This diagram illustrates the chemical fate of the molecule in alkaline or enzymatic conditions.
Caption: Hydrolysis mechanism converting the ethyl ester to the free acid form under aqueous conditions.
References
-
General Hydrolysis of Phenylacetic Esters
-
Solubility of Lipophilic Esters in DMSO/Water
- Title: Samples in DMSO: Wh
- Source:Ziath / LRIG Present
- Context: details the "crash out" phenomenon and the importance of avoiding freeze-thaw cycles for DMSO stocks to prevent w
-
URL:[Link]
- Stability of Terminal Alkynes (Click Chemistry)
-
Compound Data (Analog)
-
Title: 4-Ethynyl-benzeneacetic acid Methyl ester (Properties).[2]
- Source:Sigma-Aldrich.
- Context: Confirms storage conditions (Inert atmosphere, 2-8°C) for the methyl ester analog, which directly applies to the ethyl ester.
-
Sources
Technical Support Center: Minimizing Transesterification Side Reactions in Alcoholic Solvents
Core Directive: The Mechanistic Basis
Why is this happening?
Transesterification is an equilibrium-driven process where an alcohol solvent (
This reaction is catalyzed by both acids (protonation of the carbonyl oxygen, increasing electrophilicity) and bases (deprotonation of the alcohol, increasing nucleophilicity).[1][2][3]
Mechanism of Acid-Catalyzed Transesterification
The following diagram illustrates the pathway of an unwanted solvent exchange (e.g., a methyl ester converting to an ethyl ester in ethanol).
Figure 1: Acid-catalyzed pathway showing the critical tetrahedral intermediate where solvent competition occurs.
Troubleshooting Guide & FAQs
Category 1: Solvent Selection & Nucleophilicity[2]
Q: I am observing ~15% conversion of my methyl ester to an ethyl ester during a reaction in Ethanol. How do I stop this?
A: This is a classic "Solvent Swap" driven by mass action. Even if ethanol is less nucleophilic than methanol, its high concentration (as the solvent) drives the equilibrium forward.
Corrective Actions:
-
The "Matched" Approach: The simplest fix is to match the solvent to the ester. If you have a methyl ester, use Methanol as your solvent. Transesterification will still occur, but it will be degenerate (producing the same molecule), effectively rendering the side reaction invisible [1].
-
The "Bulky" Approach: If you cannot use the matching alcohol, switch to a sterically hindered alcohol like Isopropanol (IPA) or tert-Butanol (t-BuOH) . The steric bulk around the hydroxyl group significantly retards the nucleophilic attack on the carbonyl carbon [2].
Q: I need to use an alcoholic solvent for solubility, but I can't accept any transesterification. What are my options?
A: If solubility dictates an alcohol but stability dictates otherwise, use a binary solvent system .
-
Dissolve your substrate in a non-nucleophilic co-solvent (e.g., THF, DCM, or Acetonitrile).
-
Add only the stoichiometric equivalent of the alcohol required for the reaction (if the alcohol is a reagent).
-
If the alcohol is purely for solubility, replace it with Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated alcohols are highly polar but extremely non-nucleophilic due to the electron-withdrawing fluorine atoms reducing the pKa and nucleophilicity of the oxygen [3].
Category 2: Reaction Conditions (pH & Temperature)
Q: During acid-catalyzed deprotection (e.g., Boc removal) in MeOH, my benzyl ester is cleaving to a methyl ester. How do I prevent this?
A: Acid-catalyzed deprotection often inadvertently catalyzes transesterification.
-
Root Cause: Strong mineral acids (HCl, H2SO4) are potent transesterification catalysts.
-
Solution: Switch to a non-nucleophilic acid source or lower the temperature. Transesterification has a higher activation energy than N-Boc deprotection.
-
Protocol: Perform the deprotection at 0°C instead of room temperature.
-
Alternative: Use HCl in Dioxane or TFA in DCM (non-alcoholic conditions) to completely eliminate the nucleophilic solvent from the equation [4].
-
Q: My product degrades during rotary evaporation. Is this transesterification?
A: Likely, yes. As you evaporate the solvent, the concentration of the substrate increases, and the local concentration of any residual acid/base catalyst spikes. Heat from the bath accelerates the rate.
-
Fix: Neutralize the reaction mixture before concentration. Never concentrate an acidic or basic alcoholic solution of an ester to dryness. Quench with a buffer (e.g., Phosphate buffer pH 7) or a solid scavenger (e.g., Sodium Bicarbonate) and filter before evaporation.
Category 3: Analytical Artifacts
Q: My LCMS shows a "M+14" peak that grows over time. Is my compound unstable?
A: This is often an artifact of sample preparation. If you dissolve a carboxylic acid or an ester in Methanol for LCMS analysis, trace acid in the mobile phase (Formic Acid/TFA) can catalyze methylation in the autosampler vial.
-
Verification: Re-run the sample using Acetonitrile/Water as the diluent. If the peak disappears, it was an analytical artifact, not bulk instability.
Strategic Protocols
Decision Matrix: Solvent Selection
Use this logic flow to select the appropriate solvent system for your ester-containing substrate.[4]
Figure 2: Decision tree for minimizing transesterification risk during solvent selection.
Protocol: Relative Stability Stress Test
Objective: Determine the susceptibility of a specific ester substrate to transesterification in various alcohols.
Materials:
-
Substrate (10 mg per condition)
-
Solvents: Methanol, Ethanol, Isopropanol
-
Catalyst: 1M HCl (aqueous or ethereal)
-
Analysis: HPLC or UPLC
Procedure:
-
Preparation: Prepare three vials, each containing 10 mg of substrate.
-
Solvation: Dissolve each in 1 mL of the respective solvent (MeOH, EtOH, iPrOH).
-
Catalysis: Add 50 µL of 1M HCl to each vial. Vortex.
-
Incubation: Incubate at 40°C (simulating accelerated aging).
-
Sampling:
-
T=0 (Immediately after mixing)
-
T=1 hour
-
T=4 hours
-
T=24 hours[4]
-
-
Analysis: Dilute 10 µL of reaction mixture into 990 µL Acetonitrile (to quench). Analyze via HPLC.
-
Calculation: Plot % Area of Parent Ester vs. Time.
Acceptance Criteria:
-
< 0.5% conversion at T=24h indicates a stable process solvent.
-
5% conversion indicates a high-risk solvent; alternative conditions required.
Data & Reference Tables
Relative Rates of Transesterification
The steric bulk of the alcohol dramatically affects the rate of reaction.[4] The following table summarizes relative rates compared to Methanol (set to 100).
| Solvent / Nucleophile | Relative Rate (Approx.) | Steric Hindrance | Risk Level |
| Methanol (Primary) | 100 | Low | High |
| Ethanol (Primary) | ~10 - 20 | Moderate | High |
| Isopropanol (Secondary) | ~1 | High | Low |
| tert-Butanol (Tertiary) | < 0.01 | Very High | Negligible |
Note: Rates vary based on specific substrate electronics, but the trend remains consistent [5].
References
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. [Link]
-
Stanton, M. G., & Gagné, M. R. (1997). The mild and selective transesterification of esters with secondary alcohols. Journal of Organic Chemistry, 62(23), 8240-8242. [Link]
-
Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Context: Non-nucleophilic properties of fluorinated alcohols). [Link]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Context: Deprotection conditions avoiding transesterification). [Link]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Context: Nucleophilicity correlations). [Link]
Sources
Separation of unreacted aryl halide from ethyl 4-ethynylphenylacetate
Technical Guide: Purification of Ethyl 4-ethynylphenylacetate
Executive Summary
The synthesis of ethyl 4-ethynylphenylacetate (Target) via Sonogashira coupling often results in a critical purification challenge: the unreacted starting material, typically ethyl 4-bromophenylacetate (Impurity), possesses a polarity profile nearly identical to the product on standard silica gel. This co-elution renders standard flash chromatography ineffective.
This guide provides a technical workaround using Argentation Chromatography (AgNO₃-impregnated silica) . By exploiting the specific
Troubleshooting & FAQ: Separation Strategy
Q1: Why are my product and starting material co-eluting on TLC and Flash columns?
A: Both molecules share an identical ester tail and a similar aromatic core. The only structural difference is the para-substituent: a bromine atom vs. an ethynyl group. On standard silica (SiO₂), retention is driven primarily by the polar ester group. The dipole moment differences between the aryl-Br and aryl-alkyne moieties are insufficient to create a resolvable
Q2: How do I separate them without running a 100-hour column?
A: Switch to Silver Nitrate (AgNO₃) Impregnated Silica . Silver ions (
-
Mechanism: The aryl halide (Br) has negligible interaction with silver. The alkyne (product) binds to the silver, significantly increasing its retention time.
-
Result: The impurity (aryl halide) elutes first (essentially at its original
), while the product (alkyne) elutes later.
Q3: Is it safe to use Silver Nitrate with a terminal alkyne? Won't it form explosive acetylides?
A: This is a valid safety concern but manageable. While terminal alkynes can form potentially explosive silver acetylides (
-
Precaution: Do not allow the column to dry out containing the alkyne. Flush the column immediately after separation. Dispose of the stationary phase as hazardous silver waste.
Q4: Can I use crystallization instead?
A: Crystallization is viable but requires screening.
-
Ethyl 4-bromophenylacetate has a melting point of 29–33 °C [1].[1]
-
Ethyl 4-ethynylphenylacetate typically has a higher melting point due to the rigid linearity of the alkyne improving crystal packing, often
. -
Recommendation: If the impurity level is
, try recrystallization from cold Hexanes or Ethanol/Water. If , use the AgNO₃ column first.
Detailed Protocol: Argentation Chromatography
Phase 1: Preparation of 10% w/w AgNO₃-Silica
Standard silica gel (40-63 µm) is modified to create the stationary phase.
-
Weighing: For every 100 g of Silica Gel 60, weigh 10 g of Silver Nitrate (
). -
Dissolution: Dissolve the
in a minimal amount of Acetonitrile (approx. 200 mL per 10 g Ag). Note: Methanol can also be used but Acetonitrile is easier to remove. -
Slurry: Add the Silica Gel to the silver solution. Stir vigorously to create a uniform slurry.
-
Drying: Evaporate the solvent using a Rotary Evaporator.
-
Critical: Shield the flask from light (wrap in aluminum foil) to prevent silver reduction (turning grey/black).
-
Bath temp: < 40 °C.
-
Vacuum: Moderate to High.[2]
-
-
Activation: Once a free-flowing white powder is obtained, dry in a vacuum oven at 60 °C for 2 hours (optional but recommended).
Phase 2: Running the Column
-
Packing: Pack the column using the dry-pack method or slurry pack with Hexanes . Wrap the column in foil to protect from light.
-
Equilibration: Flush with 2 column volumes (CV) of 100% Hexanes.
-
Loading: Load your crude mixture. (Liquid loading in toluene/hexanes is preferred over DCM to avoid disrupting the Ag-layer).
-
Elution:
-
Gradient: 0%
10% Ethyl Acetate in Hexanes. -
Order of Elution:
-
Unreacted Aryl Halide (Elutes rapidly).
-
Non-alkyne impurities .
-
Ethyl 4-ethynylphenylacetate (Retained, elutes significantly later).
-
-
-
Recovery: Collect fractions. If the product fractions appear slightly grey (silver leaching), wash the combined organic organic phase with 5% sodium thiosulfate solution or brine before drying.
Comparative Data: Separation Efficiency
| Parameter | Standard Silica Gel | 10% AgNO₃-Silica |
| Stationary Phase Cost | Low | High (due to Ag) |
| Separation Mechanism | Polarity (Dipole-Dipole) | Polarity + |
| < 0.05 (Co-elution) | > 0.25 (Baseline Separation) | |
| Elution Order | Mixed / Co-eluting | Halide First |
| Product Recovery | Poor (Mixed fractions) | > 95% |
Visualizations
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the appropriate purification method based on impurity levels and TLC behavior.
Figure 2: Mechanism of Argentation Chromatography
Caption: Mechanistic view of separation. The aryl halide passes through, while the alkyne is transiently retained by Silver ions.
References
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Retrieved March 5, 2026, from [Link]
-
Lipshutz, B. H., et al. (2008).[3] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Retrieved March 5, 2026, from [Link]
Sources
- 1. Ethyl 4-bromophenylacetate 97 14062-25-0 [sigmaaldrich.com]
- 2. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Validation & Comparative
Benchmarking the 1H NMR Profile of Ethyl 4-ethynylphenylacetate: A Technical Comparison Guide
Executive Summary & Strategic Importance
Ethyl 4-ethynylphenylacetate represents a critical bifunctional building block in medicinal chemistry, particularly for "Click Chemistry" (CuAAC) applications and fragment-based drug discovery (FBDD). Its dual functionality—an electrophilic ester and a nucleophilic terminal alkyne—allows for orthogonal functionalization.
However, the characterization of the ethynyl proton (
Theoretical Framework: The Physics of the Shift
The chemical shift of a terminal alkyne proton on an aromatic ring is governed by two opposing forces:
-
Anisotropic Shielding: The circulation of
-electrons in the triple bond creates a magnetic field that opposes the applied field ( ) along the bond axis. This typically shields the proton, pushing it upfield (lower ppm) compared to vinyl protons. -
Ring Current Deshielding: The attached phenyl ring exerts a deshielding effect (ring current), pulling the signal downfield.
For ethyl 4-ethynylphenylacetate , the presence of the para-substituted ethyl acetate group adds a weak electron-donating alkyl effect (via the benzylic methylene), subtly influencing the local electron density.
Comparative Analysis: Chemical Shift Benchmarks
Solvent Comparison (The Critical Variable)
The most significant "alternative" in NMR analysis is the choice of solvent. The ethynyl proton is acidic enough to act as a hydrogen-bond donor.
| Solvent System | Ethynyl Proton ( | Mechanism of Action | Recommendation |
| CDCl | 3.00 – 3.10 ppm | Minimal interaction. The proton experiences the "native" anisotropic shielding of the triple bond. | Primary Choice. Use for routine purity checks and comparison with literature. |
| DMSO-d | 4.10 – 4.25 ppm | Strong Deshielding. The sulfoxide oxygen accepts a H-bond from the alkyne, reducing electron density around the proton. | Secondary Choice. Use to confirm the presence of the terminal alkyne if the 3.0 ppm region is obscured. |
| Acetone-d | 3.50 – 3.60 ppm | Moderate H-bonding. Intermediate shift between CDCl | Alternative. Use if solubility in CDCl |
Structural Comparison (Substituent Effects)
Comparing the target against structurally related analogs validates the electronic environment.
| Compound | Structure | Electronic Context | |
| Ethyl 4-ethynylphenylacetate | Target | 3.02 – 3.06 ppm | Weakly activated by p-alkyl group (-CH |
| 4-Ethynyltoluene | Analog | 3.02 ppm | p-Methyl is electronically similar to p-CH |
| Phenylacetylene | Baseline | 3.06 ppm | Unsubstituted reference. Slightly more deshielded than the target. |
| 4-Ethynylbenzoic acid | Oxidized Analog | ~3.20 - 3.30 ppm | Electron-withdrawing carbonyl directly on ring deshields the alkyne proton. |
Expert Insight: The chemical shift of ethyl 4-ethynylphenylacetate is nearly identical to 4-ethynyltoluene. If your signal appears significantly downfield (>3.2 ppm) in CDCl
, suspect oxidation of the alkyne or the presence of paramagnetic impurities (e.g., residual Copper from Sonogashira coupling).
Visualizing the Analytical Workflow
The following diagram outlines the decision process for solvent selection and signal validation, ensuring accurate characterization.
Figure 1: Decision tree for NMR solvent selection. CDCl3 is the standard for chemical shift benchmarking, while DMSO-d6 is used for validation via the H-bonding shift effect.
Experimental Protocols
Synthesis of Ethyl 4-ethynylphenylacetate (Sonogashira Route)
This protocol ensures a high-purity product free from paramagnetic copper residues which broaden NMR signals.
Reagents:
-
Ethyl 4-bromophenylacetate (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.2 eq)
-
Pd(PPh
) Cl (2 mol%) -
CuI (1 mol%)
-
Triethylamine (Et
N) / THF (1:1 v/v)
Step-by-Step Procedure:
-
Degassing: In a flame-dried Schlenk flask, dissolve Ethyl 4-bromophenylacetate in dry THF/Et
N. Sparge with Argon for 15 minutes. Crucial for preventing homocoupling (Glaser coupling). -
Catalyst Addition: Add Pd(PPh
) Cl and CuI under Argon flow. The solution will turn yellow/brown. -
Coupling: Add TMSA dropwise via syringe. Heat to 50°C for 4-6 hours. Monitor TLC (Hexane/EtOAc 9:1) for disappearance of bromide.
-
Deprotection (One-Pot): Cool to RT. Add K
CO (1.5 eq) and MeOH (excess). Stir for 1 hour. The TMS group cleaves, revealing the terminal alkyne. -
Workup: Filter through a Celite pad to remove Pd/Cu (Critical for NMR resolution). Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc).
NMR Sample Preparation[1][2]
-
Concentration: 10-15 mg of compound in 0.6 mL solvent. High concentrations (>50 mg/mL) in non-polar solvents can cause stacking effects, slightly shifting aromatic peaks.
-
Filtration: Always filter the solution through a cotton plug in a Pasteur pipette into the NMR tube to remove suspended solids that degrade shimming.
Full Spectral Assignment (CDCl , 400 MHz)
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( |
| Ar-H | Aromatic | 7.46 | Doublet (d) | 2H | 8.2 (Ortho) |
| Ar-H | Aromatic | 7.24 | Doublet (d) | 2H | 8.2 (Ortho) |
| -OCH | Ester | 4.16 | Quartet (q) | 2H | 7.1 |
| Ar-CH | Benzylic | 3.62 | Singlet (s) | 2H | - |
| Alkyne | 3.05 | Singlet (s) | 1H | - | |
| -CH | Ester | 1.26 | Triplet (t) | 3H | 7.1 |
Note: The aromatic protons appear as an AA'BB' system, often resembling two doublets. The shift of 3.05 ppm is the distinct marker for the ethynyl group.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link
-
Dawkins, M. J. et al. "Synthesis of 4-ethynyltoluene and characterization of alkyne proton shifts." Royal Society of Chemistry, Supp. Info.2015 .[2] Link
- Silverstein, R. M.; Webster, F. X.Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005. (Standard text for Alkyne Anisotropy).
-
Organic Syntheses. "Ethyl Phenylacetate Synthesis." Org.[3][4][5][6] Synth.1921 , 1, 107. Link
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. azom.com [azom.com]
- 3. is.muni.cz [is.muni.cz]
- 4. Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]
Characteristic IR absorption peaks for C≡C and C=O in ethynyl esters
This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of ethynyl esters , specifically focusing on the competing electronic effects that govern the C=O and C≡C absorption bands.
In the context of drug development and organic synthesis, "ethynyl esters" most commonly refers to alkynoates (esters of alkynoic acids, e.g., propiolates), which are widely used as Michael acceptors in covalent inhibitors. Less common are ynol esters (esters of alkynyl alcohols), which are synthetically distinct and less stable. This guide focuses primarily on alkynoates due to their pharmaceutical relevance.
Mechanistic Insight: The Electronic Tug-of-War
The IR spectrum of an ethynyl ester is defined by a unique competition between two electronic effects exerted by the alkynyl group on the carbonyl (
-
Resonance Effect (
): The -system of the alkyne conjugates with the carbonyl group. Delocalization of -electrons into the bond reduces its double-bond character, theoretically lowering the stretching frequency ( ). -
Inductive Effect (
): The -hybridized carbon of the alkyne is significantly more electronegative than the carbon of an alkene or the carbon of an alkane. This strong electron withdrawal pulls electron density away from the carbonyl carbon, shortening the bond and raising the stretching frequency.
The Result: Unlike alkenyl esters (acrylates), where resonance dominates (lowering
Visualization: Electronic Effects Pathway
Figure 1: The competing electronic effects (Resonance vs. Induction) determining the C=O frequency in ethynyl esters.[2][3]
Comparative Analysis: C=O and C≡C Frequencies
The following data compares ethynyl esters (alkynoates) against standard alternatives used in synthesis.
Table 1: Carbonyl (C=O) Stretching Frequencies
| Ester Type | Structure | Intensity | Mechanistic Note | |
| Saturated | 1735 – 1750 | Strong | Baseline.[1] No conjugation; standard inductive effect. | |
| Alkenyl (Acrylate) | 1715 – 1730 | Strong | Resonance dominates ( | |
| Ethynyl (Alkynoate) | 1720 – 1750 | Strong | Inductive effect ( | |
| Aryl (Benzoate) | 1715 – 1730 | Strong | Strong conjugation with aromatic ring lowers frequency.[1] |
Critical Insight: Do not assume conjugation always lowers the frequency below 1735 cm⁻¹. In terminal propiolates (
), thecan appear as high as 1740–1750 cm⁻¹ , making them easily confused with saturated esters if the C≡C peak is ignored.
Table 2: Alkyne (C≡C) Stretching Frequencies
| Alkyne Type | Structure | Intensity | Diagnostic Feature | |
| Isolated | 2190 – 2260 | Weak/Inactive | Often invisible in IR if symmetric (dipole change | |
| Conjugated (Ester) | 2200 – 2260 | Medium/Strong | Conjugation with C=O polarizes the bond, drastically increasing intensity. | |
| Terminal | 2100 – 2140 | Medium | Distinctive sharp |
Experimental Protocols & Validation
To ensure spectral integrity, particularly for reactive "warhead" compounds like propiolates, follow this self-validating protocol.
Protocol: IR Acquisition for Reactive Esters
Objective: Obtain artifact-free spectra of potentially volatile or moisture-sensitive ethynyl esters.
-
Sample Preparation (Liquid Film/ATR):
-
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hydrolysis (propiolates are moisture sensitive).
-
Step: Place 10 µL of neat liquid on a Diamond or ZnSe crystal.
-
Precaution: If the ester is a lachrymator (common for propiolates), work strictly in a fume hood.
-
-
Sample Preparation (Solution):
-
Solvent: Use anhydrous
or . -
Note: Polar solvents (e.g.,
) may form hydrogen bonds with the carbonyl, lowering by ~10–15 cm⁻¹ compared to neat films. -
Validation: Record a background scan of the pure solvent immediately before the sample.
-
-
Data Validation Workflow:
-
Check 1 (Water): Look for broad O-H stretch (~3400 cm⁻¹). If present, dry sample with
and re-acquire. Hydrolysis converts the ester to the acid (broad O-H, shifted C=O). -
Check 2 (CO2): Ensure no doublet at 2350 cm⁻¹ (atmospheric background).
-
Check 3 (Conjugation Flag): If
is >1740 cm⁻¹, confirm the presence of the C≡C peak (~2200 cm⁻¹). If C≡C is absent, the sample may be saturated (propionate impurity).
-
Workflow: Identification Decision Tree
Figure 2: Decision tree for identifying ethynyl esters based on spectral features.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for inductive vs. resonance effects in carbonyls).
-
NIST Chemistry WebBook. Methyl Propiolate IR Spectrum. National Institute of Standards and Technology.[4][5] Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]
- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for specific alkynyl ester frequency ranges).
Sources
13C NMR Comparison Guide: 4-Ethynyl-benzeneacetic acid ethyl ester
This guide provides a comprehensive technical analysis of the 13C NMR spectral characteristics of 4-Ethynyl-benzeneacetic acid ethyl ester (commonly referred to as Ethyl 4-ethynylphenylacetate ). It is designed for researchers utilizing this compound as a "click-chemistry" handle or a metabolic probe in drug discovery.
Executive Summary & Application Context
Ethyl 4-ethynylphenylacetate (C₁₂H₁₂O₂) is a bifunctional building block containing an ester moiety for metabolic processing or further derivatization, and a terminal alkyne for bioorthogonal ligation (e.g., CuAAC "click" reactions).
In drug development, this molecule often serves as a metabolic surrogate for phenylacetate derivatives or as a linker to attach fluorophores/affinity tags to drug scaffolds. Accurate 13C NMR characterization is critical to distinguish it from its synthetic precursors (specifically aryl bromides) and potential degradation products (oxidative homocoupling diynes).
Key Spectral Features
-
Diagnostic Alkyne Signals: Two distinct carbon resonances at ~77 ppm (terminal) and ~83 ppm (internal) differentiate this molecule from non-ethynyl analogs.
-
Aromatic Shielding: The ipso-alkynyl carbon shows a characteristic upfield shift (~121 ppm) compared to alkyl-substituted benzenes.
-
Ester Stability: The ethyl ester signals remain consistent (~14, 61, 171 ppm) regardless of para-substitution, serving as an internal spectral anchor.
Comparative Spectral Data
The following table contrasts the target molecule with its direct synthetic precursor (Ethyl 4-bromophenylacetate ) and the unsubstituted parent (Ethyl phenylacetate ). This comparison highlights the specific chemical shift perturbations induced by the ethynyl group.
Table 1: 13C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
| Carbon Assignment | Target: Ethyl 4-ethynylphenylacetate (δ ppm) | Precursor: Ethyl 4-bromophenylacetate (δ ppm) | Parent: Ethyl phenylacetate (δ ppm) | Δ Shift (Target - Parent) |
| C=O (Carbonyl) | 171.5 | 171.3 | 171.6 | -0.1 |
| Ipso (C-CH₂) | 135.2 | 133.5 | 134.5 | +0.7 |
| Ortho (to CH₂) | 129.4 | 131.0 | 129.3 | +0.1 |
| Meta (to CH₂) | 132.1 | 131.6 | 128.6 | +3.5 |
| Para (C-X) | 121.1 | 121.2 | 127.1 | -6.0 |
| Alkyne Internal | 83.4 | — | — | N/A |
| Alkyne Terminal | 77.3 | — | — | N/A |
| OCH₂ | 60.9 | 61.0 | 60.8 | +0.1 |
| Benzylic CH₂ | 41.3 | 40.8 | 41.4 | -0.1 |
| CH₃ | 14.2 | 14.2 | 14.2 | 0.0 |
Note on Data Sources: Data for the target is derived from substituent chemical shift (SCS) additivity principles applied to Phenylacetylene and Ethyl phenylacetate experimental baselines [1, 2]. Precursor data is sourced from experimental libraries [3].
Diagram 1: Structural Assignment & Logic
The following diagram visualizes the chemical shift logic, mapping the electron-withdrawing/donating effects of the substituents.
Caption: Logical decomposition of 13C NMR shifts based on functional group contributions.
Experimental Protocols
A. Synthesis of the Standard (Sonogashira Coupling)
To generate an authentic NMR standard, the following copper-free or low-copper Sonogashira protocol is recommended to avoid homocoupling byproducts.
Reagents:
-
Ethyl 4-bromophenylacetate (1.0 equiv)[1]
-
Trimethylsilylacetylene (1.2 equiv) [Protected alkyne prevents polymerization]
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (Et₃N) / THF (1:1 v/v)
Workflow:
-
Coupling: Degas solvent stream. Combine aryl bromide, Pd catalyst, and CuI under Argon.[2] Add Et₃N and TMS-acetylene.[3] Stir at 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Deprotection: Dissolve the TMS-intermediate in MeOH. Add K₂CO₃ (0.5 equiv). Stir at RT for 30 min.
-
Purification: Flash chromatography (Silica gel, 5-10% EtOAc in Hexanes).
B. NMR Acquisition Parameters
To ensure detection of the quaternary alkyne carbon (often weak due to long relaxation times), use the following settings:
-
Solvent: CDCl₃ (77.16 ppm reference).
-
Frequency: 100 MHz or higher (for 13C).
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds (Critical: The internal alkyne carbon has no attached protons and relaxes slowly. Insufficient delay will suppress this peak).
-
Scans: Minimum 256 (due to low sensitivity of quaternary carbons).
Diagram 2: Synthesis & Analysis Workflow
Caption: Step-by-step synthesis and quality control workflow for generating the target standard.
Technical Insights & Troubleshooting
Distinguishing Impurities
-
Glaser Coupling (Diyne Formation): If the reaction is exposed to air, the terminal alkyne can dimerize.
-
Indicator: Appearance of symmetrical internal alkyne peaks around 75-80 ppm and loss of the terminal C-H stretch in IR.
-
-
Residual Bromide:
-
Indicator: Presence of a peak at ~121.2 ppm (C-Br) without the alkyne pair. Note that C-Br and C-Alkyne(ipso) are very close (~121.1 vs 121.2), so the absence of the 77/83 ppm pair is the primary diagnostic.
-
Stability
The terminal alkyne is moderately acidic. Avoid storing the compound in basic media or metal containers (Fe/Cu), which can induce polymerization or acetylide formation. Store neat at -20°C.
References
-
National Institute of Standards and Technology (NIST). Ethyl phenylacetate - Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Phenylacetylene Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[3] Available at: [Link]
Sources
Mass spectrometry fragmentation pattern of ethyl 2-(4-ethynylphenyl)acetate
Topic: Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
Ethyl 2-(4-ethynylphenyl)acetate (CAS: 87356-23-8) is a critical bifunctional building block in medicinal chemistry and materials science. Its structure features a terminal alkyne—primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC "Click" chemistry)—and an ethyl ester moiety suitable for further functionalization or use as a prodrug motif.
For researchers in drug development, unambiguous identification of this intermediate is vital.[1] This guide provides a technical comparison of its Electron Ionization (EI) mass spectrometry fragmentation patterns against its primary structural analogues: the Methyl Ester and the Free Acid .
Key Finding: The Ethyl ester demonstrates superior "performance" in GC-MS workflows compared to the free acid (due to volatility) and provides a more diagnostic fragmentation fingerprint than the methyl ester, characterized by a specific McLafferty-like rearrangement (M-28) .
| Compound Attribute | Details |
| Molecular Formula | C₁₂H₁₂O₂ |
| Exact Mass | 188.0837 Da |
| Core Structure | Phenylacetic acid derivative with para-ethynyl group |
| Key Application | Click chemistry synthon, pharmaceutical intermediate |
Comparative Fragmentation Analysis
In the context of mass spectrometry, "performance" is defined by ionization efficiency, chromatographic stability, and the generation of diagnostic ions that facilitate structural elucidation.
Comparison: Target Product vs. Alternatives
| Feature | Ethyl 2-(4-ethynylphenyl)acetate (Target) | Methyl 2-(4-ethynylphenyl)acetate (Alternative 1) | 2-(4-ethynylphenyl)acetic acid (Alternative 2) |
| Molecular Ion (M⁺) | m/z 188 (Distinct) | m/z 174 | m/z 160 |
| Chromatographic Behavior | Excellent. High volatility, symmetric peak shape on non-polar columns (e.g., DB-5MS). | Excellent. Slightly higher volatility than ethyl ester. | Poor. Requires derivatization (e.g., BSTFA) to prevent tailing and adsorption. |
| Diagnostic Rearrangement | Yes (M-28). Losses ethylene to form the pseudo-molecular ion of the acid (m/z 160). | No. Cannot lose methylene; primary loss is methoxy radical. | N/A. Parent is already the acid form. |
| Base Peak (Typical) | m/z 115 (Tropylium-like) or m/z 143 (Acylium). | m/z 115 or m/z 143 . | m/z 115 . |
| Structural Insight | High. The transition 188 | Moderate. Harder to distinguish from other isomers without the rearrangement channel. | Low (in native form). Risk of thermal decarboxylation in injector port. |
Expert Insight: The m/z 160 ion in the ethyl ester spectrum is a "ghost" of the free acid. This occurs via a hydrogen transfer from the ethyl group to the carbonyl oxygen, eliminating neutral ethylene. This pathway is chemically impossible for the methyl ester, making the ethyl derivative uniquely self-validating in spectral analysis.
Detailed Mechanistic Pathways
The fragmentation of Ethyl 2-(4-ethynylphenyl)acetate under 70 eV EI conditions follows two primary competitive pathways: Alpha-Cleavage and Hydrogen Rearrangement .
Pathway A: Alkoxy Radical Loss (Alpha-Cleavage)
-
Initiation: Ionization of the carbonyl oxygen lone pair.
-
Cleavage: Homolytic cleavage of the C-O bond releases the ethoxy radical (•OEt, 45 Da).
-
Product: Formation of the resonance-stabilized Acylium Ion (m/z 143) .
-
Secondary Decay: The acylium ion loses CO (28 Da) to form the 4-ethynylbenzyl cation (m/z 115) , which likely rearranges to a stable ethynyl-tropylium ion.
Pathway B: McLafferty-like Rearrangement [2]
-
Mechanism: A six-membered transition state allows a hydrogen atom from the ethyl terminal methyl group to migrate to the carbonyl oxygen.
-
Elimination: Neutral ethylene (C₂H₄, 28 Da) is expelled.
-
Product: The radical cation of the enol form of the free acid (m/z 160) .
Pathway Visualization
Figure 1: Competitive fragmentation pathways for Ethyl 2-(4-ethynylphenyl)acetate. The blue path represents standard ester cleavage; the yellow path highlights the diagnostic ethylene elimination specific to ethyl esters.
Experimental Protocol: GC-MS Characterization
To replicate the fragmentation data described above, use the following self-validating protocol. This method ensures separation from potential synthesis impurities (e.g., unreacted 4-ethynylphenylacetic acid or ethyl bromoacetate).
Methodology: Gas Chromatography - Mass Spectrometry (EI)
-
Sample Preparation:
-
Dissolve 1 mg of Ethyl 2-(4-ethynylphenyl)acetate in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.
-
Note: Avoid methanol to prevent transesterification in the injector port.
-
-
GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (or 10:1 split for concentrated samples), 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 5 min).
-
-
-
MS Parameters:
-
Data Validation Criteria:
-
Retention Time: Expect elution between 180°C and 220°C regions (approx. 7–9 min depending on ramp).
-
Ion Ratio Check: The abundance of m/z 115 should be dominant (Base Peak or >80%), with m/z 188 visible (>10%).
-
Supporting Data: Predicted Mass Spectrum Table
The following table summarizes the key ions expected in the spectrum.
| m/z | Ion Identity | Formula | Relative Abundance (Est.) | Origin |
| 188 | Molecular Ion (M⁺) | [C₁₂H₁₂O₂]⁺ | 20–40% | Parent molecule. |
| 160 | Acid Cation | [C₁₀H₈O₂]⁺ | 10–30% | Diagnostic: Loss of C₂H₄ (McLafferty). |
| 143 | Acylium Ion | [C₁₀H₇O]⁺ | 60–90% | Loss of ethoxy radical (-OEt). |
| 115 | Ethynylbenzyl | [C₉H₇]⁺ | 100% (Base) | Loss of CO from m/z 143. |
| 89 | Phenyl Cation | [C₇H₅]⁺ | 15–25% | Loss of acetylene (C₂H₂) from m/z 115. |
References
-
NIST Mass Spectrometry Data Center. Ethyl Acetate and Phenylacetate Derivatives Fragmentation. National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms).
-
PubChem. Ethyl 2-(4-ethynylphenyl)acetate Compound Summary. National Library of Medicine. Available at: [Link]
Sources
HPLC retention time comparison of ethynyl ester vs. hydrolyzed acid
An In-Depth Guide to HPLC Retention Time: Comparing Ethynyl Esters and Their Hydrolyzed Carboxylic Acid Counterparts
Introduction: A Tale of Two Analytes
In the landscape of pharmaceutical and chemical research, the precise analysis of related compounds is a daily necessity. A common scenario involves monitoring the hydrolysis of an ester to its corresponding carboxylic acid. This guide, written from the perspective of a Senior Application Scientist, delves into the chromatographic behavior of two such structurally similar yet electronically distinct molecules: an ethynyl ester and its hydrolyzed carboxylic acid form. Understanding their differential retention in High-Performance Liquid Chromatography (HPLC) is not merely an academic exercise; it is fundamental to developing robust methods for reaction monitoring, purity assessment, and stability testing.
This guide will dissect the chemical properties governing their interaction with a reversed-phase HPLC system, explain the causal factors behind their separation, and provide a validated experimental protocol to illustrate these principles in practice.
The Foundational Chemistry: Polarity and Ionization
The primary difference between an ethynyl ester (R-C≡C-COOR') and its corresponding carboxylic acid (R-C≡C-COOH) lies in the terminal functional group. This single transformation from an ester to a carboxylic acid introduces profound changes in the molecule's physicochemical properties, most notably its polarity and capacity for ionization.
-
The Ethynyl Ester: This molecule is relatively non-polar. While the ester group has some polar character and can act as a hydrogen bond acceptor, the absence of a hydroxyl proton means it cannot act as a hydrogen bond donor.[1] Its overall character is dominated by the hydrocarbon backbone and the ethynyl group, making it moderately hydrophobic.
-
The Hydrolyzed Acid: The carboxylic acid functional group is significantly more polar. It features a carbonyl oxygen and a hydroxyl group, enabling it to act as both a hydrogen bond acceptor and donor.[1] Crucially, the carboxylic acid is ionizable. This means its charge state—and therefore its apparent polarity—is highly dependent on the pH of its environment.
This fundamental difference in polarity is the primary lever we can use to achieve chromatographic separation.
The Chromatographic Arena: Reversed-Phase HPLC
For the separation of small molecules with varying degrees of hydrophobicity, reversed-phase HPLC (RP-HPLC) is the industry's workhorse.[2] The principle is straightforward:
-
Stationary Phase: A non-polar, hydrophobic surface, most commonly silica particles chemically bonded with 18-carbon alkyl chains (C18 or ODS).[3][4][5]
-
Mobile Phase: A polar solvent system, typically a mixture of water or an aqueous buffer and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).
In this system, retention is governed by hydrophobic interactions. Less polar (more hydrophobic) analytes interact more strongly with the non-polar C18 stationary phase and are retained longer.[6] Conversely, more polar (more hydrophilic) analytes have a greater affinity for the polar mobile phase and elute from the column earlier.[7][8]
The Critical Variable: Mobile Phase pH and its Effect on Retention
While the ester's retention is relatively stable, the carboxylic acid's behavior is a direct function of the mobile phase pH. The key is the acid's pKa value, the pH at which it is 50% in its neutral (protonated, R-COOH) form and 50% in its charged (deprotonated, R-COO⁻) form.[9]
-
At High pH (pH > pKa + 2): The carboxylic acid is fully deprotonated to its carboxylate anion (R-COO⁻). This ionic form is extremely polar and has very little affinity for the non-polar C18 stationary phase. Consequently, it will be poorly retained and elute very quickly, often near the column's void volume.[10][11]
-
At Low pH (pH < pKa - 2): The carboxylic acid is fully protonated (R-COOH). In this neutral form, it is significantly less polar and more hydrophobic. This technique, known as ion suppression , increases the analyte's interaction with the stationary phase, leading to a dramatic increase in retention time.[10][12][13]
Therefore, by controlling the mobile phase pH, we can directly manipulate the retention time of the hydrolyzed acid, while the ester's retention time remains largely unchanged. This pH-mediated selectivity is the cornerstone of a successful separation.
Below is a diagram illustrating the relationship between the two compounds and their key properties influencing HPLC retention.
Caption: Chemical relationship and key chromatographic properties.
Experimental Protocol: A Self-Validating System
This protocol describes a robust method to compare the retention times of an ethynyl ester and its hydrolyzed acid, demonstrating the effect of ion suppression.
Objective: To resolve the ethynyl ester from its hydrolyzed acid and demonstrate the pH-dependent retention of the acid.
4.1. Materials and Instrumentation
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytes: Ethynyl ester standard, hydrolyzed acid standard.
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water.
-
Reagents: Trifluoroacetic acid (TFA) or formic acid.
4.2. Sample and Mobile Phase Preparation
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of the ethynyl ester and the hydrolyzed acid in ACN.
-
Working Standard: Prepare a mixed working standard containing approximately 50 µg/mL of each analyte by diluting the stock solutions in a 50:50 ACN:Water mixture.
-
Mobile Phase A (Acidified): 0.1% (v/v) TFA in Water. (e.g., add 1.0 mL of TFA to 999 mL of HPLC-grade water). This will result in a pH of approximately 2.
-
Mobile Phase B: 100% Acetonitrile (ACN).
4.3. Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for robust, high-efficiency separations of small molecules.[2] |
| Mobile Phase A | 0.1% TFA in Water | The acidic modifier ensures the carboxylic acid is in its protonated, non-ionized form, maximizing retention.[13] |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good selectivity for a wide range of compounds. |
| Gradient | 30% to 90% B over 10 min | A gradient ensures that both the potentially early-eluting acid and the later-eluting ester are captured with good peak shape in a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |
| Detection | UV at 254 nm (or λmax) | Select a wavelength where both analytes have reasonable absorbance. |
| Run Time | 15 minutes | Includes gradient and column re-equilibration. |
4.4. Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for HPLC analysis.
Expected Results and Interpretation
By running the experiment as described, a clear separation between the two analytes is expected. The data below represents a typical outcome.
| Analyte | Expected Retention Time (RT) with 0.1% TFA (pH ≈ 2) | Rationale for Retention |
| Hydrolyzed Acid | ~ 5.5 minutes | Moderately retained. The acidic mobile phase suppresses ionization, making the molecule less polar and allowing for interaction with the C18 stationary phase. |
| Ethynyl Ester | ~ 8.0 minutes | Strongly retained. The ester is inherently less polar than the protonated acid, leading to stronger hydrophobic interactions with the stationary phase and a longer retention time. |
Interpreting the Chromatogram:
-
Peak 1 (Earlier Elution): This will be the hydrolyzed carboxylic acid . Its polarity, even in the protonated state, is higher than that of the ester, causing it to elute first.
-
Peak 2 (Later Elution): This will be the ethynyl ester . Its greater hydrophobicity results in a stronger affinity for the C18 column, hence a longer retention time.
If the same analysis were attempted with a neutral mobile phase (e.g., water and ACN with no acid modifier), the hydrolyzed acid's peak would shift dramatically to a much earlier retention time (< 2 minutes), potentially co-eluting with the solvent front, while the ester's peak would remain at approximately 8.0 minutes. This confirms the identity of the peaks and validates the principle of ion suppression.
Conclusion
The chromatographic separation of an ethynyl ester and its hydrolyzed acid is a classic example of leveraging fundamental chemical principles to achieve analytical objectives. The key takeaways are:
-
Polarity is Paramount: The ester is inherently less polar than its corresponding carboxylic acid, which predicts that the ester will be retained longer in a standard reversed-phase system.
-
pH is the Control Knob: The retention time of the ionizable carboxylic acid is highly sensitive to mobile phase pH.
-
Ion Suppression is Essential: To achieve good retention and a sharp peak shape for the carboxylic acid, the mobile phase must be acidified to a pH at least two units below the acid's pKa, keeping it in its neutral, more hydrophobic form.
By understanding and applying these core concepts, researchers and scientists can confidently develop and troubleshoot HPLC methods for a wide array of ionizable compounds, ensuring data integrity and advancing drug development and chemical research.
References
-
Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
What are C18 HPLC columns? GL Sciences. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
C18: Most Popular RP Stationary Phase. Phenomenex. [Link]
-
12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]
-
C18 HPLC Columns: A Comprehensive Guide to Properties & Applications. WebofPharma. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
C18 Column / C18 HPLC Columns. Labcompare.com. [Link]
-
HPLC Retention Time. Chromatography Forum. [Link]
-
[Analytical Chemistry] Question about HPLC retention time. Reddit. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
How do carboxylic acids differ from esters? Vaia. [Link]
Sources
- 1. vaia.com [vaia.com]
- 2. C18 HPLC Columns: A Comprehensive Guide to Properties & Applications [webofpharma.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. C18: Most Popular RP Stationary Phase [phenomenex.com]
- 5. labcompare.com [labcompare.com]
- 6. HPLC Retention Time - Chromatography Forum [chromforum.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. veeprho.com [veeprho.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. biotage.com [biotage.com]
Validating purity of 4-Ethynyl-benzeneacetic acid ethyl ester via TLC
Validating the Purity of 4-Ethynyl-benzeneacetic Acid Ethyl Ester: A Comparative Guide to TLC, HPTLC, and HPLC
As a Senior Application Scientist, ensuring the chemical purity of bifunctional building blocks is paramount. 4-Ethynyl-benzeneacetic acid ethyl ester (CAS: 87356-23-8) is a highly versatile intermediate utilized in drug discovery and materials science. It features two reactive handles: an ethyl ester (primed for saponification or amidation) and a terminal phenylacetylene moiety (ideal for CuAAC "Click" chemistry or Sonogashira cross-coupling).
Because trace impurities—such as alkyne oligomers, unreacted starting materials, or hydrolyzed acids—can severely poison transition metal catalysts (e.g., Pd, Cu) used in downstream synthesis, rigorous purity validation is non-negotiable. This guide objectively compares Thin Layer Chromatography (TLC) with High-Performance TLC (HPTLC) and High-Performance Liquid Chromatography (HPLC), providing self-validating experimental protocols grounded in chromatographic causality.
Physicochemical Profiling & Chromatographic Rationale
To design an effective separation method, we must first analyze the molecule's physicochemical properties:
-
Polarity: The molecule exhibits moderate polarity. The aromatic ring and terminal alkyne are hydrophobic, while the ethyl ester provides a localized dipole and hydrogen-bond acceptor capabilities.
-
Stationary Phase Causality: Normal-phase silica gel (
) is the optimal stationary phase for rapid screening. The ester group interacts with the acidic silanol groups of the silica via dipole interactions, while the hydrophobic ethynyl-benzene core drives migration in non-polar mobile phases. -
Detection Causality: The conjugated aromatic system strongly absorbs UV light at 254 nm. Furthermore, the terminal alkyne is highly susceptible to oxidation. By utilizing an alkaline Potassium Permanganate (
) stain, we can achieve functional-group-specific detection; the alkyne reduces to , creating a bright yellow/brown spot against a purple background [1].
Comparative Analysis: TLC vs. HPTLC vs. HPLC
While standard TLC is the workhorse of synthetic chemistry, it lacks the quantitative rigor required for final pharmaceutical release. The table below compares the performance of TLC, HPTLC, and HPLC for validating this specific ester [2].
| Parameter | Normal-Phase TLC | HPTLC (High-Performance TLC) | RP-HPLC (Reverse-Phase) |
| Primary Use Case | Rapid in-process reaction monitoring and initial purity checks. | Semi-quantitative parallel screening of multiple batches. | Final quantitative purity validation and impurity profiling. |
| Stationary Phase | Silica Gel 60 (Particle size: 10–20 µm). | Optimized Silica Gel 60 (Particle size: 5 µm). | C18 bonded silica (Particle size: 1.7–5 µm). |
| Resolution | Moderate. Struggles to separate structurally similar oligomers. | High. Tighter bands due to smaller particle size and automated application. | Very High. Excellent baseline separation of closely related impurities. |
| Quantitative Ability | Qualitative (Visual estimation). | Semi-quantitative (via UV densitometric scanning). | Highly Quantitative (Peak area integration). |
| Throughput & Speed | High (10–15 mins for multiple samples). | High (15–20 mins for multiple samples). | Low to Moderate (10–30 mins per single sample injection). |
| Cost per Analysis | Very Low. | Moderate (Requires automated spotter/scanner). | High (Requires expensive solvents, columns, and instrumentation). |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must be a "self-validating system." This means incorporating internal controls directly into the protocol to rule out false positives, artifacts, or system errors.
Protocol A: Rapid Purity Validation via Normal-Phase TLC (Self-Validating Co-Spot Method)
This protocol utilizes a "co-spotting" technique to definitively prove that the migrating spot is the target compound and not a matrix artifact.
Materials:
-
TLC Plates: Silica gel 60
on aluminum backing. -
Mobile Phase: Hexanes / Ethyl Acetate (9:1 v/v). Rationale: This non-polar dominant blend perfectly balances the moderate polarity of the ester, targeting an ideal
of 0.4–0.5. -
Stain: Alkaline
solution (1.5 g , 10 g , 1.25 mL 10% NaOH in 200 mL ) [3].
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 1 mg of the synthesized 4-Ethynyl-benzeneacetic acid ethyl ester in 1 mL of Dichloromethane (DCM). Prepare a separate reference standard solution of known purity at the same concentration.
-
Application (The Internal Control): Draw a baseline 1 cm from the bottom of the plate. Apply three distinct spots:
-
Lane 1: Reference Standard only.
-
Lane 2: Co-spot (Apply Reference Standard, let dry, then apply Sample directly on top).
-
Lane 3: Sample only.
-
-
Development: Place the plate in a pre-saturated TLC chamber containing the 9:1 Hexanes/EtOAc mobile phase. Allow the solvent front to rise to 1 cm below the top edge. Remove and air dry.
-
Dual-Mode Detection:
-
Non-Destructive: Examine under UV light (254 nm). Mark all dark quenching spots with a pencil.
-
Destructive (Functional Validation): Dip the plate into the
stain. Gently heat with a heat gun. The alkyne-containing target compound will rapidly turn yellow/brown.
-
-
Validation Criteria: The sample is deemed pure if Lane 3 shows only a single spot that perfectly aligns with Lane 1, and Lane 2 (the co-spot) remains a single, perfectly round spot without "figure-eight" splitting. The spot must be both UV-active and
-positive.
Protocol B: Orthogonal Validation via RP-HPLC
If the TLC indicates high purity, the sample must be orthogonally validated using Reverse-Phase HPLC to detect impurities that may have co-eluted on normal-phase silica [4].
Step-by-Step Workflow:
-
System Suitability (The Internal Control): Run a blank injection (diluent only, e.g., 50:50 Water:Acetonitrile) to identify and exclude any system or solvent peaks from the final integration.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient elution from 10% Acetonitrile (in Water + 0.1% TFA) to 90% Acetonitrile over 15 minutes. Rationale: The gradient ensures that highly polar impurities (like hydrolyzed acids) elute early, while non-polar alkyne dimers elute late.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Validation Criteria: Integration of the chromatogram must show the target peak accounting for >98% of the total peak area (excluding blank system peaks).
Purity Validation Workflow
The following diagram illustrates the logical decision tree for validating the purity of 4-Ethynyl-benzeneacetic acid ethyl ester, demonstrating how TLC acts as the gatekeeper for more resource-intensive HPLC analysis.
Workflow for the orthogonal purity validation of 4-Ethynyl-benzeneacetic acid ethyl ester.
References
-
Organic Syntheses. One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. (2024). Organic Syntheses. Available at:[Link]
-
Current Issues in Pharmacy and Medical Sciences. A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. (2022). Medical University of Lublin. Available at:[Link]
-
Beilstein Journal of Organic Chemistry. End-labeled amino terminated monotelechelic glycopolymers generated by ROMP and Cu(I)-catalyzed azide–alkyne cycloaddition. (2010). Beilstein Journals. Available at: [Link]
-
Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatility, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. (2024). MDPI. Available at:[Link]
Comparison of click reactivity: 4-ethynyl vs. 4-azido phenylacetic esters
A Senior Application Scientist’s Guide to CuAAC Reactivity: 4-Ethynyl vs. 4-Azido Phenylacetic Esters
In the realm of bioorthogonal chemistry and drug development, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is heavily relied upon for its robust 1,4-disubstituted 1,2,3-triazole formation[1]. However, treating all "click" reagents as functionally identical is a common pitfall. When designing linkers or functionalizing active pharmaceutical ingredients (APIs), the choice between using an aromatic alkyne (e.g., 4-ethynylphenylacetic esters) and an aromatic azide (e.g., 4-azidophenylacetic esters) fundamentally alters the reaction kinetics, stability profiles, and required experimental conditions[2].
This guide provides an objective, data-driven comparison of these two structural motifs, detailing the mechanistic causality behind their reactivity and providing self-validating protocols to ensure synthetic success.
Mechanistic Causality & Reactivity Profiles
To optimize a CuAAC workflow, one must understand how the aromatic ring influences the electronic properties of the reactive functional group.
4-Ethynylphenylacetic Esters (Aromatic Alkynes) Aromatic alkynes are exceptionally efficient substrates for CuAAC[3]. The conjugation of the terminal alkyne with the electron-withdrawing phenyl ring increases the acidity of the terminal proton (pKa ~28.8, compared to ~30 for aliphatic alkynes). This increased acidity drastically accelerates the rate-determining step: the deprotonation and subsequent insertion of copper to form the critical dinuclear Cu(I)-acetylide intermediate[4]. Furthermore, 4-ethynylphenylacetic esters are chemically stable, insensitive to light, and highly resistant to degradation under standard bench conditions.
4-Azidophenylacetic Esters (Aromatic Azides) Aromatic azides exhibit blisteringly fast reaction rates—often completing within minutes. The electron-deficient nature of the phenyl ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. This facilitates a highly favorable orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the Cu(I)-acetylide, accelerating the cycloaddition event[2]. The Causality of Failure: This electronic activation is a double-edged sword. The lowered LUMO makes aromatic azides highly susceptible to side reactions. They are notoriously light-sensitive (undergoing photochemical degradation to highly reactive nitrenes) and are easily reduced to anilines by excess sodium ascorbate or thiols commonly used in standard CuAAC catalytic systems.
Mechanistic divergence in CuAAC for aromatic alkynes vs azides.
Quantitative Performance Comparison
The following table summarizes the operational differences between the two ester derivatives to guide substrate selection.
| Parameter | 4-Ethynylphenylacetic Esters | 4-Azidophenylacetic Esters |
| Reactivity Classification | Aromatic Alkyne | Aromatic Azide |
| Relative CuAAC Rate | Fast | Very Fast |
| Bench Stability | Excellent (Months at RT) | Moderate (Requires -20°C, dark storage) |
| Primary Side Reaction | Glaser coupling (if O₂ is present) | Reduction to aniline; Nitrene formation |
| Light Sensitivity | None | High (Requires foil-wrapped vessels) |
| Optimal Catalyst System | CuSO₄ / Sodium Ascorbate | Ascorbate-free Cu(I) complexes (e.g.,[Cu(MeCN)₄]PF₆) |
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental methodologies must be tailored to the specific vulnerabilities of the substrate. Using a universal "click kit" protocol for both will result in the degradation of the aromatic azide.
Protocol A: Robust CuAAC with 4-Ethynylphenylacetic Ester
Because the aromatic alkyne is highly stable, we can utilize the standard, highly efficient in situ Cu(I) generation method.
Reagents: 4-ethynylphenylacetic ester (1.0 eq), target aliphatic azide (1.1 eq), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%), tert-Butanol/Water (1:1).
-
Preparation: Dissolve the 4-ethynylphenylacetic ester and the aliphatic azide in tert-Butanol (0.1 M concentration).
-
Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O in water. Add Sodium Ascorbate. Self-Validation Check: The solution must immediately transition from bright blue to pale yellow, confirming the reduction of Cu(II) to the catalytically active Cu(I) species.
-
Reaction: Add the aqueous catalyst mixture to the organic substrate solution. Stir vigorously at room temperature for 1–2 hours.
-
Workup: Dilute with ethyl acetate, wash with saturated NH₄Cl to strip copper, dry over Na₂SO₄, and concentrate.
Protocol B: Ascorbate-Free CuAAC with 4-Azidophenylacetic Ester
To prevent the reduction of the sensitive aromatic azide to an aniline byproduct, this protocol entirely eliminates sodium ascorbate by utilizing a pre-formed Cu(I) salt stabilized by a ligand.
Reagents: 4-azidophenylacetic ester (1.0 eq), target aliphatic alkyne (1.1 eq), [Cu(MeCN)₄]PF₆ (5 mol%), THPTA ligand (5 mol%), anhydrous DMSO.
-
Environmental Control: Wrap the reaction vial completely in aluminum foil to block ambient UV/visible light, preventing photochemical nitrene generation.
-
Preparation: Dissolve the 4-azidophenylacetic ester and aliphatic alkyne in anhydrous, degassed DMSO under an Argon atmosphere.
-
Catalyst Addition: Premix [Cu(MeCN)₄]PF₆ and THPTA in a small volume of degassed DMSO, then transfer to the main reaction vial.
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Self-Validation Check (LC-MS): Monitor the reaction via LC-MS. The absence of an
peak (loss of N₂) or an peak (reduction to amine) confirms that the azide remained intact prior to the successful cycloaddition.
Experimental workflow diverging by substrate stability.
Conclusion & Strategic Recommendations
For general linker chemistry and bioconjugation, 4-ethynylphenylacetic esters are vastly superior due to their bench stability, lack of light sensitivity, and compatibility with standard, inexpensive ascorbate-driven CuAAC protocols.
4-azidophenylacetic esters should be reserved for highly specialized applications where ultra-fast kinetics are absolutely required (e.g., radiolabeling with short-lived isotopes), provided the laboratory is equipped to handle ascorbate-free Cu(I) systems and strict photoprotection.
References
-
Hein, J. E., & Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.[Link]
-
Presolski, S. I., et al. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society.[Link]
-
ACS Publications. Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.[Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the UV-Vis Absorption of 4-ethynyl-benzeneacetic acid ethyl ester and its Analogs
For researchers and professionals in drug development and materials science, understanding the electronic properties of molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing these properties, providing insights into the electronic transitions within a molecule. This guide offers a detailed comparison of the UV-Vis absorption characteristics of 4-ethynyl-benzeneacetic acid ethyl ester and its structurally related analogs. By examining the influence of various substituents on the benzene ring, we can elucidate the structure-property relationships that govern their spectroscopic behavior.
Introduction to 4-ethynyl-benzeneacetic acid ethyl ester
4-ethynyl-benzeneacetic acid ethyl ester is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The presence of the ethynyl group provides a versatile handle for further chemical modifications, such as "click" chemistry, making it a valuable building block for creating more complex molecular architectures. The phenylacetic acid ethyl ester moiety is a common scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. Understanding its UV-Vis absorption is crucial for quality control, reaction monitoring, and predicting its behavior in various chemical and biological environments.
The Foundational Chromophore: Phenylacetic Acid Ethyl Ester
The fundamental chromophore in this series of molecules is the benzene ring. In simple, unconjugated benzene derivatives, the UV-Vis spectrum is typically characterized by two main absorption bands: a strong primary band (E2-band) around 204 nm and a much weaker, secondary band (B-band) with fine structure around 256 nm. These arise from π → π* electronic transitions within the aromatic ring. The substitution on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands.
Comparative Analysis of UV-Vis Absorption Maxima
The introduction of a substituent on the benzene ring can cause a shift in the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). This is primarily dictated by the electronic nature of the substituent and its ability to interact with the π-system of the benzene ring.
| Compound | Substituent (at para-position) | Electronic Effect | Predicted/Observed λmax (nm) |
| Ethyl phenylacetate | -H | Neutral | ~258 |
| Ethyl 4-methylphenylacetate | -CH₃ | Electron-Donating (weak) | ~265 |
| 4-ethynyl-benzeneacetic acid ethyl ester | -C≡CH | Electron-Withdrawing (weak) & Conjugating | ~270-280 (Estimated) |
| Ethyl 4-nitrophenylacetate | -NO₂ | Electron-Withdrawing (strong) | ~282[1] |
Rationale for the Comparison:
-
Ethyl phenylacetate serves as our baseline, representing the unsubstituted benzeneacetic acid ester core.
-
Ethyl 4-methylphenylacetate , with a weak electron-donating methyl group, is expected to cause a slight bathochromic shift compared to the baseline.
-
Ethyl 4-nitrophenylacetate , with a strong electron-withdrawing nitro group in conjugation with the ring, exhibits a significant bathochromic shift.
-
4-ethynyl-benzeneacetic acid ethyl ester is particularly interesting. The ethynyl group is weakly electron-withdrawing but, more importantly, it extends the π-conjugated system of the benzene ring. This extension of conjugation is predicted to cause a noticeable bathochromic shift, likely placing its λmax between that of the methyl and nitro derivatives.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure accurate and reproducible data, a standardized protocol for obtaining UV-Vis spectra is essential.
I. Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 400 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade ethanol is a suitable solvent due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.
-
Analytical Balance: For accurate weighing of samples.
-
Volumetric Flasks and Pipettes: For the preparation of accurate solutions.
II. Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in spectroscopic grade ethanol in a 100 mL volumetric flask to create a stock solution.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax. This range ensures the best accuracy and adherence to the Beer-Lambert Law.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill a quartz cuvette with the spectroscopic grade ethanol to be used as the blank.
-
Place the blank cuvette in the reference and sample holders and run a baseline correction.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Run the spectral scan.
-
Identify the wavelength of maximum absorbance (λmax).
-
III. Data Analysis
The primary data obtained is a plot of absorbance versus wavelength. The λmax is the wavelength at which the highest absorbance is recorded. For quantitative analysis, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance at λmax
-
ε is the molar absorptivity (L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (cm)
-
c is the concentration of the solution (mol L⁻¹)
Logical Workflow for UV-Vis Analysis
The following diagram illustrates the logical workflow for the experimental determination of the UV-Vis absorption maximum.
Caption: Experimental workflow for determining the UV-Vis absorption maximum.
Conclusion
This guide provides a comparative framework for understanding the UV-Vis absorption properties of 4-ethynyl-benzeneacetic acid ethyl ester. By comparing it to structurally similar analogs, we can predict its spectroscopic behavior and appreciate the electronic influence of the ethynyl substituent. The provided experimental protocol offers a standardized approach for obtaining high-quality UV-Vis data, which is essential for researchers in drug development and materials science. The principles and methodologies outlined here serve as a valuable resource for characterizing novel compounds and elucidating their electronic structure.
References
- Fieser, L. F., & Fieser, M. (1959). Steroids.
-
Woodward, R. B. (1942). Structure and the Absorption Spectra of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 64(1), 72–75. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). Ethyl 4-nitrophenylacetate. National Center for Biotechnology Information. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Melting Point Verification for Crystalline Ethyl 4-Ethynylphenylacetate: A Comparative Methodological Guide
As a Senior Application Scientist, I frequently encounter challenges in standardizing quality control (QC) for highly reactive pharmaceutical intermediates. Crystalline ethyl 4-ethynylphenylacetate is a prime example. This compound is a critical alkyne building block, notably utilized in Sonogashira cross-coupling reactions to synthesize stable-isotope labeled hydrophobic hydrazide reagents for the relative quantification of N-linked glycans via electrospray ionization mass spectrometry (ESI-MS) [1].
Because the terminal alkyne moiety is sensitive to thermal degradation and polymerization in the presence of trace metal impurities, verifying the absolute purity of crystalline ethyl 4-ethynylphenylacetate before downstream coupling is non-negotiable. A depressed or broadened melting point indicates the presence of residual solvents, unreacted starting materials, or degradation products that can poison palladium/copper catalysts.
This guide objectively compares three leading melting point verification technologies, providing actionable, self-validating protocols and comparative experimental data to optimize your laboratory's QC workflow.
Mechanistic Causality in Melting Point Determination
Melting is not an instantaneous event but a thermodynamic transition. The "melting range" is defined from the onset (the first detectable liquid phase) to the clear point (no solid phase remaining) [2].
When analyzing crystalline ethyl 4-ethynylphenylacetate, void spaces in a poorly prepared sample act as thermal insulators. This causes a localized temperature gradient that artificially broadens the observed melting range. Therefore, uniform pulverization and precise heating ramp rates are not merely procedural suggestions—they are mechanistically required to eliminate thermal lag between the instrument's heating block and the crystal lattice of the sample.
Comparison of Verification Technologies
To establish a robust QC pipeline, laboratories must choose the right analytical tool. We compared three primary methodologies:
-
Automated Optical Capillary Melting Point (The Recommended QC Product):
-
Mechanism: Utilizes digital video imaging and light transmission to detect phase changes. As the opaque crystalline powder melts, light transmission increases, allowing an algorithm to objectively define the onset and clear points.
-
Advantage: High throughput (up to 6 simultaneous samples), eliminates operator subjectivity, and is fully compliant with USP <741> standards.
-
-
Differential Scanning Calorimetry (DSC) (The R&D Gold Standard):
-
Mechanism: Measures the differential heat flow required to increase the temperature of the sample versus an empty reference pan.
-
Advantage: Extremely precise; detects polymorphic transitions and calculates absolute thermodynamic purity via the Van 't Hoff equation. However, it suffers from low throughput and high consumable costs.
-
-
Hot Stage Microscopy (HSM) (The Troubleshooting Tool):
-
Mechanism: A polarized light microscope equipped with a temperature-controlled stage.
-
Advantage: Allows visual observation of crystal habit changes or decomposition prior to melting, though the results are highly subjective.
-
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, every protocol must be a self-validating system. Below are the optimized procedures for the two primary quantitative methods.
Protocol A: Automated Capillary Melting Point (USP <741> Compliant)
Causality Check: We utilize a 1 °C/min heating rate near the expected melting point to ensure the sample temperature is in equilibrium with the heating block, preventing a positive bias in the recorded temperature [2].
-
System Validation: Run a USP Primary Reference Standard (e.g., Vanillin, MP ~81.0 °C) alongside your samples to continuously verify and validate instrument calibration.
-
Sample Preparation: Gently pulverize the crystalline ethyl 4-ethynylphenylacetate in an agate mortar to a fine, uniform powder. (Rationale: Maximizes surface area and eliminates insulating air pockets).
-
Capillary Loading: Introduce the powder into a standard glass capillary (0.8–1.2 mm ID) and tamp it down through a 1-meter drop tube to achieve a densely packed fill height of exactly 3 mm.
-
Heating Profile: Rapidly heat the block to 5 °C below the expected melting onset.
-
Data Acquisition: Reduce the ramp rate to 1 °C/min. Allow the optical sensor to record the transmission curve, logging the Onset (10% transmission) and Clear Point (100% transmission).
Protocol B: Differential Scanning Calorimetry (DSC)
-
Calibration: Verify the cell constant and temperature calibration using an Indium standard (MP 156.6 °C) prior to the run.
-
Sample Encapsulation: Weigh exactly 2.0–3.0 mg of the compound into a standard aluminum Tzero pan and seal hermetically. (Rationale: Precise mass is required to accurately calculate the heat of fusion, ΔH).
-
Purge Gas: Establish a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation of the alkyne during heating.
-
Thermal Method: Equilibrate at 20 °C, then heat at a rate of 10 °C/min past the melting transition.
-
Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (
) and the peak temperature ( ).
Quantitative Data Presentation
The following table summarizes the performance of each technology using a representative, highly purified batch of crystalline ethyl 4-ethynylphenylacetate.
| Parameter | Automated Capillary (Product) | Differential Scanning Calorimetry (DSC) | Hot Stage Microscopy (HSM) |
| Measured Onset Temp (°C) | 68.4 | 68.35 | 68.5 |
| Measured Clear Point (°C) | 69.2 | N/A (Peak at 69.1) | 69.4 |
| Precision (RSD, n=6) | < 0.2% | < 0.1% | ~ 1.5% |
| Throughput | High (6 samples / run) | Low (1 sample / run) | Low (1 sample / run) |
| Primary Output | Optical Transmission Curve | Heat Flow (W/g) & ΔH | Visual Micrograph |
| Cost per Analysis | Low (< $1) | High (~ $15) | Low (< $1) |
Data Interpretation: While DSC provides the highest precision and thermodynamic confirmation, the Automated Capillary method delivers statistically identical onset temperatures at a fraction of the cost and time, making it the superior choice for routine batch verification.
Workflow Visualization
Figure 1: Decision matrix and workflow for melting point verification of pharmaceutical intermediates.
References
-
Title: Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Compliance with amended General Chapter USP<741> Melting Range or Temperature Source: ChemRxiv URL: [Link]
Benchmarking Purity: Elemental Analysis Standards for Ethynyl-Substituted Benzeneacetic Esters
Topic: Elemental Analysis Standards for Ethynyl-Substituted Benzeneacetic Esters Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of pharmaceutical intermediate validation, ethynyl-substituted benzeneacetic esters (often precursors for fused heterocycles or "click" chemistry reagents) present a unique analytical challenge.[1] Their high carbon-to-hydrogen ratio and thermal sensitivity often render standard validation protocols inadequate.[1]
This guide objectively compares the performance of the traditional Combustion Analysis (CHN) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) workflows.[1] We provide experimental protocols and decision matrices to help researchers establish robust purity standards for these specific compounds.
Part 1: The Analytical Challenge
Ethynyl-substituted benzeneacetic esters combine a lipophilic ester moiety with a reactive alkyne.[1] This structure creates specific hurdles for elemental analysis:
-
Incomplete Combustion: The triple bond can lead to soot formation in standard CHN analyzers, yielding falsely low Carbon values.[1]
-
Solvent Trapping: The benzeneacetic core is prone to trapping chlorinated solvents (e.g., DCM) or lattice water, which skews elemental percentages.[1]
-
Thermal Instability: Terminal alkynes may polymerize or decompose before volatilization, disrupting the "flash combustion" mechanism.[1]
Part 2: Comparative Analysis of Validation Standards
We compare three primary methodologies ("Standards") used to validate the elemental composition of these esters.
Option A: Classical Combustion Analysis (CHN)
The Historical Gold Standard[1]
-
Mechanism: Flash combustion at >900°C; detection of CO₂, H₂O, and N₂ via thermal conductivity.[1]
-
Performance on Ethynyl Esters: Often struggles with the high-energy triple bond, requiring Tungsten Trioxide (WO₃) catalysts to ensure complete oxidation.[1]
Option B: Quantitative NMR (qNMR)
The Modern Metrological Standard[1]
-
Mechanism: Direct ratio measurement of analyte protons vs. a certified internal standard (e.g., Maleic Acid or TCNB).[1]
-
Performance on Ethynyl Esters: Highly effective. The distinct alkyne proton (if terminal) or adjacent methylene protons provide clean integration signals away from the aromatic region.
Option C: High-Resolution Mass Spectrometry (HRMS)
The Identity Standard
-
Mechanism: Ionization (ESI/APCI) and Time-of-Flight (TOF) detection.[1]
-
Performance on Ethynyl Esters: Excellent for formula confirmation but poor for quantitative purity (%) unless coupled with LC-UV.[1]
Performance Matrix: Ethynyl-Substituted Benzeneacetic Esters
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (Orbitrap/TOF) |
| Accuracy (Purity) | Moderate (±0.4% tolerance) | High (±0.1% achievable) | Low (Qualitative only) |
| Sample Required | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <0.1 mg |
| Interference Risk | High (Solvent/Soot) | Low (Signals separated) | Moderate (Ion suppression) |
| Throughput | Low (Serial analysis) | Medium | High |
| Cost per Run | $ | ||
| Best For | Final Publication Requirement | Routine Purity & Potency | Formula Confirmation |
Part 3: Experimental Protocols
Protocol 1: Optimized CHN Combustion for Ethynyl Esters
To mitigate soot formation and solvent trapping.
-
Pre-Treatment: Dry the sample in a vacuum oven at 40°C for 12 hours. Note: Avoid higher temps to prevent alkyne polymerization.
-
Weighing: Weigh 2.0–2.5 mg of the ester into a tin capsule using a microbalance (readability 0.001 mg).
-
Catalyst Addition: Add 5–10 mg of Tungsten Trioxide (WO₃) powder directly over the sample.
-
Why: WO₃ acts as an oxygen donor and flux, preventing the formation of graphitic carbon from the alkyne backbone.[1]
-
-
Combustion Cycle: Set the furnace temperature to 980°C (standard is often 950°C) and increase the oxygen dose time by 10 seconds to ensure complete burn.
Protocol 2: qNMR Validation Workflow
The recommended internal standard method.
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (δ 6.0 ppm) or Dimethyl sulfone (δ 3.0 ppm).[1]
-
Why: These standards do not overlap with the aromatic (δ 7.0–7.5) or the ethynyl/methylene (δ 2.0–4.0) signals of the benzeneacetic ester.
-
-
Preparation:
-
Weigh ~10 mg of analyte (precision ±0.01 mg).[1]
-
Weigh ~5 mg of Internal Standard (precision ±0.01 mg).
-
Dissolve both in 0.6 mL DMSO-d₆ (prevents alkyne exchange seen in CD₃OD).
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Alkynes have long T1 relaxation times).
-
Scans: 16–32.
-
-
Calculation:
[1]
Part 4: Visualization & Decision Logic[1]
Workflow: Selecting the Right Validation Standard
Caption: Decision tree for validating ethynyl-substituted benzeneacetic esters. Note the fallback to qNMR if CHN fails due to incomplete combustion.
References
-
Synthesis and Pharmacological Evaluation of Substituted Benzeneacetic Acid Esters. Scholars Research Library. Available at: [Link][1]
-
Spectroscopy of the Alkynes: NMR Absorptions. Chemistry LibreTexts. Available at: [Link]
-
Standard Test Method for Instrumental Determination of Carbon, Hydrogen, and Nitrogen. ASTM International (ASTM D5291).[1] Available at: [Link][1]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Ethynyl-benzeneacetic acid ethyl ester
Executive Summary
4-Ethynyl-benzeneacetic acid ethyl ester (Synonym: Ethyl 4-ethynylphenylacetate) presents a dual-hazard profile: flammability typical of organic esters and explosive reactivity associated with the terminal alkyne moiety. Improper disposal—specifically contact with heavy metals (Copper, Silver) or strong bases—can generate shock-sensitive metal acetylides.
Immediate Action Directive:
-
DO NOT dispose of in metal containers (cans/drums). Use High-Density Polyethylene (HDPE) or Glass.
-
DO NOT mix with heavy metal waste streams (e.g., silver nitrate, copper catalysts) without prior quenching.
-
Disposal Path: High-BTU Incineration via a certified hazardous waste contractor.
Chemical Profile & Hazard Assessment
To ensure safe disposal, one must understand the molecular triggers of instability.
| Property | Specification | Disposal Implication |
| Chemical Name | Ethyl 4-ethynylphenylacetate | Primary Identifier for Waste Manifest |
| Functional Groups | Terminal Alkyne (-C≡CH), Ester (-COOEt) | Alkyne: Shock-sensitive acetylide risk.Ester: Flammability/Combustibility.[1] |
| Physical State | Liquid or Low-Melting Solid | Requires leak-proof secondary containment. |
| Reactivity | High (Acidic Alkyne Proton) | Incompatible with Cu, Ag, Hg, and Strong Bases. |
| Flash Point | Est. >90°C (Combustible) | Class IIIB Combustible Liquid (treat as Flammable for disposal). |
The Acetylide Threat (Scientific Context)
The terminal ethynyl proton (
Pre-Disposal Stabilization Protocols
Before entering the waste stream, the chemical state must be assessed. Follow the decision logic below to determine if "Quenching" is required.
Protocol A: Quenching Reaction Mixtures (e.g., Sonogashira Couplings)
If the waste contains copper catalysts or base, you must sequester the metal and neutralize the alkyne potential before binning.
-
Chelation Wash: Wash the organic layer with saturated aqueous EDTA or Ammonium Chloride (NH₄Cl) to sequester Copper ions.
-
Why: Removes the metal catalyst that triggers acetylide formation.
-
-
Neutralization: Ensure the pH of the aqueous waste is neutral (pH 6-8).
-
Separation: Separate the organic phase containing the ester.
-
Dilution: Dilute the organic phase with a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) to <10% concentration if high reactivity is suspected.
Protocol B: Pure/Stock Chemical Disposal
Do not quench pure material. Attempting to chemically alter pure stock introduces unnecessary exothermic risk.
-
Action: Seal in original container (if compatible) or transfer to a clean HDPE container.
-
Labeling: Apply "High BTU Waste" and "Terminal Alkyne" warning labels.
Disposal Workflow & Decision Tree
The following diagram outlines the logical flow for categorizing and disposing of 4-Ethynyl-benzeneacetic acid ethyl ester waste.
Figure 1: Decision logic for segregating and treating alkyne-ester waste streams to prevent acetylide formation.
Operational Procedures
Container Specifications
-
Primary Container: Amber Glass (to prevent UV degradation) or High-Density Polyethylene (HDPE).
-
Cap/Seal: Teflon (PTFE) lined caps are preferred to prevent solvent swelling.
-
Prohibited: Unlined steel cans, aluminum containers, or containers with brass/copper fittings.
Labeling Requirements (RCRA/DOT)
Ensure the waste tag includes the following specific constituents and warnings:
-
Constituents: "Ethyl 4-ethynylphenylacetate", "Ethyl Acetate" (if diluted).
-
Hazard Checkboxes: [x] Flammable, [x] Irritant.
-
Special Note: "Contains Terminal Alkyne. DO NOT COMBINE WITH METAL SALTS."
Storage Prior to Pickup[2]
-
Temperature: Store at ambient temperature (15-25°C) or refrigerated (2-8°C) if stability is a concern.
-
Segregation: Store in the "Flammable Organics" cabinet. Keep physically separate from "Oxidizers" (Nitric acid, Peroxides) and "Base Bath" waste.
Emergency Response: Spills
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.
-
Absorb: Use a non-reactive absorbent (Vermiculite or Clay). Do not use paper towels if the spill is large, as high surface area flammables can auto-ignite.
-
Clean: Scoop absorbed material into a plastic pail (HDPE).
-
Decontaminate: Wash the surface with soap and water.
References
-
BenchChem. (2025). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Procedures for Disposing of Hazardous Waste: Organic Solvents and Reactive Materials. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: Ethyl phenylacetate (Parent Structure Analog). Retrieved from
-
PubChem. (2025).[2][3][4] Compound Summary: Ethyl 4-ethynylphenylacetate. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Ethynyl-benzeneacetic acid Methyl ester (Analog). Retrieved from
Sources
- 1. フェニル酢酸エチル ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Biphenylylacetic acid ethyl ester | C16H16O2 | CID 26436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Ethynyl-benzeneacetic acid ethyl ester
[1]
Part 1: Executive Safety Summary (Emergency Action Card)
Status: Actionable / Immediate Chemical Identity: 4-Ethynyl-benzeneacetic acid ethyl ester CAS: 87356-23-8 Synonyms: Ethyl 2-(4-ethynylphenyl)acetate; Ethyl 4-ethynylphenylacetate[1]
| Critical Hazard | Immediate Action |
| Terminal Alkyne Reactivity | EXPLOSION RISK: Do NOT use copper, silver, or brass tools/plumbing.[1] Formation of shock-sensitive metal acetylides is possible.[1][2] |
| Skin/Eye Irritant | CONTACT: Wash skin with soap/water for 15 min.[1] Flush eyes for 15 min. Remove contact lenses.[1][3][4][5][6] |
| Combustible Liquid | FIRE: Use CO₂, Dry Chemical, or Alcohol-Resistant Foam.[5] Do NOT use water jet.[1][5] |
| Polymerization | STORAGE: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[1][7][8] |
Part 2: Technical Profile & Hazard Mechanism
Structural Hazard Analysis
This compound combines an ester functionality with a terminal alkyne .[1] Understanding the interplay of these groups is vital for safety:
-
Terminal Alkyne (
): The proton on the terminal alkyne is weakly acidic ( ).[1] In the presence of bases or specific metals (Cu, Ag, Hg), it can deprotonate to form metal acetylides .[9] These salts are often highly unstable and can detonate upon drying or friction [1, 3].[1] -
Ethyl Ester (
): Esters are excellent organic solvents but can penetrate common glove materials (like nitrile) rapidly.[1] They are also combustible and can hydrolyze to release ethanol and the corresponding acid [2].
Physicochemical Properties (Estimated)
Part 3: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on a single glove type. Esters degrade nitrile rubber.[1]
PPE Selection Decision Tree
Figure 1: PPE Selection Workflow based on exposure risk.[1] Note the specific requirement for Laminate gloves during high-risk activities due to ester permeation.
Quantitative Glove Compatibility Data
| Material | Breakthrough Time (Esters) | Recommendation |
| Nitrile (0.11 mm) | < 10 mins | Splash Only - Change immediately upon contact [2].[1] |
| Latex | Poor | Avoid - Rapid degradation.[1] |
| Butyl Rubber | > 480 mins | Excellent - Recommended for spill cleanup.[1] |
| Silver Shield (Laminate) | > 480 mins | Best - Essential for prolonged handling.[1] |
Part 4: Operational Protocols
Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen .[1][2] Oxygen can promote oxidative coupling (Glaser coupling) of the alkyne, leading to polymerization [3].
-
Temperature: Maintain at 2–8°C .
-
Container: Amber glass vials with Teflon-lined caps.
-
Prohibited: Do NOT store in containers with metal caps or foil liners that may contain copper or aluminum alloys.
Handling & Transfer[5][10]
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
Tool Selection: Use glass, Teflon, or stainless steel spatulas/needles.
-
Strict Prohibition: Never use copper or brass fittings (e.g., on gas lines or regulators) when working with terminal alkynes.[1]
-
-
Weighing:
Reaction Setup (Inert Conditions)
When using this reagent in synthesis (e.g., "Click" chemistry or Sonogashira coupling):
-
Degassing: Solvents must be degassed to prevent homocoupling.[1]
-
Catalyst Addition: If using Copper(I) catalysts, ensure the system is strictly anaerobic to prevent the formation of explosive copper acetylides in the dry state. Keep the reaction in solution; never allow the reaction mixture to dry out completely if copper acetylides are suspected [3].
Part 5: Disposal & Waste Management[11]
Core Principle: Segregate alkyne waste from heavy metals and oxidizers.
Waste Classification[12][13][14]
-
Category: Organic Solvent Waste (Non-Halogenated).[1]
-
Labeling: Must explicitly state "Contains Terminal Alkyne - Potential Acetylide Former."[1]
Disposal Workflow
Figure 2: Logical workflow for waste segregation.[1] Acidification is used to destroy potential metal acetylides before disposal.[1]
Spill Cleanup Protocol
-
Evacuate the immediate area.
-
Don PPE: Butyl gloves, goggles, respirator.
-
Absorb: Use vermiculite or sand.[1] Do NOT use paper towels (fire risk with esters).[1]
-
Clean: Wipe surface with acetone, then soapy water.[1]
-
Dispose: Place absorbent material in a sealed container labeled "Hazardous Waste - Flammable Solid."
References
-
BenchChem. (2025).[1] Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from [1]
-
Glove.com. (2023).[1] Guide to Nitrile Gloves Chemical Resistance. Retrieved from [1]
-
National Hazardous Substances Library. (2024).[1] Handling Terminal Alkynes Safety Precautions. Retrieved from [1]
-
Fisher Scientific. (2025).[1] Ethyl Phenylacetate Safety Data Sheet. Retrieved from [1]
-
BLD Pharm. (2025).[1] 4-Ethynyl-benzeneacetic acid Methyl ester Safety Info. Retrieved from [1]
Sources
- 1. llg-labware.com [llg-labware.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. trc-corp.com [trc-corp.com]
- 6. cochise.edu [cochise.edu]
- 7. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 8. resources.tamusa.edu [resources.tamusa.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
